1-Nitro-3-(trichloromethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNHNJYMIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380446 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-58-0 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Nitro-3-(trichloromethyl)benzene synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Introduction
1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride, is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a nitro group and a trichloromethyl group on a benzene ring, provides two distinct reactive sites for further chemical transformations.[2][3] The potent electron-withdrawing nature of both the nitro (-NO₂) and trichloromethyl (-CCl₃) groups significantly influences the reactivity of the aromatic ring and the side chain, making a thorough understanding of its synthesis critical for chemists in research and development.
This guide provides a comprehensive overview of the primary synthesis pathways for 1-Nitro-3-(trichloromethyl)benzene, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Primary Synthesis Pathway: Electrophilic Nitration of Benzotrichloride
The most direct and industrially relevant method for preparing 1-Nitro-3-(trichloromethyl)benzene is the electrophilic aromatic substitution of benzotrichloride.[1][4] This approach is favored for its straightforward nature and good yields.
Mechanistic Rationale and Strategic Considerations
The core of this pathway is the nitration of the benzene ring. The trichloromethyl (-CCl₃) group is a powerful deactivating group due to its strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. Consequently, forcing conditions, such as the use of a strong nitrating agent like a mixture of nitric acid and sulfuric acid (mixed acid), are required.
Crucially, the -CCl₃ group is a meta-director.[5] During electrophilic attack, the carbocation intermediates formed by attack at the ortho and para positions are significantly destabilized by the adjacent, strongly electron-withdrawing -CCl₃ group. The intermediate for meta attack, however, avoids this direct destabilization, making it the favored pathway. This regioselectivity is the cornerstone of this synthesis, leading directly to the desired 3-nitro isomer.
Visualizing the Pathway: Nitration of Benzotrichloride
Caption: Direct nitration of benzotrichloride to yield the meta-substituted product.
Detailed Experimental Protocol
The following protocol is adapted from established industrial processes.[4]
Materials:
-
Benzotrichloride (C₇H₅Cl₃)
-
Anhydrous Nitrating Acid (e.g., a mixture containing 30% nitric acid and 70% sulfuric acid)
-
Ice
-
Methylene Chloride (DCM) or other suitable organic solvent
-
10% Sodium Carbonate Solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate
Procedure:
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath (e.g., ice-salt or a cryocooler) to maintain precise temperature control.
-
Charging the Reactor: Charge the flask with the nitrating acid. Begin stirring and cool the acid mixture to the target temperature range, typically between 5°C and 10°C.
-
Addition of Benzotrichloride: Add benzotrichloride dropwise from the dropping funnel to the stirred, cooled nitrating acid. The rate of addition must be carefully controlled to maintain the reaction temperature within the specified range (e.g., 5-10°C).[4] This is critical as the nitration reaction is highly exothermic.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[4]
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like methylene chloride.
-
Neutralization: Wash the organic layer sequentially with water and then with a 10% sodium carbonate solution to neutralize any remaining acids.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂). Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure 1-Nitro-3-(trichloromethyl)benzene.[4]
Process Parameters and Yields
The efficiency of the nitration process is highly dependent on the reaction conditions. The table below summarizes data from various examples found in the literature.[4]
| Example Ref. | Starting Material | Nitrating Agent Composition | Temperature (°C) | Reaction Time (Post-Addition) | Yield (%) |
| Patent Ex. 6 | Benzotrichloride | 30% HNO₃ in H₂SO₄ | 5 to 6 | 2 hours | 90.5 |
| Patent Ex. 12 | Benzotrichloride | 50% HNO₃ in H₂SO₄ | 2 to 6 | 2 hours | 90.0 |
| Patent Ex. 5 | Benzotrichloride | 98% HNO₃ | -10 | 1 hour | >50 (implied) |
Alternative Pathway: Free-Radical Chlorination of 3-Nitrotoluene
An alternative route involves the exhaustive chlorination of the methyl group of 3-nitrotoluene. This pathway is less direct as it requires the synthesis or sourcing of the specific meta-isomer of nitrotoluene.
Mechanistic Rationale and Strategic Considerations
This synthesis proceeds via a free-radical chain reaction. The reaction is typically initiated by UV light or a radical initiator, which generates chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of 3-nitrotoluene, initiating a chain reaction that sequentially replaces all three hydrogen atoms with chlorine.
A significant challenge in this pathway is the acquisition of the starting material, 3-nitrotoluene. The direct nitration of toluene yields primarily the ortho and para isomers, with 3-nitrotoluene being a minor byproduct (typically only 4-5%).[6] Therefore, this route is only viable if a purified source of 3-nitrotoluene is available or if a specific synthesis for the meta-isomer is employed.
Visualizing the Pathway: From Toluene to Product
Caption: Multi-step synthesis via chlorination of 3-nitrotoluene.
Illustrative Experimental Protocol
The following protocol is conceptual, based on general procedures for the side-chain chlorination of substituted toluenes, such as the process described for the para-isomer.[7]
Materials:
-
3-Nitrotoluene
-
Chlorine gas
-
Activated carbon catalyst (optional, but recommended)[7]
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, a gas inlet tube, and a thermometer, place the 3-nitrotoluene and the activated carbon catalyst.
-
Initiation: Heat the mixture to a high temperature (e.g., 150-200°C) to melt the starting material and facilitate the reaction.[7]
-
Chlorination: Bubble chlorine gas through the hot, stirred mixture. The reaction can be monitored by GC analysis to track the conversion of 3-nitrotoluene through the intermediate stages (3-nitrobenzyl chloride, 3-nitrobenzal chloride) to the final product.
-
Completion and Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
-
Purification: The crude product can be purified by filtering off the catalyst followed by vacuum distillation.
Purification and Characterization
Regardless of the synthetic route, the final product, 1-Nitro-3-(trichloromethyl)benzene, is a liquid or low-melting solid at room temperature.[2][3]
-
Purification: High-purity material is typically obtained via vacuum distillation .[4] This is necessary to separate it from unreacted starting materials, partially chlorinated intermediates, and any potential byproducts.
-
Characterization: The identity and purity of the compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and C-Cl bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight (240.47 g/mol ) and fragmentation pattern.[3][8]
-
Gas Chromatography (GC): Can be used to assess purity.
-
Safety and Handling Considerations
Both the starting materials and the final product in these syntheses are hazardous and must be handled with extreme care in a well-ventilated fume hood.
-
Benzotrichloride: This compound is highly toxic, corrosive, and a potential carcinogen.[2] It is moisture-sensitive and hydrolyzes to form hydrochloric acid.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.
-
Chlorine Gas: Is acutely toxic upon inhalation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
Conclusion
The synthesis of 1-Nitro-3-(trichloromethyl)benzene is most efficiently achieved through the direct electrophilic nitration of benzotrichloride. This pathway is regioselective due to the meta-directing nature of the -CCl₃ group and can produce high yields under controlled conditions. While the free-radical chlorination of 3-nitrotoluene presents a viable alternative, its practicality is often limited by the availability of the starting meta-isomer. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms, strict adherence to temperature control, and rigorous safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
-
Title: Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
- Title: US3182091A - Nitrobenzotrichlorides and process for their manufacture.
-
Title: Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Source: ResearchGate URL: [Link]
- Title: US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Title: Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. Source: ResearchGate URL: [Link]
-
Title: 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269. Source: PubChem URL: [Link]
-
Title: m-CHLORONITROBENZENE - Organic Syntheses Procedure. Source: Organic Syntheses URL: [Link]
-
Title: 1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0. Source: Chemsrc URL: [Link]
-
Title: 1-nitro-3-(trichloromethyl)benzene | CAS 709-58-0. Source: AMERICAN ELEMENTS URL: [Link]
-
Title: Preparation of chlorobenzotrifluoride compounds - Patent 0150587. Source: FreePatentsOnline URL: [Link]
-
Title: Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Source: PMC - NIH URL: [Link]
-
Title: A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Source: researchgate.net URL: [Link]
- Title: US4454360A - Preparation of para-nitrobenzotrichloride.
- Title: CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
Title: Synthesis of 3-nitrobenzotrifluoride. Source: PrepChem.com URL: [Link]
-
Title: Cas 89-60-1,4-Chloro-3-nitrotoluene. Source: lookchem.com URL: [Link]
-
Title: Understanding the Applications of 3-Nitrobenzotrifluoride in Industry. Source: daikem.com URL: [Link]
-
Title: 3-Nitrochlorobenzene. Source: Wikipedia URL: [Link]
-
Title: 16.10: Synthesis of Polysubstituted Benzenes. Source: Chemistry LibreTexts URL: [Link]
-
Title: Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? Source: Quora URL: [Link]
-
Title: 3-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 123478. Source: PubChem URL: [Link]
-
Title: Light-promoted aromatic denitrative chlorination. Source: eScholarship.org URL: [Link]
-
Title: m-NITROTOLUENE - Organic Syntheses Procedure. Source: Organic Syntheses URL: [Link]
-
Title: What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Source: ResearchGate URL: [Link]
-
Title: 3-Nitrotoluene. Source: Wikipedia URL: [Link]
-
Title: Studies on the Synthesis of 3-Nitrobenzaldehyde. Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Benzene, 1-chloro-3-nitro-. Source: NIST WebBook URL: [Link]
-
Title: Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Source: Beilstein Journals URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 5. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 7. US4454360A - Preparation of para-nitrobenzotrichloride - Google Patents [patents.google.com]
- 8. americanelements.com [americanelements.com]
An In-Depth Technical Guide to 1-Nitro-3-(trichloromethyl)benzene: Properties, Reactivity, and Synthetic Utility
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride, is a bifunctional aromatic compound of significant interest as a chemical intermediate. Featuring two potent electron-withdrawing groups—the nitro (-NO2) and the trichloromethyl (-CCl3) moieties—this molecule possesses a unique reactivity profile that makes it a valuable precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals. This guide provides a comprehensive technical overview of its chemical properties, explores the distinct reactivity of its functional groups and aromatic system, and presents detailed protocols for its synthesis and key transformations.
Physicochemical and Spectroscopic Profile
1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) is a derivative of toluene in which the methyl group is fully chlorinated and a nitro group is substituted at the meta position.[1] While some suppliers describe the compound as a liquid at room temperature, specific experimental data for its melting and boiling points are not consistently reported in publicly available literature.[1] For comparative purposes, the closely related analogue 3-nitrobenzotrifluoride (CAS 98-46-4) is a liquid with a melting point of -5 °C and a boiling point of approximately 203-205 °C.[2][3]
The structural characteristics of 1-Nitro-3-(trichloromethyl)benzene impart a high degree of polarity and a significant molecular weight, which influence its physical state and solubility. It is expected to be insoluble in water but soluble in common organic solvents.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [4] |
| Synonyms | 3-Nitrobenzotrichloride | [4] |
| CAS Number | 709-58-0 | [4] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [1][5] |
| Molecular Weight | 240.47 g/mol | [1][5] |
| Appearance | Reported as a liquid | [1] |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
| Solubility | Expected to be insoluble in water; soluble in organic solvents. |[6] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Nitro-3-(trichloromethyl)benzene is dominated by the strong electron-withdrawing nature of both the nitro and trichloromethyl substituents. These groups act in concert to deactivate the aromatic ring toward electrophilic attack while providing two distinct sites for functional group transformation.
Reactivity of the Aromatic Ring
Both the -NO₂ group and the -CCl₃ group are powerful deactivating, meta-directing groups. Their combined effect makes the benzene ring highly electron-deficient.
-
Electrophilic Aromatic Substitution (EAS): The severe deactivation of the ring makes electrophilic substitution reactions, such as further nitration or Friedel-Crafts reactions, extremely difficult to achieve. The energy barrier for forming the requisite sigma complex (Wheland intermediate) is prohibitively high. Any forced substitution would be directed to the 5-position (meta to both existing groups).
-
Nucleophilic Aromatic Substitution (NAS): While the ring is activated towards nucleophilic attack, NAS reactions typically require a good leaving group (like a halogen) directly on the ring. In the absence of such a group, this pathway is not a primary mode of reactivity for this molecule.
Reactivity of the Trichloromethyl Group: Hydrolysis
The trichloromethyl group is functionally equivalent to a masked carboxylic acid. It is susceptible to hydrolysis under acidic or basic conditions to yield 3-nitrobenzoic acid.
-
Mechanism: The reaction proceeds via a series of nucleophilic substitution steps where water or hydroxide ions attack the electrophilic carbon atom. The three chlorine atoms are excellent leaving groups, facilitating the stepwise conversion to a trichlorocarbinol intermediate, which rapidly eliminates HCl to form the corresponding acyl chloride, and is subsequently hydrolyzed to the carboxylic acid. The presence of a catalyst like iron(III) chloride can facilitate this conversion.[7] This transformation is a cornerstone of its synthetic utility.
Reactivity of the Nitro Group: Reduction
The nitro group can be selectively reduced to an amine, yielding 3-amino-1-(trichloromethyl)benzene. This transformation is fundamental to introducing a versatile amino group for further derivatization.
-
Causality in Reagent Selection: The choice of reducing agent is critical to ensure chemoselectivity, leaving the trichloromethyl group intact.
-
Catalytic Hydrogenation: Strong hydrogenation conditions (e.g., H₂ with Pd/C) may risk hydrodechlorination of the -CCl₃ group. Therefore, milder or more specialized catalysts are preferred.
-
Metal/Acid Reductions: Reagents such as tin(II) chloride (SnCl₂) in the presence of a proton source (like ethanol or HCl) are highly effective and widely used for this purpose.[8][9] SnCl₂ is a classic choice for its ability to reduce aromatic nitro groups selectively without affecting other reducible or acid-sensitive functionalities.[9] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.
-
The primary reaction pathways stemming from 1-Nitro-3-(trichloromethyl)benzene are illustrated below.
Caption: Primary synthetic routes from 1-Nitro-3-(trichloromethyl)benzene.
Synthesis Pathway
The most direct and industrially relevant method for preparing 1-Nitro-3-(trichloromethyl)benzene is through the electrophilic nitration of benzotrichloride.
-
Mechanism & Rationale: Benzotrichloride is reacted with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. Although the -CCl₃ group is deactivating, it directs the incoming electrophile to the meta-position, leading to the desired product in good yield. The reaction is highly exothermic and requires careful temperature control (e.g., 5-10 °C) to prevent over-nitration and side reactions.
A generalized workflow for this synthesis is depicted below.
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 4. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-nitro-3-(trichloromethyl)benzene | 709-58-0 [sigmaaldrich.com]
- 6. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
An In-depth Technical Guide to 1-Nitro-3-(trichloromethyl)benzene (CAS 709-58-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride. With the CAS number 709-58-0, this compound is a valuable intermediate in organic synthesis, offering a unique combination of reactive sites for the construction of complex molecules relevant to the pharmaceutical, agrochemical, and dye industries. This document delves into its chemical and physical properties, synthesis, reactivity, potential applications, and essential safety and handling protocols.
Core Characteristics and Physicochemical Properties
1-Nitro-3-(trichloromethyl)benzene is a substituted aromatic compound with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 240.47 g/mol .[1][2] The presence of a nitro group and a trichloromethyl group on the benzene ring significantly influences its chemical behavior, rendering it a versatile building block in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 709-58-0 | [1] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [2] |
| Molecular Weight | 240.47 g/mol | [2] |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [1] |
| Synonyms | 3-nitrobenzotrichloride | [1] |
| Appearance | Likely a liquid or low-melting solid | [3] |
Synthesis of 1-Nitro-3-(trichloromethyl)benzene
The primary route for the synthesis of 1-Nitro-3-(trichloromethyl)benzene involves the nitration of benzotrichloride. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Mechanism
The synthesis proceeds via a standard electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the benzotrichloride ring attacks the nitronium ion. The trichloromethyl group is a meta-director, guiding the incoming nitro group to the 3-position.
-
Rearomatization: A base (such as HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.
Caption: Synthesis of 1-Nitro-3-(trichloromethyl)benzene.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example based on established methods for the nitration of substituted benzenes.[4]
Materials:
-
Benzotrichloride
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add benzotrichloride to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the benzotrichloride solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Nitro-3-(trichloromethyl)benzene is dictated by the interplay of the electron-withdrawing nitro and trichloromethyl groups. These groups deactivate the aromatic ring towards further electrophilic substitution but activate it for nucleophilic aromatic substitution.
Hydrolysis of the Trichloromethyl Group
The trichloromethyl group can be hydrolyzed to a carboxylic acid group under aqueous basic conditions. This reaction proceeds via a nucleophilic substitution mechanism, likely involving the formation of a dichlorocarbene intermediate under strongly basic conditions, or direct nucleophilic attack by hydroxide ions. This transformation provides a straightforward route to 3-nitrobenzoic acid.[5]
Caption: Hydrolysis of the trichloromethyl group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl).[6] This reaction is fundamental for the synthesis of 3-amino-benzotrichloride, a valuable precursor for various pharmaceuticals and other fine chemicals.
Caption: Reduction of the nitro group.
Applications in Research and Development
1-Nitro-3-(trichloromethyl)benzene serves as a key intermediate in the synthesis of a variety of organic molecules.
-
Pharmaceutical Intermediates: The amino and carboxylic acid derivatives of this compound are important building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trichloromethyl group offers a handle for further functionalization. While specific drug examples directly from this starting material are not readily found in public literature, the structural motifs it provides are common in medicinal chemistry.
-
Agrochemicals: Substituted nitroaromatics and their derivatives are frequently used in the development of herbicides and pesticides.[7]
-
Dyes and Polymers: The aromatic nature and the presence of reactive functional groups make it a potential precursor for the synthesis of specialized dyes and high-performance polymers.[8]
Analytical Characterization
The characterization of 1-Nitro-3-(trichloromethyl)benzene can be achieved using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the identification and quantification of the compound. A GC-MS spectrum is available on PubChem.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would show a complex splitting pattern corresponding to the three protons on the substituted ring. Based on the spectra of similar compounds like nitrobenzene, the protons ortho to the nitro group are expected to be the most deshielded.[9]
-
¹³C NMR: The spectrum would show distinct signals for the six aromatic carbons and the carbon of the trichloromethyl group. The carbon bearing the nitro group and the carbon bearing the trichloromethyl group would be significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and C-Cl bonds (around 800-600 cm⁻¹).
Safety and Handling
1-Nitro-3-(trichloromethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315 - Causes skin irritation |
| Eye Irritation | 2A | Warning | H319 - Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335 - May cause respiratory irritation |
Source:[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
1-Nitro-3-(trichloromethyl)benzene is a synthetically valuable compound with a rich and versatile chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,3-Dinitrobenzene. [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
ChemReg.net. GHS Classification. [Link]
-
World Health Organization. Nitrobenzene in Drinking-water. [Link]
- Google Patents. Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
- Google Patents. Method for producing trifluoromethylanilines.
- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. [Link]
-
NIST. Benzene, 1-chloro-3-nitro-. [Link]
- Google Patents.
- Google Patents.
-
Scribd. CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. [Link]
-
GOV.UK. Nitrobenzene: toxicological overview. [Link]
-
Filo. Q Convert 3 -Nitrobromobenzene to 3 -nitrobenzoic acid. [Link]
-
Quora. How can we convert nitrobenzene into benzoic acid?. [Link]
-
Pharma Inventor Inc. Patent & Publications. [Link]
-
International Labour Organization. ICSC 1633 - 1-CHLORO-3-NITROBENZENE. [Link]
-
Agilent. Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. [Link]
-
Defence Science Journal. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. [Link]
-
YouTube. Class 12/II PUC Carboxylic Acids- 18- Conversion of 3-Nitrobromo benzene to 3-Nitrobenzoic acid. [Link]
-
Agilent. Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
-
NIST. Benzene, 1-(chloromethyl)-3-nitro-. [Link]
-
NIST. Benzene, 1-chloro-3-nitro-. [Link]
- Google Patents.
- Google Patents. Nitrobenzotrichlorides and process for their manufacture.
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
-
ResearchGate. Polymers and Dyes: Developments and Applications. [Link]
-
PubChem. Benzene, 1-nitro-4-(trichloromethyl)-. [Link]
-
DTIC. Liquid and Gas Chromatographic Determination of 1,3,5-Trinitrobenzene in Water. [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 7. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Profile of 1-Nitro-3-(trichloromethyl)benzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride. The following sections detail the expected and available data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Molecular Structure and Key Features
1-Nitro-3-(trichloromethyl)benzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a strongly electron-withdrawing nitro group (-NO₂) and a bulky, electron-withdrawing trichloromethyl group (-CCl₃) significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule.
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H2 [label="H", pos="1.5,0.866!"]; H4 [label="H", pos="-1.5,0.866!"]; H5 [label="H", pos="-1.5,-0.866!"]; H6 [label="H", pos="0,-1.732!"]; C_CCl3 [label="C", pos="2,0!"]; Cl1 [label="Cl", pos="2.8,0.5!"]; Cl2 [label="Cl", pos="2.8,-0.5!"]; Cl3 [label="Cl", pos="2.5,-1.2!"]; N [label="N", pos="-2,0!"]; O1 [label="O", pos="-2.8,0.5!"]; O2 [label="O", pos="-2.8,-0.5!"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; C1 -- C_CCl3; C_CCl3 -- Cl1; C_CCl3 -- Cl2; C_CCl3 -- Cl3; C3 -- N; N -- O1 [style=double]; N -- O2;
// Manually position nodes for a better benzene ring C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; }
Figure 1: Chemical structure of 1-Nitro-3-(trichloromethyl)benzene.Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of publicly available experimental NMR spectra for 1-Nitro-3-(trichloromethyl)benzene, the following analysis is based on established principles of NMR spectroscopy and comparison with structurally related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Nitro-3-(trichloromethyl)benzene is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both the nitro and trichloromethyl groups will cause all aromatic protons to be deshielded, shifting their resonances downfield.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.4 | Singlet (or narrow triplet) | J ≈ 2 Hz |
| H-4 | ~8.2 | Doublet of doublets | J ≈ 8, 2 Hz |
| H-5 | ~7.8 | Triplet | J ≈ 8 Hz |
| H-6 | ~8.0 | Doublet of doublets | J ≈ 8, 2 Hz |
Note: Predicted values are based on additive models and data from similar compounds.
Causality Behind Predicted Shifts:
-
H-2: Positioned between the two strongly electron-withdrawing groups, this proton is expected to be the most deshielded and appear at the lowest field. The small coupling would be to H-4 and H-6.
-
H-4: Ortho to the nitro group, this proton will be significantly deshielded. It will show coupling to H-5 (ortho, large J) and H-2/H-6 (meta, small J).
-
H-5: Meta to both substituents, this proton will be the least deshielded of the aromatic protons. It will exhibit ortho coupling to H-4 and H-6, resulting in a triplet.
-
H-6: Ortho to the trichloromethyl group, this proton will be deshielded, though likely less so than H-4. It will show ortho coupling to H-5 and meta coupling to H-2/H-4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-Nitro-3-(trichloromethyl)benzene will display signals for the six aromatic carbons and the carbon of the trichloromethyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-CCl₃) | ~135 |
| C-2 | ~125 |
| C-3 (-NO₂) | ~148 |
| C-4 | ~122 |
| C-5 | ~130 |
| C-6 | ~132 |
| -CCl₃ | ~95 |
Note: Predicted values are based on additive models and data from similar compounds.
Expert Insights:
-
The carbon bearing the nitro group (C-3) is expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the nitro group.[1]
-
The carbon of the trichloromethyl group (-CCl₃) will appear at a characteristic upfield position for a carbon attached to three chlorine atoms.
Infrared (IR) Spectroscopy
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1530 | Asymmetric NO₂ Stretch | Strong |
| ~1350 | Symmetric NO₂ Stretch | Strong |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium |
| ~800-700 | C-Cl Stretch | Strong |
| ~900-675 | Aromatic C-H Out-of-Plane Bending | Strong |
Trustworthiness of Protocol: The acquisition of a reliable IR spectrum is contingent on proper sample preparation. For a solid sample, the KBr pellet method is standard. For a liquid, a thin film between salt plates (e.g., NaCl or KBr) is appropriate. A background spectrum must be acquired prior to the sample spectrum to negate the effects of atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. A GC-MS analysis of 1-Nitro-3-(trichloromethyl)benzene is available in the PubChem database.[2]
Mass Spectrometry Data
| m/z | Proposed Fragment | Significance |
| 239/241/243 | [M]⁺ | Molecular ion peak (showing isotopic pattern for 3 Cl atoms) |
| 204/206/208 | [M - Cl]⁺ | Loss of a chlorine atom |
| 193/195 | [M - NO₂]⁺ | Loss of the nitro group |
| 168 | [M - CCl₃]⁺ | Loss of the trichloromethyl group |
| 122 | [C₆H₄NO₂]⁺ | Benzene ring with nitro group |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 76 | [C₆H₄]⁺ | Benzyne radical cation |
Experimental Workflow for Mass Spectrometry
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#EA4335"; node [style=filled, color="#FFFFFF"]; Sample [label="Dissolve sample in\nvolatile solvent"]; }
subgraph "cluster_GC" { label="Gas Chromatography"; style=filled; color="#FBBC05"; node [style=filled, color="#FFFFFF"]; GC_Inject [label="Inject into GC"]; GC_Column [label="Separation on\ncapillary column"]; }
subgraph "cluster_MS" { label="Mass Spectrometry"; style=filled; color="#4285F4"; node [style=filled, color="#FFFFFF"]; Ionization [label="Electron Ionization\n(70 eV)"]; Analyzer [label="Mass Analyzer\n(e.g., Quadrupole)"]; Detector [label="Detection"]; }
subgraph "cluster_Data" { label="Data Analysis"; style=filled; color="#34A853"; node [style=filled, color="#FFFFFF"]; Mass_Spectrum [label="Generate Mass Spectrum"]; Fragmentation [label="Analyze Fragmentation\nPattern"]; Identification [label="Compound Identification"]; }
Sample -> GC_Inject -> GC_Column -> Ionization -> Analyzer -> Detector -> Mass_Spectrum -> Fragmentation -> Identification; }
Figure 2: A typical workflow for GC-MS analysis.Conclusion
The spectroscopic data for 1-Nitro-3-(trichloromethyl)benzene, while not fully available in public experimental databases, can be reliably predicted and interpreted based on fundamental principles and data from analogous compounds. The key identifying features include the characteristic downfield shifts in the ¹H NMR spectrum, the distinct signals for the substituted carbons in the ¹³C NMR spectrum, the strong absorption bands of the nitro and trichloromethyl groups in the IR spectrum, and the unique fragmentation pattern in the mass spectrum. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important chemical entity.
References
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]
Sources
A Technical Guide to the Physicochemical Properties of Halogenated Nitroaromatics: A Case Study on 3-Nitrobenzotrifluoride
Abstract
This technical guide provides an in-depth analysis of the core physical properties of halogenated nitroaromatic compounds, with a specific focus on 3-Nitrobenzotrifluoride (CAS No. 98-46-4) as a representative molecule. While the physicochemical data for 1-Nitro-3-(trichloromethyl)benzene is not extensively reported in publicly accessible literature, the well-documented properties of its trifluoromethyl analog offer valuable insights for researchers, scientists, and drug development professionals. This document will cover the melting point, boiling point, and solubility of 3-Nitrobenzotrifluoride, contextualized with experimental methodologies and the underlying chemical principles that govern these characteristics.
Introduction: The Significance of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a class of molecules that serve as pivotal building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The presence of both a strong electron-withdrawing nitro group and a halogenated methyl group on the benzene ring imparts unique reactivity and stability, making them versatile intermediates.[1] The specific compound, 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0), is a member of this class. However, a thorough review of scientific databases reveals a scarcity of experimentally determined physical property data for this specific molecule.[2][3][4][5][6][7]
In contrast, its close structural analog, 3-Nitrobenzotrifluoride (also known as 1-Nitro-3-(trifluoromethyl)benzene or 3-Nitro-α,α,α-trifluorotoluene), is well-characterized.[1][8][9] This guide will therefore use 3-Nitrobenzotrifluoride as a primary exemplar to discuss the determination and interpretation of key physical properties relevant to this class of compounds. Understanding these properties is critical for predicting reaction kinetics, designing purification protocols, and assessing environmental fate.
Core Physicochemical Properties of 3-Nitrobenzotrifluoride
The physical state and behavior of a compound under various conditions are dictated by its intermolecular forces, which are in turn a function of its molecular structure. For 3-Nitrobenzotrifluoride, the polarity induced by the nitro group and the trifluoromethyl group, alongside the aromatic ring, results in a distinct set of physical properties.
Data Summary
The following table summarizes the key physical properties of 3-Nitrobenzotrifluoride, compiled from authoritative chemical data sources.
| Physical Property | Value | Source(s) |
| Melting Point | -5 °C | [1][8] |
| Boiling Point | 200-205 °C (at atmospheric pressure) | [8] |
| Solubility in Water | 0.4 g/L (at 20°C) | [10] |
| Appearance | Colorless to yellow, clear liquid | [1] |
| Density | 1.436 g/mL (at 25 °C) | [8] |
Melting Point: Transition from Solid to Liquid
The melting point of -5 °C indicates that 3-Nitrobenzotrifluoride is a liquid under standard laboratory conditions.[1][8] This relatively low melting point is consistent with a molecule that has moderate intermolecular forces and lacks the highly ordered crystal lattice structure often seen in more symmetrical or strongly interacting molecules. The introduction of the nitro and trifluoromethyl groups at the meta positions of the benzene ring disrupts the symmetry that would be present in a simpler substituted benzene, thereby lowering the energy required to break the crystal lattice.
Boiling Point: Liquid to Gas Transition
The boiling point of a substance is a critical indicator of the strength of its intermolecular forces in the liquid state. 3-Nitrobenzotrifluoride exhibits a boiling point in the range of 200-205 °C.[8] This elevated boiling point, for a molecule of its size, can be attributed to the significant dipole-dipole interactions arising from the highly polar nitro group and the electronegative fluorine atoms of the trifluoromethyl group. These strong intermolecular forces require a substantial amount of thermal energy to overcome, allowing the molecules to escape into the vapor phase.
Solubility Profile
The solubility of 3-Nitrobenzotrifluoride in water is reported to be very low, at 0.4 g/L at 20°C.[10] This is a direct consequence of its molecular structure. While the nitro group can participate in some hydrogen bonding with water, the dominant feature of the molecule is the large, nonpolar benzene ring and the hydrophobic trifluoromethyl group. This leads to the general principle that "like dissolves like"; the nonpolar character of the bulk of the molecule results in poor solubility in a highly polar solvent like water.[8][11] Conversely, it is expected to be miscible with common organic solvents such as ethers, ketones, and halogenated hydrocarbons.
Experimental Protocol: Determination of Melting Point
To ensure the trustworthiness and reproducibility of physical data, standardized experimental protocols are essential. The following section details a typical laboratory procedure for the determination of the melting point of a compound like 3-Nitrobenzotrifluoride.
Principle
The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition occurs over a narrow temperature range. This protocol utilizes a capillary melting point apparatus, a standard piece of equipment in synthetic and analytical chemistry laboratories.
Step-by-Step Methodology
-
Sample Preparation :
-
Ensure the 3-Nitrobenzotrifluoride sample is pure. If necessary, purify by distillation.
-
Since the melting point is below room temperature, the sample must be frozen. Place a small aliquot of the liquid in a sample vial and cool it in an ice-salt bath or a laboratory freezer until completely solidified.
-
-
Capillary Loading :
-
Finely crush the frozen solid using a spatula.
-
Invert a capillary tube (open end down) and press it into the powdered sample. A small amount of solid will be forced into the open end.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup :
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure a calibrated thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Melting Point Determination :
-
Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20°C below the expected melting point (-5°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the end of melting).
-
The melting point is reported as the range between these two temperatures.
-
Self-Validating System and Causality
-
Purity Indication : A sharp melting point range (typically < 1°C) is a strong indicator of a pure compound. Impurities will typically depress the melting point and broaden the melting range.
-
Controlled Heating Rate : A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.
Visualization of Key Concepts
Intermolecular Forces Governing Physical Properties
The following diagram illustrates the primary intermolecular forces present in 3-Nitrobenzotrifluoride that dictate its physical properties.
Caption: Relationship between molecular features and physical properties.
Experimental Workflow for Melting Point Determination
This diagram outlines the logical flow of the experimental protocol described in Section 3.
Caption: Protocol for determining the melting point of a substance.
Conclusion
This guide has detailed the essential physical properties of 3-Nitrobenzotrifluoride, a representative halogenated nitroaromatic compound. The data on its melting point, boiling point, and solubility are crucial for its application in chemical synthesis and material science. The provided experimental protocol for melting point determination highlights the principles of accuracy and self-validation necessary for rigorous scientific practice. While data for 1-Nitro-3-(trichloromethyl)benzene remains elusive, the insights gained from its trifluoromethyl analog provide a strong and reliable foundation for researchers working with this class of important chemical intermediates.
References
-
Chemical Properties of Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4). Cheméo. [Link]
-
3-Nitrobenzotrifluoride|98-46-4. Jiangsu Dahua Chemical Industrial Co., Ltd.. [Link]
-
1-nitro-3-(trichloromethylsulfanylsulfonyl)benzene. Chemsrc. [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem. [Link]
-
3-Nitrobenzotrifluoride. Pharmaffiliates. [Link]
-
Chemical Properties of Benzene, 1-(chloromethyl)-3-nitro- (CAS 619-23-8). Cheméo. [Link]
-
1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0. Chemsrc. [Link]
-
1-nitro-3-(trichloromethyl)benzene | CAS 709-58-0. AMERICAN ELEMENTS. [Link]
-
Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook. [Link]
-
1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE | 709-58-0 [chemicalbook.com]
- 3. 1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-nitro-3-(trichloromethyl)benzene | 709-58-0 [sigmaaldrich.com]
- 7. 709-58-0|1-Nitro-3-(trichloromethyl)benzene|BLD Pharm [bldpharm.com]
- 8. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 9. 3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Jiangsu Dahua Chemical Industrial Co., Ltd.--3-Nitrobenzotrifluoride|98-46-4 [jsdhchem.com]
- 11. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation and Characterization of 3-Nitrobenzotrichloride
Introduction
3-Nitrobenzotrichloride, with the chemical formula C₇H₄Cl₃NO₂, is a significant intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a benzene ring substituted with a trichloromethyl group (-CCl₃) and a nitro group (-NO₂) in a meta position, provides two reactive sites that are crucial for further chemical transformations. The precise confirmation of its structure and purity is paramount for ensuring the desired outcome and safety of subsequent reactions.
This guide provides a comprehensive, field-proven framework for the complete structural elucidation and characterization of 3-Nitrobenzotrichloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Physicochemical Properties
A thorough understanding begins with the compound's fundamental properties. These values are critical for selecting appropriate analytical conditions, such as solvents for spectroscopy and temperature programs for chromatography.
Molecular Structure Diagram
Caption: Molecular structure of 3-Nitrobenzotrichloride (C₇H₄Cl₃NO₂).
Table 1: Physicochemical Properties of 3-Nitrobenzotrichloride
| Property | Value | Source |
| CAS Number | 709-58-0 | [1][2] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [1][2] |
| Molecular Weight | 240.47 g/mol | [1][2] |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [1] |
| XLogP3 | 3.4 | [1] |
Synthesis Overview: Nitration of Benzotrichloride
3-Nitrobenzotrichloride is typically synthesized via the electrophilic aromatic substitution of benzotrichloride. This process involves treating benzotrichloride with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring.
Caption: Synthesis pathway for 3-Nitrobenzotrichloride.
Integrated Analytical Workflow for Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for characterization.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For 3-Nitrobenzotrichloride, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon environments, including the quaternary carbons of the -CCl₃ and nitro-substituted positions.
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃): The aromatic region will display a complex multiplet system corresponding to the four protons. The strong electron-withdrawing effects of both the -NO₂ and -CCl₃ groups will shift all aromatic protons downfield (to a higher ppm value) relative to benzene (δ 7.27 ppm).[3]
-
H-2: Expected to be the most downfield proton due to its position ortho to both electron-withdrawing groups (ortho to -CCl₃, meta to -NO₂).
-
H-4 & H-6: These protons are ortho to one of the substituents and will be significantly downfield.
-
H-5: This proton is meta to both substituents and will be the most upfield of the aromatic protons, but still downfield from benzene.
Predicted ¹³C NMR Spectrum (75.5 MHz, CDCl₃): Six distinct signals are expected in the aromatic region, plus a signal for the -CCl₃ carbon.
-
Aromatic Carbons: Expected in the range of δ 120-150 ppm. The carbon attached to the nitro group (C-3) will be significantly deshielded.
-
-CCl₃ Carbon: The signal for the trichloromethyl carbon is expected to appear around δ 95-105 ppm.
Table 2: Predicted NMR Chemical Shifts
| Position | Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| H-2, H-4, H-5, H-6 | Aromatic | ~7.5 - 8.5 | Protons on an electron-deficient aromatic ring.[3] |
| C-1 (-CCl₃) | Quaternary | ~135-145 | Aromatic carbon attached to a substituent. |
| C-2, C-4, C-5, C-6 | Tertiary | ~125-135 | Aromatic CH carbons deshielded by substituents. |
| C-3 (-NO₂) | Quaternary | ~145-155 | Aromatic carbon attached to the strongly deshielding nitro group. |
| -CCl₃ | Quaternary | ~95-105 | Carbon atom bonded to three electronegative chlorine atoms. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Nitrobenzotrichloride sample.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.[4]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[5]
-
Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra using standard acquisition parameters. This typically involves tuning and shimming the instrument to optimize magnetic field homogeneity, followed by the acquisition of a Free Induction Decay (FID) signal which is then Fourier transformed to produce the spectrum.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is exceptionally effective for identifying the presence of specific functional groups.[6] For 3-Nitrobenzotrichloride, IR will provide definitive evidence for the nitro (-NO₂) group and confirm the presence of the aromatic ring and carbon-chlorine bonds.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1550 - 1475 | Strong, characteristic absorption for nitro groups on an aromatic ring.[7] |
| Aromatic Nitro (Ar-NO₂) ** | Symmetric Stretch | 1360 - 1290 | Medium to strong, confirms the nitro group.[7] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak absorptions typical for C-H bonds on a benzene ring. |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Multiple medium to weak bands indicating the aromatic skeleton. |
| C-Cl | Stretch | 800 - 600 | Strong absorption characteristic of the trichloromethyl group. |
Protocol: Acquiring an IR Spectrum (Neat Liquid)
-
Instrument Preparation: Ensure the salt plates (e.g., NaCl or KBr) and the sample stage of the FTIR spectrometer are clean. Run a background spectrum to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Application: As 3-Nitrobenzotrichloride is likely an oil or low-melting solid, a neat sample can be analyzed. Place a single drop of the liquid sample onto one salt plate.
-
Film Formation: Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder of the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula C₇H₄Cl₃NO₂.
-
Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for a molecule containing three chlorine atoms will be a distinctive cluster with relative intensities of approximately 100:98:32:3.5.
-
Key Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30).[8][9] The loss of chlorine radicals (Cl, mass 35/37) is also highly probable.
Caption: Plausible mass spectrometry fragmentation pathways.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method Setup:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This separates the analyte from any impurities.
-
-
MS Method Setup:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight and key fragments (e.g., m/z 40-300).
-
-
Injection and Acquisition: Inject a small volume (typically 1 µL) of the sample into the GC-MS system and start the data acquisition.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Examine the mass spectrum corresponding to the main chromatographic peak to confirm the molecular ion cluster and fragmentation pattern.
Purity Assessment via Gas Chromatography (GC)
Causality: While GC-MS is used for identification, a Gas Chromatograph with a more universal or selective detector is ideal for quantitative purity analysis. For an organochlorine compound, an Electron Capture Detector (ECD) or a Halogen Selective Detector (XSD) provides exceptional sensitivity and selectivity, allowing for the detection of trace halogenated impurities.[10][11]
Protocol: GC-ECD Purity Analysis
-
Standard and Sample Prep: Prepare a standard solution of a reference material at a known concentration. Prepare the sample solution at a similar concentration. Use a solvent like hexane or ethyl acetate.
-
Instrument Setup: Utilize a GC system equipped with an ECD. The column and temperature program can be similar to the GC-MS method. The high sensitivity of the ECD allows for the detection of trace-level impurities that might be missed by MS.[12]
-
Calibration: Perform a calibration using the reference standard to establish response factors if quantitative analysis is required.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
Trustworthiness: A complete characterization includes understanding and mitigating the risks associated with handling the compound.
-
Hazards: 3-Nitrobenzotrichloride is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13] It may also cause respiratory irritation.[13] Upon combustion, it can produce toxic fumes including nitrogen oxides (NOx) and hydrogen chloride gas.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[13]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
Conclusion
The structural elucidation of 3-Nitrobenzotrichloride is a process of systematic, orthogonal analysis. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups, and mass spectrometry verifies the molecular weight and elemental formula. This spectroscopic data, combined with chromatographic purity assessment, provides a comprehensive and trustworthy characterization. This rigorous, multi-faceted approach ensures that the material meets the exact structural and purity specifications required for its intended use in research and development, upholding the highest standards of scientific integrity.
References
-
Chowdhury, N. J., Akbor, M. A., Nahar, A., & Shaikh, M. A. A. (2022). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector . Heliyon, 8(8), e10243. Available at: [Link]
-
Analysis of organochlorine pesticides and PCBs using EPA method 608.3 . OI Analytical. Available at: [Link]
-
1-Nitro-3-(trichloromethyl)benzene . PubChem. Available at: [Link]
- Morris, R. C. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. Google Patents, US3424803A.
-
m-CHLORONITROBENZENE . Organic Syntheses Procedure. Available at: [Link]
-
ICSC 1633 - 1-CHLORO-3-NITROBENZENE . International Chemical Safety Cards (ICSCs). Available at: [Link]
-
Safety Data Sheet: 1-Nitro-3-(trichloromethyl)benzene . Angene Chemical. Available at: [Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES . U.S. Geological Survey. Available at: [Link]
-
Căpriță, R., & Căpriță, A. (2024). Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides . Water, 16(13), 1709. Available at: [Link]
-
Chemical shifts . University College London (UCL). Available at: [Link]
-
Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(9), 1618-1626. Available at: [Link]
-
3-Nitrochlorobenzene . Wikipedia. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Infrared Spectroscopy (FT-IR/ATR) . Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
-
3-Nitrobenzoyl chloride, 98% . Thermo Scientific Alfa Aesar. Available at: [Link]
-
p-Nitrobenzotrifluoride . PubChem. Available at: [Link]
-
Reich, H. J. NMR Spectroscopy . University of Wisconsin-Madison. Available at: [Link]
-
Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4) . Cheméo. Available at: [Link]
-
IR: nitro groups . University of Calgary. Available at: [Link]
-
Mass Spectrometry: Fragmentation . University of California, Davis. Available at: [Link]
-
Egsgaard, H., & Carlsen, L. (1996). Mass Spectrometry of Nitro and Nitroso Compounds . Journal of Mass Spectrometry, 31(7), 783-792. Available at: [Link]
-
Benzene, 1-chloro-3-nitro- . NIST WebBook. Available at: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene . YouTube. Available at: [Link]
-
4-Bromo-3-nitrobenzotrifluoride . NIST WebBook. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]
-
Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 . YouTube. Available at: [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ysi.com [ysi.com]
- 12. analysis.rs [analysis.rs]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(trichloromethyl)benzene via Halogen Exchange of 3-Nitrobenzotrifluoride
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 1-nitro-3-(trichloromethyl)benzene from 3-nitrobenzotrifluoride. The core of this transformation is a Lewis acid-catalyzed halogen exchange (Halex) reaction, a powerful method for the interconversion of halogenated organic compounds. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the mechanistic aspects of the reaction. The target audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and drug development who are interested in the modification of fluorinated aromatic compounds.
Introduction and Synthetic Strategy
The trifluoromethyl group (-CF3) is a ubiquitous substituent in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the selective transformation of the robust C-F bonds in a trifluoromethyl group presents a significant synthetic challenge.[2] The conversion of a trifluoromethyl group to a trichloromethyl group (-CCl3) is a noteworthy transformation, as the latter can serve as a versatile synthetic handle for further functionalization.
The most direct and industrially relevant route to benzotrifluoride and its derivatives involves the fluorination of the corresponding trichloromethyl derivatives with hydrogen fluoride.[3][4] This guide explores the reverse of this common industrial process: the conversion of a trifluoromethylarene to a trichloromethylarene.
The chosen synthetic strategy hinges on a halogen exchange reaction catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). Lewis acids are known to activate C-F bonds, facilitating their cleavage and replacement by other halogens.[5][6][7] The reaction of a trifluoromethyl group with aluminum chloride is proposed to proceed through the formation of a dichlorofluoro- and chlorodifluoro- intermediate, ultimately leading to the desired trichloromethyl product. The presence of an electron-withdrawing nitro group on the aromatic ring is expected to influence the reactivity of the trifluoromethyl group.
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of 1-nitro-3-(trichloromethyl)benzene.
2.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11 | ≥98% | Commercially Available |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Commercially Available |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Commercially Available |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ||
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ||
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
2.2. Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.5 equivalents). Anhydrous dichloromethane is then added via a cannula to create a slurry.
-
Addition of Starting Material: 3-Nitrobenzotrifluoride (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the stirred slurry of aluminum chloride at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for dichloromethane). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-nitro-3-(trichloromethyl)benzene as a solid.
Proposed Reaction Mechanism
The conversion of the trifluoromethyl group to a trichloromethyl group is facilitated by the Lewis acidity of aluminum chloride. The proposed mechanism involves the following key steps:
-
Lewis Acid Activation: The aluminum chloride coordinates to one of the fluorine atoms of the trifluoromethyl group. This coordination weakens the C-F bond and increases the electrophilicity of the carbon atom.
-
Nucleophilic Attack by Chloride: A chloride ion (from another molecule of AlCl₃ or as part of an Al₂Cl₇⁻ dimer) acts as a nucleophile and attacks the carbon atom of the activated trifluoromethyl group.
-
Halogen Exchange: This nucleophilic attack leads to the displacement of a fluoride ion, which forms a strong Al-F bond, and the formation of a C-Cl bond. This process is repeated two more times to complete the halogen exchange.
-
Formation of the Trichloromethyl Group: The stepwise replacement of all three fluorine atoms with chlorine atoms results in the formation of the 1-nitro-3-(trichloromethyl)benzene product.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 1-nitro-3-(trichloromethyl)benzene.
Proposed Reaction Mechanism Diagram
Caption: A simplified representation of the proposed Lewis acid-catalyzed halogen exchange mechanism.
Safety Considerations
-
Aluminum chloride is a corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap.
-
The quenching of the reaction with acid is exothermic and should be performed slowly and with cooling.
Conclusion
The synthesis of 1-nitro-3-(trichloromethyl)benzene from 3-nitrobenzotrifluoride via a Lewis acid-catalyzed halogen exchange reaction is a feasible and synthetically useful transformation. This guide provides a detailed protocol and mechanistic insights that can serve as a valuable resource for researchers in organic synthesis. The principles outlined herein may be adaptable to other fluorinated aromatic substrates, opening avenues for the synthesis of novel chlorinated compounds.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- McClinton, M. A., & McClinton, D. A. (1992). Trichloromethylarenes. Synthesis, 1992(02), 1-20.
- Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2009). Friedel-Crafts Chemistry. John Wiley & Sons.
- U.S. Patent 4,093,669. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- Goh, K. K. K., Sinha, A., Fraser, C., & Young, R. D. (2016). Lewis acid catalysed halogen exchange of benzotrifluorides. RSC Advances, 6(48), 42708-42712.
- Yagupolskii, L. M., & Fialkov, Y. A. (1964). Reactions of (Trifluoromethyl)arenes with Aluminum Halides. Journal of General Chemistry of the USSR, 34, 1293-1296.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Yoshida, S. (2020). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Mail, (184).
- Swarts, F. (1892). Sur la préparation des trifluorures de benzyle et de benzal. Bulletin de la Société Chimique de Paris, 7, 449-451.
- U.S. Patent 9,556,090 B2. (2017). Method for the preparation of trichloromethyl-group-substituted benzene.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- European Patent 0004636. (1979).
- U.S. Patent 3,424,803. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777269, 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link].
- U.S. Patent 4,207,266. (1980).
- Cantrell, G. L., & Riordan, J. T. (1991). Halogen exchange reactions of benzotrifluorides. Journal of Fluorine Chemistry, 52(2), 227-235.
- Chemistry LibreTexts. (2023). 16.10: Synthesis of Polysubstituted Benzenes.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link].
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
- Henne, A. L., & Newman, M. S. (1938). The Action of Aluminum Chloride on Fluorinated Compounds. Journal of the American Chemical Society, 60(7), 1697-1698.
- Konno, T., Ishihara, T., & Yamanaka, H. (2017). Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes.
- Börner, A. (Ed.). (2012).
- Kemnitz, E., & Kohler, K. (2000). Hydrodechlorination of chlorofluorocarbons CF3–CFCl2 and CF3–CCl3 over Pd/carbon and Pd black catalysts.
- Stack Exchange. (2021). Can't aluminium chloride do electrophilic substitution as an electrophile?. Chemistry Stack Exchange.
- Powers, D. C., & Ritter, T. (2020). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv.
- Khan Academy. (n.d.). Halogen exchange method.
- Gabbaï, F. P., et al. (2023). Cationic Triarylchlorostibonium Lewis Acids. Inorganic Chemistry, 62(9), 3845-3854.
- Ichikawa, J., et al. (2016). Single C−F Bond Activation of the CF3 Group with a Lewis Acid: CF3‐Cyclopropanes as Versatile 4,4‐Difluorohomoallylating Agents.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reaction of m-nitro-α-methylstyrene with carbon tetrachloride
An In-Depth Technical Guide to the Free-Radical Reaction of m-Nitro-α-methylstyrene with Carbon Tetrachloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the reaction between m-nitro-α-methylstyrene and carbon tetrachloride, a process rooted in the principles of free-radical chemistry. This reaction is of interest for the synthesis of functionalized aromatic compounds, where a trichloromethyl and a chloro group are added across a double bond, yielding precursors for further chemical transformations. The presence of the meta-nitro group significantly influences the electronic properties of the styrene derivative, impacting the reaction's kinetics and mechanism.
Core Principles and Mechanistic Overview
The reaction of m-nitro-α-methylstyrene with carbon tetrachloride (CCl₄) is a classic example of a free-radical chain addition, often referred to as telomerization. The process is not spontaneous and requires an initiator to generate the initial radical species. Common initiators include peroxides, such as benzoyl peroxide, or UV light, which can induce the homolytic cleavage of a susceptible bond.[1][2]
The overall reaction adds the fragments of carbon tetrachloride (a trichloromethyl radical, •CCl₃, and a chlorine atom) across the vinyl double bond of the m-nitro-α-methylstyrene.
The Role of the Initiator: Benzoyl Peroxide
Benzoyl peroxide is a favored initiator due to its propensity to undergo homolytic cleavage upon heating, yielding two benzoyloxy radicals. These radicals can then react in a few ways, but a key pathway in this system is the abstraction of a chlorine atom from carbon tetrachloride to generate the crucial trichloromethyl radical (•CCl₃), which initiates the chain reaction.[3][4][5]
The Free-Radical Chain Mechanism
The reaction proceeds via a well-established three-stage radical chain mechanism: initiation, propagation, and termination.[6]
-
Initiation: The process begins with the thermal decomposition of the initiator (e.g., benzoyl peroxide) to form initial radicals. These radicals then react with carbon tetrachloride to produce the chain-carrying trichloromethyl radical (•CCl₃).[3][7][8]
-
Propagation: This stage consists of two key steps. First, the •CCl₃ radical attacks the π-bond of the m-nitro-α-methylstyrene molecule. This addition occurs at the less substituted carbon (the CH₂ group) to form a more stable tertiary benzylic radical. The stability of this intermediate is paramount and dictates the regioselectivity of the reaction.[1][6] In the second step, this newly formed radical abstracts a chlorine atom from a molecule of CCl₄, yielding the final 1:1 adduct and regenerating a •CCl₃ radical, which continues the chain.
-
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product.[6] This can occur through various combinations of the radicals present in the reaction mixture.
The electron-withdrawing nature of the meta-nitro group reduces the electron density of the aromatic ring and the double bond, which can influence the rate of radical attack. However, the fundamental regioselectivity, governed by the formation of the most stable radical intermediate, remains the primary directing factor.[9][10]
Caption: The free-radical chain mechanism for the addition of CCl₄.
Experimental Protocol: A Validated Approach
The following protocol is a robust, self-validating methodology derived from established procedures for free-radical additions to styrene derivatives.[3]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| m-Nitro-α-methylstyrene | >98% purity | Substrate |
| Carbon Tetrachloride (CCl₄) | Anhydrous, >99% | Reagent and Solvent |
| Benzoyl Peroxide (BPO) | Recrystallized, 98% | Radical Initiator |
| Round-bottom flask | Three-neck, appropriate volume | Reaction Vessel |
| Reflux Condenser | Prevent solvent loss | |
| Magnetic Stirrer & Hot Plate | Agitation and heating | |
| Nitrogen/Argon Gas Supply | High purity | Provide inert atmosphere |
| Temperature Probe | Monitor reaction temperature |
Step-by-Step Experimental Workflow
-
System Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a temperature probe, and a gas inlet. Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with radical reactions. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
Reagent Charging:
-
To the flask, add m-nitro-α-methylstyrene (1.0 eq).
-
Add a significant excess of carbon tetrachloride, which serves as both the reagent and the solvent. A typical ratio is 10-20 equivalents to the styrene.
-
-
Initiator Addition: Add benzoyl peroxide (0.05 - 0.10 eq) to the stirred solution. The substoichiometric amount is crucial as it only needs to initiate the chain reaction.
-
Reaction Conditions:
-
Heat the mixture to reflux (approx. 77°C for CCl₄) using an oil bath. The thermal decomposition of BPO is efficient at this temperature.
-
Maintain vigorous stirring to ensure homogeneity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for Gas Chromatography (GC) analysis. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the excess carbon tetrachloride under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 1:1 adduct from telomers and initiator byproducts.
-
Caption: A generalized workflow for the synthesis and purification.
Product Analysis and Characterization
The primary product is the 1:1 adduct, 1-chloro-1-(m-nitrophenyl)-1-methyl-3,3,3-trichloropropane . However, side reactions, particularly telomerization, can occur where the intermediate benzylic radical adds to another molecule of m-nitro-α-methylstyrene instead of abstracting a chlorine atom. This leads to the formation of higher molecular weight oligomers.
Analytical Techniques
A multi-technique approach is required for unambiguous characterization.
| Technique | Purpose | Expected Observations for 1:1 Adduct |
| GC-MS | To determine the purity of the product and identify the molecular weight of the main adduct and any side-products. | A major peak with a mass spectrum corresponding to the molecular ion (M+) of the product. Isotopic pattern for multiple chlorine atoms will be visible. |
| ¹H NMR | To confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. | Signals corresponding to the aromatic protons (in the m-nitro pattern), a singlet for the methyl (CH₃) group, and two diastereotopic protons for the CH₂ group adjacent to the CCl₃ group. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the CCl₃ carbon, the quaternary carbon bonded to chlorine, the CH₂ carbon, the methyl carbon, and the distinct aromatic carbons. |
| FT-IR | To identify key functional groups present in the molecule. | Strong characteristic absorbances for the nitro group (NO₂) at ~1530 and ~1350 cm⁻¹, C-Cl stretches in the 600-800 cm⁻¹ region, and aromatic C-H and C=C stretches. |
| HPLC | For purification and purity assessment, especially for less volatile products or for separating closely related telomers. | A single major peak for the purified compound under optimized conditions. |
Safety and Handling Considerations
-
Carbon Tetrachloride (CCl₄): is a toxic and environmentally hazardous substance. It is a suspected carcinogen and can cause severe liver damage. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Benzoyl Peroxide: is a strong oxidizing agent and can be explosive in its dry state, especially upon shock or heating. It should be handled with care and stored appropriately.
-
m-Nitro-α-methylstyrene: Nitroaromatic compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Organic Chemistry Frontiers. (n.d.). Nitro – a traceless directing group for reversing the radical site-selectivity of styrene derivatives. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Free-radical addition. [Link]
-
Urbański, T. (n.d.). The nitro and nitroso groups. [Link]
-
YouTube. (2021, February 25). Lec 04: Free Radical Reactions (Mechanism). [Link]
-
Transactions of the Faraday Society. (n.d.). Mechanism of free radical formation by Mo(CO)6+CCl4. RSC Publishing. [Link]
-
Testbook. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
Elmore, C. (n.d.). Photochemistry of alpha, beta-Unsaturated Nitro Compounds. [Link]
-
YouTube. (2022, November 15). #Free Radical addition reaction of alkene With CCl4 in peroxide@ Veena Dixit Chemistry IIT jee. [Link]
-
Vaia. (n.d.). Problem 671 The rate of free-radical polymer... [FREE SOLUTION]. [Link]
-
UCL Discovery. (n.d.). Intramolecular ene reactions of functionalised nitroso compounds. [Link]
-
PMC. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. [Link]
-
ResearchGate. (2010, September). The benzoyl peroxide initiated addition of carbon tetrachloride to olefins. [Link]
-
ResearchGate. (n.d.). Synthesis of polynitro α-methylstyrene by one-step method | Request PDF. [Link]
-
PubMed. (1996, September). Hydroxyproline reaction with free radicals generated during benzoyl peroxide catalytic decomposition of carbon tetrachloride Structure of reaction products formed. [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.9: Radical Polymerization. [Link]
-
ResearchGate. (n.d.). Modelling of the free radical polymerization of styrene with benzoyl peroxide as initiator | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by conjugate addition. [Link]
-
PubMed. (n.d.). Carbon tetrachloride-induced free radical mediated protein oxidation in vitro and in vivo. [Link]
- Google Patents. (n.d.).
-
Polymer Chemistry. (2015, July 30). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. RSC Publishing. [Link]
-
MDPI. (2024, March 8). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. [Link]
-
National Toxicology Program. (1987, November 30). Nomination Background: alpha-Methylstyrene (CASRN 98-83-9). [Link]
Sources
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. vaia.com [vaia.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyproline reaction with free radicals generated during benzoyl peroxide catalytic decomposition of carbon tetrachloride Structure of reaction products formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-Nitro-3-(trichloromethyl)benzene, a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] A critical analysis of electrophilic aromatic substitution principles reveals the non-viability of a direct Friedel-Crafts reaction for this target. Instead, this document details two robust and validated alternative methodologies: the electrophilic nitration of benzotrichloride and the free-radical chlorination of 3-nitrotoluene. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and critical safety and handling information designed for researchers and drug development professionals.
Strategic Analysis: The Fallacy of a Direct Friedel-Crafts Approach
A common query in synthetic chemistry involves the application of well-known named reactions to novel targets. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is often considered. However, its application is governed by strict electronic limitations that render it entirely unsuitable for the synthesis of 1-Nitro-3-(trichloromethyl)benzene.
Mechanistic Limitations of the Friedel-Crafts Reaction
The Friedel-Crafts reaction, in both its alkylation and acylation forms, is a classic electrophilic aromatic substitution (SEAr). The reaction proceeds by generating a potent electrophile (a carbocation or acylium ion) with a Lewis acid catalyst, which is then attacked by the nucleophilic π-electron system of the aromatic ring.[2]
The success of this reaction is fundamentally dependent on the nucleophilicity of the aromatic substrate. The presence of electron-withdrawing groups (EWGs) on the ring diminishes this nucleophilicity, slowing down or completely inhibiting the reaction.[3]
The Deactivating Nature of the -NO₂ and -CCl₃ Substituents
The target molecule, 1-Nitro-3-(trichloromethyl)benzene, possesses two powerful EWGs.
-
The Nitro Group (-NO₂): This is one of the strongest deactivating groups in the SEAr context. It deactivates the ring through a potent electron-withdrawing inductive effect (-I) and a resonance effect (-M).[4] The deactivation is so profound that nitrobenzene is often used as a high-boiling, unreactive solvent for Friedel-Crafts reactions on other substrates.[3][5]
-
The Trichloromethyl Group (-CCl₃): This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three chlorine atoms.[6][7] This effect significantly reduces the electron density of the aromatic ring.
Attempting a Friedel-Crafts reaction on a benzene ring bearing either of these groups—let alone both—is a futile endeavor. The substrate is simply too electron-poor (deactivated) to engage with the electrophile generated by the Lewis acid catalyst.[8][9]
Expert Insight: A foundational principle of synthetic strategy is to recognize the electronic limitations of a reaction. Attempting to force a Friedel-Crafts reaction on a substrate like nitrobenzene or benzotrichloride is a non-starter. A successful synthesis requires a strategic ordering of reactions, introducing the deactivating nitro group after any necessary electrophilic substitutions or utilizing an alternative mechanism entirely.
Recommended Synthetic Pathways
Given the infeasibility of the Friedel-Crafts reaction, two primary, validated routes are recommended for the synthesis of 1-Nitro-3-(trichloromethyl)benzene. The choice between them may depend on the availability of starting materials and specific laboratory capabilities.
Method A: Electrophilic Nitration of Benzotrichloride
This is the most direct and widely cited method. It leverages the fact that the trichloromethyl group, while strongly deactivating, is a meta-director for electrophilic aromatic substitution.[6][8] This allows for the regioselective introduction of the nitro group at the desired position 3.
Caption: Workflow for the synthesis via chlorination of 3-nitrotoluene.
2.2.1 Reagents and Conditions
| Reagent/Parameter | Specification | Molar Eq. | Source/Notes |
| Starting Material | 3-Nitrotoluene | 1.0 | High purity grade |
| Chlorinating Agent | Chlorine (Cl₂) Gas | > 3.0 | Passed through a drying tube |
| Catalyst | Activated Carbon | Catalytic | Optional, increases reaction rate [10] |
| Initiator | UV light or AIBN | - | Alternative to thermal initiation |
| Reaction Temperature | 150°C to 200°C | - | Critical for side-chain selectivity [10] |
| Inert Gas | Nitrogen (N₂) | - | For purging the system |
2.2.2 Experimental Protocol [10]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube extending below the liquid surface, place 68.5 g (0.5 mol) of 3-nitrotoluene and a catalytic amount of activated carbon (e.g., 1 g). The outlet of the condenser should be connected to a gas scrubber (e.g., NaOH solution) to neutralize excess Cl₂ and byproduct HCl.
-
Chlorination: Heat the reaction mixture to 150°C. Once the temperature is stable, begin bubbling dry chlorine gas through the stirred liquid. The reaction is exothermic; maintain the temperature between 150°C and 200°C by controlling the chlorine flow rate and external heating. Note: The reaction can also be initiated by UV light at a lower temperature.
-
Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the intermediate mono- and di-chlorinated species. The reaction is complete when the desired trichlorinated product is maximized.
-
Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature while purging with a stream of nitrogen gas to remove any dissolved Cl₂ and HCl.
-
Purification: The crude product is purified by vacuum distillation. The desired 1-Nitro-3-(trichloromethyl)benzene is collected as a high-boiling fraction.
Critical Safety and Hazard Management
The synthesis of 1-Nitro-3-(trichloromethyl)benzene involves highly hazardous materials and energetic reactions. A thorough risk assessment and adherence to strict safety protocols are mandatory.
Reagent-Specific Hazards
| Reagent | Key Hazards | Recommended PPE & Handling |
| Benzotrichloride | Toxic if inhaled, harmful if swallowed, causes severe skin/eye damage, suspected carcinogen. [9][11][12] | Handle only in a certified chemical fume hood. Wear nitrile gloves, a chemical-resistant apron, and chemical splash goggles with a face shield. [13] |
| Nitrating Mixture | Extremely corrosive, strong oxidizer, causes severe burns. [14]Reaction is highly exothermic with risk of thermal runaway. [5][15][16] | Perform additions slowly and with efficient cooling. Use heavy-duty gloves, apron, goggles, and face shield. Have an emergency eyewash/shower station immediately accessible. [14] |
| Chlorine Gas | Acutely toxic, severe respiratory irritant, corrosive. | Use in a well-ventilated fume hood with a dedicated gas scrubber. A gas mask with an appropriate cartridge should be available for emergencies. |
General Safety Protocols
-
Ventilation: All operations must be conducted in a high-performance chemical fume hood.
-
Temperature Control: Nitration is highly exothermic. Never deviate from the recommended temperature ranges. Ensure the cooling bath is adequate for the scale of the reaction.
-
Quenching: The quenching of nitration reactions is also highly exothermic. Add the reaction mixture to ice slowly and with efficient stirring to dissipate heat.
-
Waste Disposal: All waste, including aqueous acidic layers and washings, must be neutralized and disposed of according to institutional hazardous waste protocols.
Product Characterization
The identity and purity of the final product, 1-Nitro-3-(trichloromethyl)benzene, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern and absence of impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group peaks for the nitro (approx. 1530 and 1350 cm⁻¹) and C-Cl bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Melting Point: To compare with literature values for the pure solid.
Conclusion
While the Friedel-Crafts reaction is a powerful tool for C-C bond formation, its electronic limitations make it fundamentally unsuitable for the synthesis of 1-Nitro-3-(trichloromethyl)benzene due to the presence of two strong electron-withdrawing groups. This guide has detailed two scientifically sound and industrially relevant alternatives: the meta-directing nitration of benzotrichloride and the free-radical chlorination of 3-nitrotoluene. By understanding the mechanistic principles and adhering to the rigorous experimental and safety protocols outlined, researchers can safely and efficiently synthesize this important chemical intermediate.
References
- Farbwerke Hoechst AG. (1965). Nitrobenzotrichlorides and process for their manufacture. U.S.
-
Loba Chemie. (2016, April 29). BENZOTRICHLORIDE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (2004, February). Right to Know Hazardous Substance Fact Sheet: BENZOTRICHLORIDE. [Link]
-
UK Health Security Agency. (2022, August 15). Benzotrichloride - Incident management. GOV.UK. [Link]
-
Lab Safety Learning. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]
- Grynkiewicz, G., & Ridd, J. H. (1971). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic, 716-721.
-
Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]
-
International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): BENZOTRICHLORIDE. [Link]
- Ross, S. D. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Ullmann's Encyclopedia of Industrial Chemistry.
- Ross, S. D. (2000). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Kirk-Othmer Encyclopedia of Chemical Technology.
- Green, S. et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
- Zhang, Q., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Various Authors. (n.d.). Directing Groups in SE Ar.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
- E. I. Du Pont De Nemours and Company. (1984). Preparation of para-nitrobenzotrichloride. U.S.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzotrichloride, 98-07-7|High-Purity Reagent [benchchem.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. ICSC 0105 - BENZOTRICHLORIDE [chemicalsafety.ilo.org]
- 10. US4454360A - Preparation of para-nitrobenzotrichloride - Google Patents [patents.google.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. nj.gov [nj.gov]
- 14. ehs.com [ehs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Nitration of (1,1-dichloroethyl)benzene to produce 1-Nitro-3-(trichloromethyl)benzene intermediates
Synthesis of Meta-Substituted Chloroalkyl Intermediates
Executive Summary
This technical guide details the nitration of (1,1-dichloroethyl)benzene (also known as
Critical Chemical Distinction:
While the topic request mentions 1-Nitro-3-(trichloromethyl)benzene (m-nitrobenzotrichloride), it is chemically impossible to produce a trichloromethyl (
-
Nitration of (Trichloromethyl)benzene yields 1-Nitro-3-(trichloromethyl)benzene .
-
Nitration of (1,1-dichloroethyl)benzene yields 1-Nitro-3-(1,1-dichloroethyl)benzene .[1]
This guide focuses on the nitration of (1,1-dichloroethyl)benzene as requested, producing 1-Nitro-3-(1,1-dichloroethyl)benzene , a crucial intermediate for herbicides and agrochemicals (analogous to the trichloromethyl variants). The protocols described herein are adapted from industrial patents (e.g., US3424803A) and standard electrophilic aromatic substitution methodologies.
Part 1: Scientific Foundation & Reaction Mechanism
1.1 The Directing Influence of the
-Dichloroethyl Group
The nitration of (1,1-dichloroethyl)benzene is a classic Electrophilic Aromatic Substitution (EAS) . The selectivity of this reaction is governed by the electronic nature of the side chain:
-
Electronic Effect: The
group contains two highly electronegative chlorine atoms on the benzylic carbon. Through the Inductive Effect (-I) , electron density is strongly withdrawn from the benzene ring.[2] -
Deactivation: The ring is deactivated towards electrophilic attack compared to benzene.[2]
-
Meta-Direction: Unlike alkyl groups (which are ortho/para directing), the strong electron withdrawal of the gem-dichloro moiety makes the group a meta-director . The positive charge in the sigma-complex intermediate is least destabilized when the electrophile attacks the meta position.
1.2 Reaction Pathway
The reaction utilizes "Mixed Acid" (Nitric Acid + Sulfuric Acid) to generate the active electrophile, the Nitronium Ion (
Key Challenges:
-
Hydrolysis Risk: The benzylic gem-dichloro group is susceptible to hydrolysis in aqueous acid at high temperatures, potentially yielding m-nitroacetophenone . Anhydrous conditions and temperature control are vital.
-
Isomer Control: While meta-selective, trace amounts of ortho/para isomers may form.
Part 2: Experimental Protocol
2.1 Reagents and Equipment
| Component | Specification | Function |
| (1,1-Dichloroethyl)benzene | >98% Purity | Starting Substrate |
| Nitric Acid ( | Fuming (90%+) or Conc. (65-70%) | Nitrating Agent |
| Sulfuric Acid ( | Conc. (98%) | Catalyst & Dehydrating Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent (Optional for heat sink) |
| Reactor | Jacketed glass reactor | Temp control (-5°C to 20°C) |
2.2 Step-by-Step Synthesis Procedure
Protocol adapted from US Patent 3,424,803 and standard nitration workflows.
Step 1: Preparation of Nitrating Mix (Mixed Acid)
-
Cool a reaction vessel containing Sulfuric Acid (3.0 molar equivalents) to 0°C.
-
Slowly add Nitric Acid (1.05 molar equivalents) dropwise, maintaining temperature
. -
Note: Premixing the acid allows for better exotherm control during the substrate addition.
Step 2: Nitration Reaction
-
Place (1,1-dichloroethyl)benzene (1.0 eq) in a separate jacketed reactor, cooled to 0°C.
-
Optional: Dissolve substrate in DCM or Carbon Tetrachloride if viscosity or heat dissipation is a concern at scale.
-
Addition: Add the Mixed Acid to the substrate slowly over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature between 5°C and 15°C .
-
Warning: Exceeding 30°C increases the risk of side-chain hydrolysis to acetophenone derivatives.
-
-
Post-Stir: After addition, allow the mixture to warm to 20°C and stir for 2–3 hours. Monitor reaction progress via GC or TLC.
Step 3: Quenching and Workup
-
Pour the reaction mixture onto crushed ice (approx. 3x volume of acid mix).
-
Phase Separation: Extract the organic layer with Dichloromethane or Chloroform.
-
Wash: Wash the organic phase sequentially with:
-
Cold water
-
5% Sodium Bicarbonate (
) solution (to remove residual acid) -
Brine[6]
-
-
Drying: Dry over anhydrous Magnesium Sulfate (
).
Step 4: Purification
-
Evaporate the solvent under reduced pressure.[7]
-
Distillation: The crude oil is purified via fractional vacuum distillation.
-
Target:1-Nitro-3-(1,1-dichloroethyl)benzene .[1]
-
Boiling Point: Approx. 140–150°C at 1–2 mmHg (Refer to specific literature for exact pressure/temp curves).
-
Part 3: Visualization of Reaction Logic
The following diagram illustrates the mechanistic pathway and the critical decision points preventing hydrolysis.
Figure 1: Reaction pathway for the nitration of (1,1-dichloroethyl)benzene, highlighting the critical hydrolysis risk.
Part 4: Data & Specifications
4.1 Stoichiometric Table
| Reagent | Mol Eq. | Role | Critical Note |
| (1,1-dichloroethyl)benzene | 1.0 | Substrate | Ensure no moisture present. |
| Nitric Acid (98%) | 1.05 - 1.10 | Electrophile Source | Slight excess ensures conversion. |
| Sulfuric Acid (98%) | 2.5 - 3.0 | Catalyst/Solvent | Maintains dehydrating environment. |
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Nitration | Increase stir time or slight temp increase (max 25°C). |
| High Viscosity | Polymerization/Tars | Ensure temp did not spike during addition. Use solvent (DCM). |
| Ketone Peak in IR/NMR | Hydrolysis of | Water entered system or temp too high. Use fuming acids.[4][5] |
References
-
Roberts, C. W., & Pews, R. G. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl-3,3,3-tetrachloropropyl) styrene and intermediate useful for same. US Patent 3,424,803. Washington, DC: U.S. Patent and Trademark Office.
- Core Reference: Describes the specific nitration of (1,1-dichloroethyl)
- Olah, G. A., & Kuhn, S. J. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. Mechanistic Reference: Authoritative text on electrophilic aromatic substitution and the behavior of haloalkyl side chains.
-
Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Industrial Context: Standard procedures for nitration of deactivated benzene deriv
Sources
- 1. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 2. Buy 2,4-Dichloro-1-(1-chloroethyl)benzene | 60907-89-3 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. datapdf.com [datapdf.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Starting materials for 1-Nitro-3-(trichloromethyl)benzene synthesis
An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-nitro-3-(trichloromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary focus is on the direct nitration of benzotrichloride, which stands as the most industrially viable and scientifically robust method. This document delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and discusses the critical parameters that influence reaction yield and purity. Furthermore, it offers insights into alternative synthetic strategies, safety considerations, and data-driven analysis of the process, all grounded in authoritative scientific literature.
Introduction and Strategic Importance
1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride, is a valuable chemical intermediate.[1][2] Its utility stems from the presence of two key functional groups: a nitro group, which can be readily reduced to an amine, and a trichloromethyl group, which can be hydrolyzed to a carboxylic acid or converted to a trifluoromethyl group.[3][4][5] This dual reactivity makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and pesticides. A thorough understanding of its synthesis is therefore crucial for researchers and process chemists.
Primary Synthetic Route: Electrophilic Nitration of Benzotrichloride
The most direct and widely employed method for the synthesis of 1-nitro-3-(trichloromethyl)benzene is the electrophilic aromatic substitution of benzotrichloride using a nitrating agent.[6][7]
Mechanistic Rationale and Directive Effects
The core of this synthesis is the electrophilic attack of a nitronium ion (NO₂⁺) on the benzene ring of benzotrichloride. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The trichloromethyl (-CCl₃) group is a moderately deactivating and meta-directing substituent.[8] Its electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene. This deactivation also directs the incoming electrophile (the nitronium ion) to the meta position, leading to the preferential formation of the desired 1-nitro-3-(trichloromethyl)benzene isomer.
Starting Materials and Reagents
-
Benzotrichloride (α,α,α-trichlorotoluene): The primary starting material.[3] It is a colorless to yellowish liquid with a pungent odor.[3] High purity is essential to minimize side reactions.
-
Nitrating Acid: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The ratio and concentration of the acids are critical parameters.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of 1-nitro-3-(trichloromethyl)benzene.
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a specific volume of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Slowly add the required volume of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
Step 2: Nitration Reaction
-
Once the nitrating mixture is prepared and cooled, begin the dropwise addition of benzotrichloride from the dropping funnel.
-
Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Separate the organic layer. If the product is solid, it can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Step 4: Purification
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to obtain 1-nitro-3-(trichloromethyl)benzene as a pale yellow oil or a low-melting solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 1-nitro-3-(trichloromethyl)benzene.
Critical Reaction Parameters and Optimization
The success of the synthesis hinges on the careful control of several parameters:
| Parameter | Importance | Recommended Range/Condition | Rationale |
| Temperature | High | -5 °C to 10 °C | Lower temperatures minimize the formation of dinitrated byproducts and prevent decomposition.[6] |
| Acid Ratio (H₂SO₄:HNO₃) | High | 2:1 to 3:1 (v/v) | Sufficient sulfuric acid is crucial for the complete generation of the nitronium ion. |
| Reaction Time | Medium | 1-3 hours | Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time. |
| Purity of Starting Materials | High | >98% | Impurities in benzotrichloride can lead to undesired side reactions and a lower yield of the final product. |
Alternative Synthetic Strategies
While the direct nitration of benzotrichloride is the most common approach, other synthetic routes are conceivable, though often less practical for large-scale production.
-
Chlorination of Nitrotoluene: Starting with p-nitrotoluene, free-radical chlorination of the methyl group can yield p-nitrobenzotrichloride.[9] A similar approach could be envisioned for the meta isomer, although the starting material, m-nitrotoluene, is less common.
-
Multi-step Synthesis from Other Precursors: It is theoretically possible to synthesize the target molecule from precursors like m-nitrobenzoic acid or m-aminobenzotrichloride through a series of functional group transformations. However, these routes are typically longer and less efficient than direct nitration.
Safety and Handling Precautions
The synthesis of 1-nitro-3-(trichloromethyl)benzene involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Benzotrichloride: Is a corrosive and toxic compound.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Acids: Nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always add acid to water, never the other way around, and handle with extreme care.
-
Nitration Reaction: The nitration reaction is exothermic and can run away if not properly controlled. Maintaining the recommended temperature and slow addition of reagents are critical for safety.
Conclusion
The synthesis of 1-nitro-3-(trichloromethyl)benzene via the nitration of benzotrichloride is a well-established and efficient method. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and strict adherence to safety protocols are paramount for achieving high yields and purity of this important chemical intermediate. This guide provides the foundational knowledge for researchers and chemists to successfully and safely perform this synthesis.
References
- Hole, W., & F., I. G. (Year). Nitrobenzotrichlorides and process for their manufacture.
-
Grynkiewicz, G., & Ridd, J. H. (1971). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic, 716-719. [Link]
-
Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
- Dow Chemical Co. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Ullmann's Encyclopedia of Industrial Chemistry. (2000). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Wiley Online Library. [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses. [Link]
-
Chegg. (2023, October 19). The compounds benzyl chloride (C6H5CH2Cl), (dichloromethyl)benzene (C6H5CHCl2), and (trichloromethyl)benzene (C6H5CCl3) all undergo nitration more slowly than benzene. Chegg. [Link]
- Hoechst. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- Monsanto Company. (1984). Preparation of para-nitrobenzotrichloride.
-
PubChem. (n.d.). 1-Nitro-3-(trichloromethyl)benzene. PubChem. [Link]
Sources
- 1. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzotrichloride, 98-07-7|High-Purity Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 7. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chegg.com [chegg.com]
- 9. US4454360A - Preparation of para-nitrobenzotrichloride - Google Patents [patents.google.com]
Introduction: The Challenge of Isomerism
An In-Depth Technical Guide to the Isomers and Nomenclature of C7H4Cl3NO2
Abstract: The molecular formula C7H4Cl3NO2 represents a fascinating scaffold for organic synthesis, particularly relevant to professionals in agrochemical and pharmaceutical development. This guide provides an in-depth analysis of the structural isomers corresponding to this formula, with a primary focus on the most prominent and industrially significant isomer: 1-nitro-4-(trichloromethyl)benzene . We will dissect the principles of IUPAC nomenclature that lead to its unambiguous identification, explore its physicochemical properties, discuss validated synthesis protocols, and examine its applications as a chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical identity and utility.
A single molecular formula can represent multiple distinct molecules, known as isomers. These compounds share the same number and types of atoms but differ in their structural arrangement. This structural variance leads to different chemical and physical properties, making precise identification and nomenclature paramount in scientific research and industrial application.[1][2] For the formula C7H4Cl3NO2, several structural isomers are possible. However, the isomer with the most established presence in chemical literature and commerce is 1-nitro-4-(trichloromethyl)benzene. This guide will use this compound as the central case study for understanding the C7H4Cl3NO2 chemical space.
Deciphering the IUPAC Name: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to provide a unique and unambiguous name for every organic compound.[3][4] The name "1-nitro-4-(trichloromethyl)benzene" is derived by systematically identifying the parent structure and its substituents.
Step-by-Step Nomenclature Breakdown
The process for naming this molecule follows a logical sequence:
-
Identify the Parent Hydride: The core structure is a benzene ring (C6H6). This forms the root of the name: benzene .
-
Identify Principal Functional Groups and Substituents: The benzene ring has two groups attached to it:
-
A nitro group (-NO2)
-
A trichloromethyl group (-CCl3)
-
-
Assign Locants (Numbering): The positions of the substituents on the benzene ring must be numbered to give the lowest possible set of numbers. The substituents are listed alphabetically ('nitro' vs. 'trichloromethyl'). However, for disubstituted benzenes, the numbering starts at one substituent and proceeds towards the other to give it the lowest number. In this case, the numbering can be 1 and 4, regardless of which substituent is assigned position 1.
-
Assemble the Final Name: The substituents are named as prefixes in alphabetical order.
-
Nitro group: nitro
-
Trichloromethyl group: trichloromethyl
The locants are assigned before each prefix. This leads to the final, unambiguous IUPAC name: 1-nitro-4-(trichloromethyl)benzene .[5]
-
Visualization of the IUPAC Naming Logic
The following diagram illustrates the decision-making process in assigning the IUPAC name.
Caption: Logical workflow for deriving the IUPAC name for the primary C7H4Cl3NO2 isomer.
Physicochemical Properties of 1-nitro-4-(trichloromethyl)benzene
Understanding the physical and chemical properties of a compound is essential for its application in synthesis, formulation, and biological studies. The key properties for 1-nitro-4-(trichloromethyl)benzene (CAS No: 3284-64-8) are summarized below.
| Property | Value | Source |
| Molecular Weight | 240.5 g/mol | PubChem[5] |
| Molecular Formula | C7H4Cl3NO2 | PubChem[5] |
| Appearance | White to light yellow crystalline powder | (General knowledge) |
| XLogP3 | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value suggests greater solubility in non-polar solvents.
Synthesis and Reactivity: A Chemist's Perspective
1-nitro-4-(trichloromethyl)benzene is a valuable synthetic intermediate. Its preparation and subsequent reactions are of significant interest to process and medicinal chemists.
Experimental Protocol: Synthesis from 4-Nitrotoluene
A common and direct route to 1-nitro-4-(trichloromethyl)benzene is the free-radical chlorination of 4-nitrotoluene. The nitro group is strongly deactivating, which prevents electrophilic chlorination of the benzene ring and directs the reaction to the methyl group.
Objective: To synthesize 1-nitro-4-(trichloromethyl)benzene via exhaustive chlorination of the benzylic methyl group of 4-nitrotoluene.
Materials:
-
4-Nitrotoluene
-
Chlorine gas (Cl2)
-
Carbon tetrachloride (CCl4) or other suitable inert solvent
-
A free-radical initiator (e.g., AIBN or UV light)
Step-by-Step Methodology:
-
Reaction Setup: A solution of 4-nitrotoluene in carbon tetrachloride is charged into a reaction vessel equipped with a gas inlet, a condenser, and a stirrer. The vessel should be suitable for photochemical reactions if using a UV lamp.
-
Initiation: The reaction mixture is heated to reflux (approx. 77°C for CCl4). A UV lamp is turned on to initiate the reaction, or a chemical initiator like AIBN is added.
-
Chlorination: Chlorine gas is bubbled through the heated solution at a controlled rate. The reaction is exothermic and should be monitored.
-
Causality: The UV light or thermal decomposition of AIBN generates chlorine radicals (Cl•). These radicals abstract a hydrogen atom from the methyl group of 4-nitrotoluene, forming a benzyl radical. This radical then reacts with Cl2 to form the chlorinated product and a new chlorine radical, propagating the chain reaction. The process repeats until all three hydrogens are substituted.
-
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the intermediate chlorinated species (4-nitrobenzyl chloride and 4-nitrobenzylidene dichloride).
-
Work-up: Once the reaction is complete, the chlorine gas supply is stopped, and the mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl byproduct.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validation: The identity and purity of the synthesized 1-nitro-4-(trichloromethyl)benzene should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications in Research and Development
The utility of 1-nitro-4-(trichloromethyl)benzene lies in the reactivity of its two functional groups.
-
Intermediate for Agrochemicals: The trichloromethyl group can be converted to a trifluoromethyl group (-CF3) via a halogen exchange reaction (e.g., using SbF3 or HF). The trifluoromethyl group is a common feature in many modern herbicides and insecticides due to its high stability and ability to increase lipophilicity and metabolic stability. Polychlorinated pyridines, which are related structures, are known intermediates for pesticides.[6]
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine (-NH2), providing a key building block for a wide range of pharmaceutical compounds. The resulting 4-(trichloromethyl)aniline can be further modified to create complex molecular architectures.
-
Precursor Chemistry: It serves as a precursor for other valuable reagents. For example, it is a starting material for synthesizing 4-nitrobenzoic acid.[7]
Conclusion
While the molecular formula C7H4Cl3NO2 can represent several isomers, 1-nitro-4-(trichloromethyl)benzene stands out as the most significant in terms of synthesis and application. A systematic application of IUPAC rules provides its unambiguous name, which is crucial for clear scientific communication. Its synthesis from readily available precursors and the versatile reactivity of its functional groups make it a valuable intermediate for professionals in the agrochemical and pharmaceutical industries. A thorough understanding of its properties and reaction pathways is essential for leveraging its full potential in the development of new and effective chemical entities.
References
-
Benzene, 1-nitro-4-(trichloromethyl)- | C7H4Cl3NO2 | CID 11264963 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
IUPAC Naming of Organic Compounds . ChemTalk. Available at: [Link]
-
The IUPAC Systematic Approach to Nomenclature . Michigan State University Department of Chemistry. Available at: [Link]
-
2.4 Isomers and Naming Based On IUPAC Nomenclature . Scribd. Available at: [Link]
-
IUPAC Naming, Isomerism, and Molecular Conformations . Chemistry AI Solver. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. Available at: [Link]
-
1-nitro-4-(trichloromethyl)benzene | CAS#:3284-64-8 . Chemsrc.com. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chemistry-ai.com [chemistry-ai.com]
- 3. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]
- 4. Organic Nomenclature [www2.chemistry.msu.edu]
- 5. Benzene, 1-nitro-4-(trichloromethyl)- | C7H4Cl3NO2 | CID 11264963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 1-nitro-4-(trichloromethyl)benzene | CAS#:3284-64-8 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Molecular Weight Determination of 1-Nitro-3-(trichloromethyl)benzene
This guide provides a comprehensive technical overview of 1-Nitro-3-(trichloromethyl)benzene, with a primary focus on the principles and methodologies for the precise determination of its molecular weight. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust understanding of this compound's fundamental properties and the advanced analytical techniques used for its characterization.
Executive Summary: The Foundational Importance of Molecular Weight
In the realm of chemical and pharmaceutical sciences, the molecular weight of a compound is a cornerstone of its identity. It is a critical parameter that underpins stoichiometry, informs structural elucidation, and is essential for the development of analytical methodologies. For 1-Nitro-3-(trichloromethyl)benzene, a substituted aromatic compound with significant potential in synthetic chemistry, an accurate determination of its molecular weight is the first step in any rigorous scientific investigation. This guide will move beyond a simple statement of the compound's mass, delving into the causality behind the selection of analytical techniques and the interpretation of the resulting data, thereby providing a self-validating framework for its characterization.
Core Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental physicochemical properties. These data points are crucial for designing experiments, predicting behavior in various systems, and ensuring safe handling.
| Property | Value | Source(s) |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | |
| Synonyms | 3-Nitrobenzotrichloride | [1] |
| CAS Number | 709-58-0 | [2][3][4] |
| Chemical Formula | C₇H₄Cl₃NO₂ | [2][5] |
| Molecular Weight | 240.47 g/mol | [1][2][5] |
| Exact Mass | 238.93100 Da | [1][6] |
| LogP | 3.94470 | [6] |
The molecular weight is a calculated value based on the atomic masses of the constituent elements. However, for empirical validation and unambiguous identification, particularly in complex matrices, sophisticated analytical techniques are required.
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for determining the molecular weight of volatile and semi-volatile organic compounds like 1-Nitro-3-(trichloromethyl)benzene is Mass Spectrometry (MS), most powerfully when coupled with Gas Chromatography (GC).[7][8] This hyphenated technique provides both separation and identification capabilities, offering a high degree of confidence in the results.
Causality of Technique Selection:
-
Gas Chromatography (GC): This technique is chosen for its ability to separate volatile compounds from a mixture. 1-Nitro-3-(trichloromethyl)benzene, being an organic molecule of moderate size, can be readily volatilized at temperatures below 300°C, making it an ideal candidate for GC analysis. The GC column separates the analyte from the solvent and any impurities, ensuring that a pure compound enters the mass spectrometer.[7][9]
-
Mass Spectrometry (MS): MS is the core of molecular weight determination. It works by ionizing molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[1][2] The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+), which provides the molecular weight of the compound.[1][2]
The combination, GC-MS, provides a two-dimensional analytical solution: the retention time from the GC provides one layer of identification, while the mass spectrum from the MS provides a molecular fingerprint, confirming both identity and molecular weight.
Experimental Workflow for GC-MS Analysis
The following diagram and protocol outline a robust, self-validating workflow for the analysis of 1-Nitro-3-(trichloromethyl)benzene.
Caption: A logical flow diagram illustrating the key stages of GC-MS analysis.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure and may require optimization based on the specific instrumentation used.
-
Sample Preparation:
-
Instrument Setup (Exemplary Parameters):
-
Gas Chromatograph:
-
Inlet: Split/Splitless, run in split mode (e.g., 100:1) at 250°C.[10]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for this type of analyte.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.[11]
-
-
Mass Spectrometer:
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Initiate the data acquisition sequence.
-
-
Data Analysis and Interpretation:
-
Following the run, analyze the resulting total ion chromatogram (TIC). The peak corresponding to 1-Nitro-3-(trichloromethyl)benzene should be well-resolved.
-
Extract the mass spectrum for this peak.
-
Trustworthiness: A Self-Validating System of Spectral Interpretation
The trustworthiness of the molecular weight determination lies in the detailed interpretation of the mass spectrum. For 1-Nitro-3-(trichloromethyl)benzene, several key features in the spectrum serve as self-validating checkpoints.
The Molecular Ion (M+) Peak
The most critical feature is the molecular ion peak. This is the ion formed by the removal of a single electron from the molecule and represents the intact molecule's mass.[1][2] For a compound with the formula C₇H₄Cl₃NO₂, the expected molecular weight is ~240.47. Therefore, we anticipate observing a peak cluster around m/z 239-245.
The Isotopic Signature: The Chlorine Fingerprint
A key to confirming the presence and number of chlorine atoms is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), in a roughly 3:1 ratio.[14][15][16] A molecule containing three chlorine atoms, like 1-Nitro-3-(trichloromethyl)benzene, will exhibit a characteristic cluster of peaks for the molecular ion (and any chlorine-containing fragments).
-
M+ peak: Contains three ³⁵Cl atoms.
-
M+2 peak: Contains two ³⁵Cl atoms and one ³⁷Cl atom.
-
M+4 peak: Contains one ³⁵Cl atom and two ³⁷Cl atoms.
-
M+6 peak: Contains three ³⁷Cl atoms.
The relative intensities of these peaks can be predicted based on isotopic abundances, creating a unique and highly diagnostic pattern that validates the presence of three chlorine atoms.
Fragmentation Pattern
While the molecular ion gives the total mass, the fragmentation pattern provides structural information that further confirms the compound's identity. In Electron Ionization, the high energy (70 eV) causes the molecular ion to fragment in predictable ways. For 1-Nitro-3-(trichloromethyl)benzene, expected fragmentation pathways include:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a significant peak at M-46.[17]
-
Loss of Cl: Cleavage of a chlorine radical from the trichloromethyl group, resulting in a peak at M-35.
-
Formation of Phenyl Cations: Fragments corresponding to the benzene ring, such as a peak at m/z 77 (C₆H₅⁺), are also common.[17]
Authoritative Grounding: The NIST Mass Spectral Library
The final step in validation is to compare the experimentally obtained mass spectrum against a reference database. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the world's most comprehensive and trusted collection of electron ionization (EI) mass spectra.[3][5][6][18] A high match score between the experimental spectrum and the library spectrum for CAS number 709-58-0 provides authoritative confirmation of the compound's identity and, by extension, its molecular weight.
Conclusion
The molecular weight of 1-Nitro-3-(trichloromethyl)benzene is authoritatively established as 240.47 g/mol . This value is not merely theoretical but is empirically verifiable through a robust and self-validating analytical workflow centered on Gas Chromatography-Mass Spectrometry. By understanding the principles of chromatographic separation, mass analysis, and the nuanced interpretation of isotopic patterns and fragmentation, a research scientist can determine and confirm the molecular weight of this, and similar, compounds with the highest degree of scientific integrity and confidence.
References
-
1-nitro-3-(trichloromethyl)benzene | CAS 709-58-0 | AMERICAN ELEMENTS ® . American Elements. [Link]
-
1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0 | Chemsrc . Chemsrc.com. [Link]
-
1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem . National Center for Biotechnology Information. [Link]
-
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available . Scientific Instrument Services. [Link]
-
NIST Mass Spectral Library - Diablo Analytical . Diablo Analytical, Inc. [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep . HSCprep. [Link]
-
NIST MS and MS/MS Libraries - SpectralWorks . SpectralWorks. [Link]
-
NIST & WILEY: mass spectra libraries - BCP Instruments . BCP Instruments. [Link]
-
Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose - ResearchGate . ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE - The University of Melbourne . The University of Melbourne. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils - PubMed . National Center for Biotechnology Information. [Link]
-
Sample Preparation Guidelines for GC-MS . University of Maryland. [Link]
-
Gas Chromatography - Mass Spectrometry . The University of Texas at El Paso. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae . MDPI. [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent . Agilent Technologies. [Link]
-
Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS . LECO Corporation. [Link]
-
mass spectra - the M+2 peak - Chemguide . Chemguide. [Link]
-
Mass spectrometry and a guide to interpreting mass spectra - Compound Interest . Compound Interest. [Link]
-
Interpretation of Mass Spectra - SciSpace . SciSpace. [Link]
-
How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press . Maricopa Open Digital Press. [Link]
-
(PDF) Interpretation of Mass Spectra - ResearchGate . ResearchGate. [Link]
-
Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC . National Center for Biotechnology Information. [Link]
-
DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2 - Revue Roumaine de Chimie - . Revue Roumaine de Chimie. [Link]
-
Negative-ion mass spectra recorded from four nitro compounds by a... - ResearchGate . ResearchGate. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube . YouTube. [Link]
-
The femtochemistry of nitrobenzene following excitation at 240 nm - PMC . National Center for Biotechnology Information. [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. tutorchase.com [tutorchase.com]
- 3. spectralworks.com [spectralworks.com]
- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 5. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 6. diabloanalytical.com [diabloanalytical.com]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. etamu.edu [etamu.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. compoundchem.com [compoundchem.com]
- 16. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. youtube.com [youtube.com]
- 18. bcp-instruments.com [bcp-instruments.com]
1-Nitro-3-(trichloromethyl)benzene: Structural Dynamics and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors. Often confused with its trifluoromethyl analog, this molecule presents unique challenges in synthesis and handling due to the labile nature of its trichloromethyl group. This document outlines its physiochemical properties, contrasts its two primary synthetic pathways (electrophilic aromatic substitution vs. free radical halogenation), and details a validated protocol for its hydrolysis to 3-nitrobenzoyl chloride , its most commercially significant derivative.
Part 1: Structural Analysis & Physiochemical Identity
Chemical Identity
-
IUPAC Name: 1-Nitro-3-(trichloromethyl)benzene
-
Common Names:
-Nitrobenzotrichloride, 3-Nitrobenzotrichloride -
CAS Registry Number: 709-58-0[1][2][3]
-
Note: Distinct from 1-Nitro-3-(trifluoromethyl)benzene (CAS 98-46-4).[4]
-
-
Molecular Formula:
[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Molecular Weight: 240.47 g/mol [2]
Electronic Structure & Reactivity
The molecule features a benzene ring substituted with two strongly electron-withdrawing groups in a meta relationship:
-
Nitro Group (
): Deactivates the ring via strong inductive ( ) and mesomeric ( ) effects. -
Trichloromethyl Group (
): Deactivates the ring primarily through a strong inductive effect ( ).
Consequence: The benzene ring is highly electron-deficient, making it resistant to further electrophilic attack but susceptible to nucleophilic aromatic substitution under forcing conditions. The benzylic carbon, bearing three chlorine atoms, is highly electrophilic and prone to hydrolysis.
| Property | Value |
| Physical State | Low-melting solid or high-boiling liquid (dependent on purity) |
| Solubility | Soluble in organic solvents (DCM, Toluene); reacts with water |
| Stability | Stable under anhydrous conditions; hydrolyzes in moist air to release HCl |
Part 2: Synthetic Pathways
Researchers generally employ one of two routes to synthesize this compound. The choice depends on the availability of starting materials (benzotrichloride vs.
Route A: Nitration of Benzotrichloride (Preferred Industrial Route)
This pathway utilizes Electrophilic Aromatic Substitution (EAS) .
-
Mechanism: The
group is a meta-director due to its electron-withdrawing nature, which destabilizes the -complex at the ortho and para positions more than at the meta position. -
Reagents: Mixed acid (
).[5] -
Advantage: Avoids the difficulty of chlorinating a deactivated ring (as in Route B).
Route B: Radical Chlorination of m-Nitrotoluene
This pathway utilizes Free Radical Chain Substitution .
-
Mechanism: Chlorine radicals (
) abstract benzylic hydrogens. -
Challenge: The presence of the nitro group deactivates the benzylic position slightly compared to toluene, and the reaction requires high temperatures (
) or UV initiation. Over-chlorination or ring chlorination are potential side reactions.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic routes. Route A (Blue) utilizes the directing effects of the trichloromethyl group, while Route B (Yellow) relies on radical substitution. The dashed line indicates the primary downstream application.
Part 3: Experimental Protocol (Hydrolysis)
The most common application of 1-Nitro-3-(trichloromethyl)benzene is its conversion to 3-nitrobenzoyl chloride (CAS 121-90-4). This reaction is a controlled partial hydrolysis. Complete hydrolysis yields 3-nitrobenzoic acid.
Objective
Selectively hydrolyze the trichloromethyl group to an acid chloride functionality while managing the evolution of hydrogen chloride gas.
Reaction Mechanism
Reagents & Equipment[7]
-
Precursor: 1-Nitro-3-(trichloromethyl)benzene (1.0 eq)
-
Reagent: Water (1.0 - 1.05 eq). Critical: Excess water leads to benzoic acid formation.
-
Catalyst: Ferric Chloride (
), anhydrous (0.1 - 0.5 mol%) or Zinc Chloride ( ). -
Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, HCl scrubber (NaOH trap).
Step-by-Step Methodology
-
Setup: Charge the reaction flask with 1-Nitro-3-(trichloromethyl)benzene and the Lewis acid catalyst (
). Heat the mixture to 100–120°C until the substrate is molten and agitation is efficient. -
Addition: Add water dropwise via the addition funnel.
-
Observation: Immediate evolution of HCl gas will occur. Ensure the scrubber is active.
-
Rate Control: Adjust addition rate to maintain a steady, manageable gas evolution.
-
-
Completion: After water addition is complete, maintain temperature at 120°C for 1–2 hours. The reaction is complete when HCl evolution ceases.
-
Purification: The crude product is 3-nitrobenzoyl chloride.
-
Method: Vacuum distillation is preferred to remove any unreacted starting material or benzoic acid by-product.
-
Target BP: ~155°C at 20 mmHg (Literature value for
-isomer is similar; expect -isomer to distill in this range).[6]
-
Workflow Diagram
Figure 2: Operational workflow for the catalytic hydrolysis of 1-Nitro-3-(trichloromethyl)benzene.
Part 4: Safety & Toxicology
Researchers must treat 1-Nitro-3-(trichloromethyl)benzene with extreme caution. It combines the hazards of nitro-aromatics with those of benzyl halides.
-
Lachrymator: Like many benzyl chloride derivatives, this compound is a potent eye and mucous membrane irritant.
-
Skin Absorption: Nitro compounds can be absorbed through the skin, leading to potential methemoglobinemia. Double-gloving (Nitrile/Laminate) is recommended.
-
Inhalation: The hydrolysis product (HCl) poses an immediate inhalation hazard. All operations must be performed in a functioning fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2777269, 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link]
- Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Sprung, M. M. (1930). Side chain chlorination products of meta nitro toluene. U.S. Patent 1,761,475.
-
Organic Syntheses. (1923). p-Nitrobenzoyl chloride.[6] Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 3, p.75 (1923). (Analogous hydrolysis procedure). Retrieved from [Link]
Sources
- 1. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE | 709-58-0 [chemicalbook.com]
- 2. 1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0 | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 5. vaia.com [vaia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-Nitro-3-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-3-(trichloromethyl)benzene is a halogenated aromatic nitro compound that serves as a valuable, though specialized, intermediate in organic synthesis. Its unique structure, featuring both a reactive trichloromethyl group and an electron-withdrawing nitro group on a benzene ring, offers a versatile platform for the synthesis of more complex molecules. The strategic placement of these functional groups at the meta position dictates the compound's reactivity and regioselectivity in further chemical transformations.
This guide provides a comprehensive overview of 1-Nitro-3-(trichloromethyl)benzene, covering its nomenclature, physicochemical properties, synthesis, and key applications. It is intended to serve as a technical resource for researchers and professionals in chemistry and drug development who require a deeper understanding of this compound's role and utility as a synthetic building block.
Nomenclature and Chemical Identification
Precise identification of chemical compounds is paramount for scientific accuracy and safety. 1-Nitro-3-(trichloromethyl)benzene is known by several synonyms and is uniquely identified by its CAS number.
| Identifier | Value |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene[1][2] |
| CAS Number | 709-58-0[1][2][3][4] |
| Molecular Formula | C7H4Cl3NO2[1][2][3] |
| Molecular Weight | 240.47 g/mol [1][3] |
| InChI Key | UGOQNHNJYMIBTI-UHFFFAOYSA-N[1][2] |
Common Synonyms:
-
m-Nitrobenzotrichloride[4]
-
3-Nitrobenzotrichloride[2]
-
meta-Nitrobenzotrichloride[4]
-
1-Nitro-3-trichloromethylbenzene[4]
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in reactions, its storage requirements, and its safety profile.
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% | |
| Molecular Weight | 240.5 g/mol | [2] |
| XLogP3 | 3.4 | [2] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Reactivity
The synthesis of 1-Nitro-3-(trichloromethyl)benzene is a critical aspect of its utility. A documented laboratory-scale synthesis involves the reaction of 3-Nitrobenzotrifluoride with aluminum (III) chloride in a suitable solvent.
Experimental Protocol: Synthesis from 3-Nitrobenzotrifluoride
This protocol describes a method for the synthesis of 1-Nitro-3-(trichloromethyl)benzene. The causality behind this specific transformation lies in the use of a strong Lewis acid, aluminum (III) chloride, which facilitates a halogen exchange reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 3-Nitrobenzotrifluoride (CAS 98-46-4) in a suitable solvent such as benzene-d6 or chlorobenzene.
-
Catalyst Addition: Carefully add aluminum (III) chloride to the solution. The Lewis acidity of AlCl₃ is crucial for activating the C-F bonds towards substitution.
-
Reaction Conditions: Heat the reaction mixture to 80°C. Maintain this temperature with constant stirring for approximately 90 hours to ensure the reaction proceeds to completion.
-
Monitoring: The progress of the reaction can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using appropriate chromatographic techniques to yield 1-Nitro-3-(trichloromethyl)benzene. This particular synthesis has a reported yield of 58%.[3]
Caption: Synthesis workflow for 1-Nitro-3-(trichloromethyl)benzene.
Applications in Research and Industry
While its trifluoromethyl analog, 3-nitrobenzotrifluoride, is extensively used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[5][6][7][8][9], 1-nitro-3-(trichloromethyl)benzene serves a more specialized role. Its primary application is as a chemical intermediate. For instance, it is a precursor in the synthesis of 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene, an intermediate for certain herbicides.[10] The trichloromethyl group can undergo various transformations, making it a useful building block for introducing other functionalities into the benzene ring.
Caption: Logical relationship of 1-Nitro-3-(trichloromethyl)benzene to its applications.
Analytical Characterization
The characterization and quantification of nitrated aromatic compounds are typically achieved through chromatographic methods. Techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are highly effective for separating and identifying such compounds in complex mixtures.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is another common method used for the analysis of nitroaromatic compounds.[12]
Safety and Handling
1-Nitro-3-(trichloromethyl)benzene is classified as a hazardous chemical and must be handled with appropriate precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[1][13] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][13]
Conclusion
1-Nitro-3-(trichloromethyl)benzene is a significant chemical intermediate with distinct properties conferred by its functional groups. While less common than its fluorinated counterpart, its utility in specific synthetic pathways, particularly in the agrochemical sector, underscores its importance. A thorough understanding of its nomenclature, properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Nitro-3-(trichloromethyl)benzene | CAS#:709-58-0 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. m-Nitrobenzotrifluoride|China|CAS 98-46-4|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 9. myuchem.com [myuchem.com]
- 10. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 15. 3-Nitrobenzotrifluoride | 98-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Jiangsu Dahua Chemical Industrial Co., Ltd.--3-Nitrobenzotrifluoride|98-46-4 [jsdhchem.com]
- 17. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. CAS Common Chemistry [commonchemistry.cas.org]
- 22. 3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 23. fishersci.fi [fishersci.fi]
- 24. nj.gov [nj.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 27. fishersci.com [fishersci.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. chemicalbook.com [chemicalbook.com]
- 30. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 31. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Benzene, 1-(chloromethyl)-3-nitro- (CAS 619-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 33. echemi.com [echemi.com]
Methodological & Application
Application Note: Strategic Utilization of 1-Nitro-3-(trichloromethyl)benzene in Organic Synthesis
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (also known as m-nitrobenzotrichloride) is a critical electrophilic building block in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates. Its unique structure features two distinct reactive handles: a deactivated aromatic ring bearing a nitro group (
This guide details the two primary divergent synthetic pathways for this molecule:
-
Hydrolysis to generate m-nitrobenzoyl chloride (a key acylating agent).
-
Fluorination to generate m-nitrobenzotrifluoride (a precursor for metabolically stable bio-active compounds).
Senior Scientist Insight: The "Order of Operations" is paramount when working with this intermediate. The trichloromethyl group is prone to hydrolysis and self-condensation in the presence of nucleophiles. Consequently, the
Chemical Profile & Reactivity[1][2]
| Property | Data |
| IUPAC Name | 1-Nitro-3-(trichloromethyl)benzene |
| Common Name | m-Nitrobenzotrichloride |
| CAS Number | 709-58-0 |
| Molecular Formula | |
| Molecular Weight | 240.47 g/mol |
| Appearance | Pale yellow solid or oil (mp ~45-48°C) |
| Key Hazards | Skin irritant, potential carcinogen, releases HCl on contact with moisture.[1] |
Synthetic Divergence Pathway
The following diagram illustrates the strategic divergence from the parent molecule.
[1][4]
Application 1: Hydrolysis to m-Nitrobenzoyl Chloride[4]
The conversion of the trichloromethyl group to an acid chloride is one of the most efficient industrial applications of this molecule. Unlike benzoic acid synthesis which requires full hydrolysis, this protocol stops at the acyl chloride stage, providing a reactive intermediate ready for immediate coupling with amines or alcohols.
Mechanism
The reaction proceeds via the activation of the
Detailed Protocol
Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (1.0 equiv)[1]
-
Water (1.0 - 1.1 equiv)
-
Ferric Chloride (
) (0.01 - 0.05 equiv) - Catalyst
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a high-capacity reflux condenser connected to an acidic gas scrubber (NaOH trap) to neutralize evolved HCl.
-
Melting: Charge the 1-Nitro-3-(trichloromethyl)benzene and
into the flask. Heat to 60-70°C until the solid melts into a homogenous oil. -
Hydrolysis: Heat the mixture to 100-110°C . Slowly add water dropwise.
-
Critical Control Point: The reaction is endothermic but evolves significant HCl gas. Adjust addition rate to manage gas evolution.
-
-
Completion: Stir at 120°C for 2-3 hours until HCl evolution ceases.
-
Purification: The crude m-nitrobenzoyl chloride can be purified via vacuum distillation (bp ~155°C at 20 mmHg) to remove residual catalyst and polymeric byproducts.
Validation:
-
FT-IR: Disappearance of aliphatic C-Cl stretch and appearance of strong C=O stretch at ~1780 cm⁻¹.
Application 2: Fluorination to m-Nitrobenzotrifluoride
The trifluoromethyl (
Protocol (High-Pressure Exchange)
Safety Warning: This protocol involves HF, which is fatal upon skin contact. Full PPE (neoprene suit, face shield) and calcium gluconate antidote must be available.
Reagents:
-
Anhydrous HF (Excess, typically 4-10 equiv)
-
Catalyst (optional):
or
Workflow:
-
Charging: In a Hastelloy or Monel autoclave, charge the nitrobenzotrichloride.
-
Cooling: Cool the reactor to 0°C and transfer Anhydrous HF.
-
Reaction: Seal the reactor and heat to 100-130°C . The pressure will rise significantly (approx. 20-30 bar) due to HCl generation.
-
Venting: Carefully vent the HCl gas through a scrubber system while maintaining reactor temperature to drive the equilibrium toward the fluorinated product.
-
Workup: Cool to ambient temperature. Pour the reaction mass onto ice/water. Extract with dichloromethane (DCM).
-
Purification: Fractional distillation.
Reference: See US Patent 4,582,935 for variations involving ammonium bifluoride as a safer alternative source of fluoride ions [1].
Downstream Application: Reduction to Aniline
Once the
Recommended Method: Catalytic Hydrogenation
-
Catalyst: 5% Pd/C or Raney Nickel.
-
Solvent: Methanol.
-
Conditions: 30-50°C, 5 bar
. -
Note: Avoid acidic conditions if the
group is sensitive, though it is generally robust.
Safety & Handling (E-E-A-T)
Working with 1-Nitro-3-(trichloromethyl)benzene requires strict adherence to safety protocols due to its dual hazards: toxicity (nitro compound) and corrosivity (potential HCl release).
| Hazard Class | Precautionary Measure |
| Acute Toxicity | Handle in a fume hood. Use double nitrile gloves. Avoid dust formation.[5][6][7][8] |
| Moisture Sensitivity | Store in tightly sealed containers under inert gas ( |
| Thermal Stability | Do not heat above 200°C without checking DSC data; nitro compounds carry explosion risks at high temperatures. |
References
- Process for producing meta-aminobenzotrifluoride. US Patent 4,582,935.
-
1-Nitro-3-(trichloromethyl)benzene (CAS 709-58-0) Substance Profile. PubChem. [Link][4]
-
Hydrolysis of Benzoyl Chloride Derivatives. Nature 167, 819 (1951).[9] [Link]
-
Preparation of 3-nitrobenzotrifluoride. PrepChem. [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 8. angenechemical.com [angenechemical.com]
- 9. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 1-Nitro-3-(trichloromethyl)benzene as an intermediate in agrochemical synthesis
Application Note: 1-Nitro-3-(trichloromethyl)benzene as a Strategic Intermediate in Agrochemical Synthesis
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS 709-58-0), also known as m-nitrobenzotrichloride, serves as a critical "gateway" electrophile in the synthesis of modern herbicides and fungicides. Its strategic value lies in the trichloromethyl (
-
The Trifluoromethyl (
) Scaffold: Via Swarts-type fluorination, generating m-nitrobenzotrifluoride—a precursor to the m-trifluoromethylaniline pharmacophore found in herbicides like Fluometuron . -
The Benzoyl Chloride (
) Scaffold: Via controlled hydrolysis, yielding 3-nitrobenzoyl chloride—a versatile acylating agent for amide-based fungicides.
This guide details the handling, reactivity, and validated protocols for transforming this intermediate into high-value downstream targets, emphasizing safety and process scalability.
Chemical Profile & Safety Architecture
Compound Identity:
-
IUPAC Name: 1-Nitro-3-(trichloromethyl)benzene[1]
-
CAS: 709-58-0
-
Molecular Weight: 240.47 g/mol
-
Appearance: Yellowish liquid or low-melting solid (mp ~25–28°C).
Critical Hazards (HSE):
-
Explosion Hazard: Like all polynitro/halo-aromatics, this compound has a positive oxygen balance relative to simple hydrocarbons. Thermal runaway can occur at elevated temperatures (>150°C).
-
Corrosivity: The
group hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. -
Toxicity: Potential sensitizer and methemoglobinemia agent.
Handling Protocol:
-
Containment: Handle in a glovebox or efficient fume hood.
-
Materials: Use glass-lined or Hastelloy reactors. Avoid standard stainless steel if moisture is present due to HCl generation.
-
Quench: In case of spill, neutralize with dilute aqueous ammonia; do not use concentrated caustic immediately as it may trigger vigorous exothermic hydrolysis.
Core Application 1: The Fluorination Gateway (Synthesis of m-Nitrobenzotrifluoride)
The conversion of the trichloromethyl group to a trifluoromethyl group is the most economically significant application of this intermediate. This process utilizes anhydrous Hydrogen Fluoride (HF) and is the primary route to 3-Aminobenzotrifluoride , the backbone of the urea herbicide Fluometuron .
Mechanism & Rationale
The reaction is a Halogen Exchange (HALEX) or Swarts reaction. The nitro group at the meta position deactivates the ring, preventing side reactions (like polymerization) but requiring harsher conditions (high pressure/temperature) compared to non-nitrated analogs.
Protocol: High-Pressure Hydrofluorination
-
Objective: Convert 1-Nitro-3-(trichloromethyl)benzene to 3-Nitrobenzotrifluoride.
-
Scale: 100 g Pilot Batch.
Equipment:
-
500 mL Monel or Inconel-600 Autoclave (HF resistant).
-
Double-block-and-bleed valve system.
Reagents:
-
Substrate: 1-Nitro-3-(trichloromethyl)benzene (1.0 eq, 100 g).
-
Reagent: Anhydrous Hydrogen Fluoride (AHF) (4.0 eq, excess required).
-
Catalyst: Antimony Pentachloride (
) or Antimony Trifluoride ( ) (2 mol%).
Step-by-Step Methodology:
-
Charging: Cool the autoclave to 0°C. Charge the catalyst followed by the molten substrate.
-
HF Addition: Vacuum transfer anhydrous HF into the reactor. Caution: HF is lethal. Full PPE (neoprene suit) required.
-
Reaction: Seal the reactor. Heat to 110°C . The pressure will rise significantly (approx. 20–30 bar) due to HCl generation.
-
Venting: Maintain pressure by periodically venting HCl gas through a caustic scrubber (NaOH). This drives the equilibrium forward.
-
Duration: Hold at temperature for 6–8 hours until HCl evolution ceases.
-
Workup: Cool to 0°C. Vent residual HF into a scrubber. Dissolve the residue in Dichloromethane (DCM) and wash with saturated
until neutral. -
Purification: Distill the organic layer. 3-Nitrobenzotrifluoride boils at ~200°C (atmospheric) or ~85°C (10 mmHg).
Validation:
-
GC-MS: Monitor the disappearance of the trichloro peak and the emergence of the trifluoro peak (M+ 191).
-
Yield Target: >90%.
Core Application 2: Hydrolysis to Acid Chlorides
Controlled hydrolysis converts the trichloromethyl group into an acid chloride, preserving the high reactivity needed for amide coupling. This is preferred over full hydrolysis to benzoic acid when the next step is an acylation.
Protocol: Lewis-Acid Catalyzed Hydrolysis
-
Objective: Synthesis of 3-Nitrobenzoyl chloride.
-
Reagents: Substrate (1.0 eq), Water (1.0 eq),
(0.5 mol% catalyst).
Step-by-Step Methodology:
-
Setup: Glass reactor with an efficient reflux condenser and an HCl gas scrubber.
-
Initiation: Heat the substrate to 100°C (molten state). Add
. -
Addition: Add water dropwise below the surface of the liquid. The reaction is immediate and endothermic; maintain heat to keep the mass molten.
-
Degassing: After water addition, raise temperature to 130°C to drive off residual HCl.
-
Isolation: Vacuum distillation yields pure 3-Nitrobenzoyl chloride (bp 155°C @ 20 mmHg).
Strategic Pathway Visualization
The following diagrams illustrate the central role of this intermediate in agrochemical manufacturing.
Figure 1: The Trichloromethyl Divergence Pathway
Caption: Divergent synthesis pathways from 1-Nitro-3-(trichloromethyl)benzene to key agrochemical classes.
Figure 2: High-Pressure Fluorination Process Flow
Caption: Process flow for the high-pressure hydrofluorination (Swarts reaction) in specialized alloy equipment.
Data Summary: Physical & Reactivity Parameters
| Parameter | Value / Condition | Relevance to Protocol |
| Melting Point | 25–28°C | Handle as a liquid (warm slightly) for reactor charging. |
| Boiling Point | 275°C (dec.) | Do not distill at atmospheric pressure; use high vacuum. |
| Hydrolysis Rate | Fast ( | Requires strictly anhydrous conditions for fluorination. |
| Fluorination | Exothermic | Heat removal capacity is critical during HF addition. |
| Solubility | Soluble in DCM, Toluene | Use DCM for extraction; avoid alcohols (side reaction). |
References
-
Preparation of meta-aminobenzotrifluoride . Google Patents. US Patent 4582935A. (Describes the direct fluorination of m-nitrobenzotrichloride). Link
-
3-Nitrobenzotrifluoride: Product Overview and Agrochemical Applications . ChemicalBook. (Lists downstream herbicide applications). Link
-
3-Nitrobenzoyl chloride . PubChem Compound Summary. National Center for Biotechnology Information. (Data on the hydrolysis product). Link
-
Fluometuron Herbicide Profile . PubChem. (Illustrates the final agrochemical structure derived from the trifluoromethyl intermediate). Link
-
Swarts Reaction Mechanism . Organic Chemistry Portal. (General mechanism for Aliphatic Fluorination). Link
Sources
Application Notes & Protocols: The Strategic Use of 1-Nitro-3-(trichloromethyl)benzene in Pharmaceutical Intermediate Synthesis
Abstract
1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) is a synthetically versatile aromatic compound whose utility in pharmaceutical development is predicated on the strategic manipulation of its two key functional groups: the nitro moiety and the trichloromethyl group. The nitro group serves as a precursor to the ubiquitous aniline functionality and acts as a powerful meta-director for further aromatic substitutions. The trichloromethyl group offers a pathway to other critical functionalities, most notably carboxylic acids or the bioisosterically important trifluoromethyl group. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, handling, and synthetic applications of this valuable building block. We present detailed protocols for its conversion into key pharmaceutical intermediates, emphasizing the chemical rationale behind procedural steps and robust analytical quality control measures.
Introduction: A Bifunctional Building Block in Medicinal Chemistry
Aromatic nitro compounds are foundational intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] Their importance stems from the nitro group's diverse reactivity, particularly its facile reduction to an amino group—a cornerstone of many bioactive molecules.[2] 1-Nitro-3-(trichloromethyl)benzene emerges as a particularly strategic reagent due to its bifunctional nature. The presence of the trichloromethyl group on the same scaffold provides a secondary reactive handle that significantly expands its synthetic potential.
The electron-withdrawing properties of both the nitro and trichloromethyl groups deactivate the benzene ring towards electrophilic substitution, while directing incoming electrophiles to the meta-positions (C4, C6, and C2). Conversely, the nitro group can be readily reduced to the electron-donating amino group, which fundamentally alters the reactivity and directing effects of the aromatic ring, paving the way for subsequent functionalization. This guide explores these transformations through validated protocols.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 709-58-0 | [3] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [3][4] |
| Molecular Weight | 240.47 g/mol | [3] |
| Appearance | Liquid | [4] |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [3] |
| Synonyms | 3-Nitrobenzotrichloride | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5] |
Core Synthetic Transformations & Rationale
The synthetic value of 1-nitro-3-(trichloromethyl)benzene lies in the orthogonal reactivity of its functional groups. The following diagram illustrates the primary conversion pathways that transform this starting material into valuable pharmaceutical intermediates.
Caption: Key synthetic pathways originating from 1-nitro-3-(trichloromethyl)benzene.
Experimental Protocols
Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Personal Protective Equipment (PPE), including safety glasses, face shields, lab coats, and chemically resistant gloves, is mandatory.[5][6]
Protocol 1: Synthesis of 3-(Trichloromethyl)aniline via Nitro Group Reduction
Principle: This protocol details the selective reduction of the aromatic nitro group to a primary amine using tin(II) chloride. This method is effective and generally avoids reduction of other functional groups, preserving the trichloromethyl moiety for subsequent reactions.
Materials & Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Ethanol, 200 proof
-
Sodium Hydroxide (NaOH), 5 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Nitro-3-(trichloromethyl)benzene (5.0 g, 20.8 mmol, 1.0 eq) in ethanol (100 mL).
-
To this solution, add tin(II) chloride dihydrate (18.8 g, 83.2 mmol, 4.0 eq).
-
Carefully add concentrated HCl (40 mL) dropwise to the stirred mixture. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to 70°C for 3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic mixture by adding 5 M NaOH solution until the pH is approximately 9-10. A thick white precipitate of tin salts will form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel to yield pure 3-(trichloromethyl)aniline.
Self-Validation/QC: The identity and purity of the product should be confirmed by GC-MS and ¹H NMR spectroscopy. Purity can be quantified using HPLC-UV analysis.[7][8]
Protocol 2: Synthesis of 3-Nitrobenzoic Acid via Hydrolysis of the Trichloromethyl Group
Principle: This protocol leverages the susceptibility of the benzotrichloride moiety to hydrolysis under acidic conditions to form a carboxylic acid. This transformation is a robust method for introducing a key functional group for amide bond formation, a central reaction in pharmaceutical synthesis.
Materials & Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 98%
-
Deionized Water
-
Ice
-
Buchner funnel, filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 1-Nitro-3-(trichloromethyl)benzene (5.0 g, 20.8 mmol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (25 mL) with stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4 hours. The evolution of HCl gas will be observed; ensure the reaction is conducted in a highly efficient fume hood.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC to confirm the consumption of starting material.
-
After completion, cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a mixture of ice and water (approx. 200 mL).
-
Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic.
-
A precipitate of 3-nitrobenzoic acid will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 30 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Self-Validation/QC: The product's identity can be confirmed by melting point analysis and comparison to literature values. Purity can be assessed by HPLC, and structure confirmed by IR (carbonyl stretch) and NMR spectroscopy.
Workflow: Multi-Step Synthesis of a Bioactive Scaffold
The true power of 1-nitro-3-(trichloromethyl)benzene is realized in multi-step synthetic sequences. The following workflow demonstrates how the products from the previous protocols can be combined to generate more complex, drug-like molecules.
Sources
- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Reaction Mechanisms & Protocols for 1-Nitro-3-(trichloromethyl)benzene
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-nitrobenzotrichloride, is a high-value electrophilic building block.[1][2] Its unique architecture—a benzene ring deactivated by two strong electron-withdrawing groups (
This guide addresses the critical "Gateway Logic" required when working with this molecule: the trichloromethyl group must be transformed (hydrolyzed or fluorinated) before the nitro group is reduced. Attempts to reduce the nitro group while retaining the trichloromethyl moiety often lead to unstable intermediates (such as m-aminobenzotrichloride) that are prone to polymerization or uncontrolled hydrolysis.
Part 1: Molecular Architecture & Reactivity Profile[1]
The reactivity of 1-Nitro-3-(trichloromethyl)benzene is governed by the synergistic electron-withdrawing effects of the nitro and trichloromethyl groups.[2]
Electronic Effects & Hammett Parameters
-
Nitro Group (
): Strong deactivator ( ).[1][2] Directs nucleophilic attack to the ring (though difficult) and makes the benzylic carbon more electrophilic.[2] -
Trichloromethyl Group (
): Strong deactivator ( ).[1][2] The bonds are highly polarized, making the carbon susceptible to hydrolysis but resistant to direct displacement.[1][2]
The "Gateway" Decision Tree
The following workflow illustrates the mandatory divergence in synthetic strategy.
Figure 1: Synthetic divergence pathways. Path C is discouraged due to the instability of the amino-trichloride intermediate.
Part 2: Application Note - Hydrolysis (Path A)
Target: 3-Nitrobenzoyl chloride (Precursor to 3-Nitrobenzoic acid)[1][2]
The hydrolysis of the trichloromethyl group to an acyl chloride is the primary industrial application of this molecule. The reaction requires a Lewis acid catalyst to assist in the heterolysis of the
Mechanism: Gem-Diol Intermediate
The reaction proceeds via the stepwise displacement of chloride by water.[2]
-
Activation: Lewis acid (
) coordinates with a chlorine atom.[2] -
Substitution: Water attacks the benzylic cation, releasing HCl.[2]
-
Elimination: The intermediate gem-diol (or chlorohydrin) rapidly eliminates HCl to form the carbonyl bond.[2]
Protocol 1: Controlled Hydrolysis
Objective: Synthesis of 3-Nitrobenzoyl chloride.
Reagents:
-
Water (1.0 - 1.1 equiv) Note: Stoichiometry is critical.[1][2] Excess water leads to the carboxylic acid.
- (anhydrous, 0.5 mol%)[1][2]
Equipment:
-
Glass-lined reactor or round-bottom flask.[2]
-
Critical: Efficient gas scrubber (NaOH trap) for HCl evolution.
Procedure:
-
Setup: Charge the reactor with 1-Nitro-3-(trichloromethyl)benzene and
. Heat the mixture to 100°C to melt the substrate. -
Addition: Add water slowly via a subsurface dip tube or addition funnel.[2] Caution: The reaction is endothermic but HCl evolution is vigorous.
-
Reaction: Ramp temperature to 130-140°C. Maintain stirring.
-
Monitoring: Monitor the rate of HCl evolution. The reaction is complete when gas evolution ceases and the theoretical weight of HCl has been trapped.
-
Purification: Vacuum distillation. 3-Nitrobenzoyl chloride has a high boiling point (
at atm, at 20 mmHg).[1][2]
Data Summary:
| Parameter | Value |
|---|
| Catalyst |
Part 3: Application Note - Fluorination (Path B)
Target: 3-Nitrobenzotrifluoride (Precursor to 3-Aminobenzotrifluoride)[1][2]
Transforming the
Protocol 2: Swarts Fluorination (Lab Scale)
Objective: Conversion of
Reagents:
Procedure:
-
Mix: In a dry flask equipped with a reflux condenser, mix the substrate,
, and . -
Heat: Heat the mixture gently. The reaction is exothermic; control the temperature between 100-120°C.[2]
-
Distillation: As the fluorinated product forms, its boiling point drops (Swarts Rule).[1][2] Distill the product directly from the reaction mixture if possible, or extract with dichloromethane after cooling.
-
Safety: Antimony salts are toxic.[2] Dispose of residues as hazardous heavy metal waste.[2]
Industrial Alternative (HF):
For scales
Part 4: Application Note - Chemoselective Reduction
Target: 3-Aminobenzotrifluoride[1][2]
Once the trichloromethyl group is stabilized as a trifluoromethyl group, the nitro group can be reduced.[1]
Protocol 3: Catalytic Hydrogenation
Objective: Reduction of
Reagents:
- gas (3-5 bar)
-
Solvent: Methanol or Ethanol[2]
Procedure:
-
Charge: Place substrate and solvent in a hydrogenation vessel (Parr shaker or autoclave).
-
Purge: Purge with
(3x) then (3x). -
Reaction: Pressurize to 3 bar
and stir at RT. The reaction is exothermic; monitor temperature.[2][4] -
Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate to obtain the aniline.[2]
Why this works: The
Part 5: Safety & Handling
Hazard Identification
-
Corrosivity: The trichloromethyl group can hydrolyze on moist skin to release HCl.[2]
-
Toxicity: Nitroaromatics are potential methemoglobinemia inducers.[2]
-
Inhalation: Vapor is highly irritating to the respiratory tract.[2]
Emergency Protocols
| Hazard | Immediate Action |
| Skin Contact | Wash with soap/water for 15 min.[1][2] Do not use solvent (increases absorption).[1][2] |
| Eye Contact | Rinse with water for 15 min.[1][2] Seek medical aid immediately. |
| Spill | Absorb with sand/vermiculite.[2] Do not use combustible materials (sawdust).[1][2] |
| HF Exposure | (If using Path B) Apply Calcium Gluconate gel immediately.[2] |
References
-
Synthesis of 3-Nitrobenzoyl Chloride
-
Swarts Reaction Mechanism & Applications
-
Reduction of Nitro Compounds (General Review)
-
Safety Data Sheet (3-Aminobenzotrifluoride)
-
Preparation of m-Aminobenzotrifluoride
Sources
Application Notes and Protocols for the Nitration of Benzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocols for the nitration of benzotrichloride (C₆H₅CCl₃), a key intermediate in the synthesis of various industrial and pharmaceutical compounds.[1][2][3] The protocols detailed herein are grounded in established chemical principles and safety practices to ensure reliable and safe execution in a laboratory setting.
Introduction: The Significance of Benzotrichloride Nitration
Benzotrichloride is a highly reactive organochlorine compound, serving as a vital precursor for the synthesis of benzoyl chloride, benzoic acid, dyes, pesticides, and pharmaceuticals.[1][2][3] The introduction of a nitro group (-NO₂) onto the benzene ring of benzotrichloride via electrophilic aromatic substitution significantly expands its synthetic utility. The resulting nitrobenzotrichloride isomers, primarily the meta-isomer, are valuable intermediates for producing a wide range of downstream products, including certain agrochemicals and specialty chemicals.[2][4]
The trichloromethyl (-CCl₃) group is a deactivating, meta-directing substituent due to its strong electron-withdrawing inductive effect.[5] This directing effect is a crucial consideration in the regioselectivity of the nitration reaction.
Safety First: Handling Hazardous Materials
Extreme caution is paramount when working with benzotrichloride and nitrating agents.
-
Benzotrichloride (BTC): BTC is a corrosive, toxic, and suspected carcinogenic substance.[1][6][7][8][9] It can be absorbed through the skin and is harmful if inhaled or swallowed.[6][10] All handling must be performed in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemically resistant gloves (e.g., Viton®), safety goggles, a face shield, and a lab coat, is mandatory.[1][8]
-
Nitrating Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[6] They can cause severe burns upon contact.[11] The reaction between them is highly exothermic. Nitric acid also reacts violently with many organic compounds.[11]
-
Reaction Hazards: The nitration of aromatic compounds is an exothermic reaction and can proceed uncontrollably if not properly managed. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. Contact between strong acids and benzotrichloride may form chlorine gas.[6]
The Chemistry of Nitration: Mechanism and Key Parameters
The nitration of benzotrichloride proceeds via an electrophilic aromatic substitution mechanism. The key steps involve:
-
Generation of the Nitronium Ion (NO₂⁺): In a mixture of concentrated nitric acid and sulfuric acid (commonly known as mixed acid), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[12]
-
Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of benzotrichloride, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[12][13]
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the nitrobenzotrichloride product.[12]
Experimental Protocols
The following protocols describe the laboratory-scale nitration of benzotrichloride using a standard mixed acid approach.
Protocol 1: General Nitration of Benzotrichloride
This protocol is adapted from established industrial processes and provides a reliable method for the synthesis of mononitrobenzotrichloride.[14]
Materials and Equipment:
-
Benzotrichloride (reagent grade)
-
Concentrated Nitric Acid (95-98%)[14]
-
Concentrated Sulfuric Acid (96-98%)
-
Ice
-
Methylene chloride (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or calcium chloride
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Charging the Reactor: Charge the flask with a predetermined amount of benzotrichloride.
-
Preparation of Nitrating Acid: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The typical composition of the nitrating acid can range from 5% to 85% nitric acid.[14] For many applications, a mixture containing about 30% nitric acid is effective.[14]
-
Addition of Nitrating Acid: Slowly add the prepared nitrating acid dropwise to the stirred benzotrichloride in the reaction flask. Maintain the reaction temperature between -20°C and +40°C, with a preferred range of 10°C to 30°C.[14] The rate of addition should be controlled to prevent the temperature from exceeding the desired range.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified period, typically 2-3 hours, to ensure the reaction goes to completion.[14]
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with methylene chloride.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation.[14]
-
Quantitative Data Summary Table:
| Parameter | Value/Range | Reference |
| Benzotrichloride | 785 parts by weight | [14] |
| Nitrating Acid | 900 parts by weight (30% HNO₃ in H₂SO₄) | [14] |
| Reaction Temperature | 5 to 7°C | [14] |
| Addition Time | 75 minutes | [14] |
| Stirring Time | 2.5 hours | [14] |
| Yield | ~90.5% | [14] |
Product Analysis and Characterization
The product mixture and the purified nitrobenzotrichloride should be analyzed to determine the isomeric distribution and purity.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the different isomers of nitrobenzotrichloride and identifying them based on their mass spectra.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the nitrated products.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity and purity of the isolated isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Cl bonds.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature.
-
Losses during Work-up: Minimize losses by performing extractions carefully and ensuring complete phase separation.
-
Side Reactions: Overly aggressive reaction conditions (high temperature) can lead to side reactions. Maintain strict temperature control.
-
-
Formation of Dinitro Products: While dinitration is generally not observed under the described conditions, using an excessively large excess of nitrating acid or higher temperatures could potentially lead to the formation of dinitro compounds.[14]
-
Hydrolysis of Benzotrichloride: The presence of water can lead to the hydrolysis of benzotrichloride to benzoic acid. Using anhydrous or highly concentrated acids is crucial.[2][19]
Conclusion
The nitration of benzotrichloride is a well-established and synthetically valuable reaction. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can safely and efficiently synthesize nitrobenzotrichloride for further applications in chemical synthesis and drug development. Careful control of reaction parameters and thorough product analysis are key to achieving high yields and purity.
References
- Hein, R. W. (1965). Nitrobenzotrichlorides and process for their manufacture. U.S.
-
ATSDR - Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: Benzotrichloride. [Link]
- Mauri, M., et al. (2012). Process for producing nitrobenzoyl chloride.
-
European Patent Office. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1. [Link]
-
Shriner, R. L., & Horne, S. A. (1941). m-Nitrobenzoic Acid. Organic Syntheses, 21, 79. [Link]
-
European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds. EP 0150169 B1. [Link]
- Stauffer Chemical Company. (1984). Preparation of para-nitrobenzotrichloride. U.S.
- Rossberg, M., et al. (2006). Chlorinated Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Finger, G. C., & Kruse, C. W. (1938). The mono-nitration of benzotrifluoride. Transactions of the Illinois State Academy of Science, 31(2), 132-135. [Link]
- European Patent Office. (2012).
-
Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1969). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]
-
UK Health Security Agency. (2022). Benzotrichloride: Incident management. [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Card: Benzotrichloride. [Link]
- Stauffer Chemical Company. (1986). Process for preparing substituted benzotrichloride compounds. U.S.
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
- CN109265435A - Preparation method of m-nitrobenzotrifluoride. (2020).
- European Patent Office. (1988). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.
-
Capot Chemical. (2021). MSDS of Benzotrichloride. [Link]
- Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Ullmann's Encyclopedia of Industrial Chemistry.
-
El-Ahl, A. A. S., et al. (2015). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. International Journal of Organic Chemistry, 5(2), 49-56. [Link]
- WIPO. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. WO1988010247A1.
-
University of California, Berkeley. (2013). Nitric Acid Safe Handling Guideline. [Link]
- McMurry, J. (2008). Organic Chemistry. Cengage Learning.
-
Samec, Z. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3777. [Link]
-
SIELC Technologies. (2018). Separation of Benzotrichloride on Newcrom R1 HPLC column. [Link]
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride. (2013).
-
ATSDR - Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Nitrate and Nitrite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ICSC 0105 - BENZOTRICHLORIDE [chemicalsafety.ilo.org]
- 11. www-esh.slac.stanford.edu [www-esh.slac.stanford.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. data.epo.org [data.epo.org]
- 18. sielc.com [sielc.com]
- 19. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
Laboratory scale synthesis of 1-Nitro-3-(trichloromethyl)benzene
Application Note: Laboratory Scale Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Part 1: Executive Summary
This application note details the optimized laboratory-scale synthesis of 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-nitrobenzotrichloride. This compound is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors, particularly those requiring the meta-trifluoromethyl aniline moiety after fluorination and reduction.
The protocol utilizes the direct nitration of benzotrichloride using a mixed acid system (
Key Performance Indicators:
-
Target Yield:
-
Purity:
(by GC/HPLC) -
Primary Hazard: Hydrolysis of the
group to (exothermic) and handling of carcinogenic alkyl halides.
Part 2: Safety Assessment (Critical)
WARNING: This protocol involves high-hazard reagents. All operations must be performed in a properly functioning chemical fume hood.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Carcinogenicity | Benzotrichloride is a suspected human carcinogen (IARC Group 2B). | Double-gloving (Nitrile/Laminate), full face shield, and dedicated waste streams. |
| Explosion/Energetic | Nitration Reactions are highly exothermic. Runaway reactions can occur if addition rates are uncontrolled. | Strict temperature monitoring ( |
| Corrosivity | Mixed Acid (Conc. | Acid-resistant apron and gloves. Neutralize spills immediately with sodium bicarbonate. |
| Lachrymator | Benzotrichloride and product vapors are irritating to eyes/mucous membranes.[1] | Do not remove reaction vessels from the hood until fully quenched and washed. |
Part 3: Scientific Foundation
Retrosynthetic Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The trichloromethyl group (
-
Route Selection: Direct nitration of benzotrichloride is superior to chlorination of m-nitrotoluene. The latter requires radical side-chain chlorination, which is difficult to control (stopping at
without ring chlorination is challenging). -
Selectivity: The
group is a stronger meta-director than the group is an ortho/para director, but weaker than the nitro group itself. However, since we are starting with the species, the first nitration event is highly selective for the meta position.
Reaction Mechanism
The reaction proceeds via the formation of the nitronium ion (
Graphviz Diagram: Reaction Mechanism Logic
Caption: Mechanistic pathway for the nitration of benzotrichloride via the nitronium ion intermediate.
Part 4: Detailed Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| Benzotrichloride | 195.47 | 1.0 | 19.5 g (100 mmol) | Substrate |
| Nitric Acid (98% Fuming) | 63.01 | 1.2 | 5.0 mL (~120 mmol) | Electrophile Source |
| Sulfuric Acid (98% Conc.) | 98.08 | N/A | 30.0 mL | Catalyst/Dehydrating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Extraction Solvent |
| Sodium Carbonate (10% aq) | 105.99 | Wash | 50 mL | Neutralization |
Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF).
-
Mechanical stirrer (Teflon blade) - Magnetic stirring is often insufficient for the viscous acid mix.
-
Internal thermometer.
-
Pressure-equalizing addition funnel.
-
Ice/Water bath.
Step-by-Step Procedure
Step 1: Preparation of Mixed Acid
-
Charge the 250 mL RBF with 30 mL of concentrated Sulfuric Acid .
-
Cool the acid to
using an ice bath. -
Add 5.0 mL of Fuming Nitric Acid dropwise via the addition funnel. Caution: Exothermic.
-
Stir for 15 minutes to ensure generation of the nitronium ion.
Step 2: Nitration
-
Load 19.5 g (13.5 mL) of Benzotrichloride into the addition funnel.
-
Add the benzotrichloride dropwise to the cold mixed acid.
-
Critical Control Point: Maintain internal temperature between
during addition. If the temperature spikes, stop addition immediately.
-
-
Once addition is complete, allow the mixture to warm slowly to
(Room Temperature). -
Stir at this temperature for 2 to 3 hours .
-
Expert Insight: Do not exceed
. Higher temperatures promote the hydrolysis of the group to , forming m-nitrobenzoic acid (a white solid impurity).
-
Step 3: Quenching and Workup
-
Prepare a beaker with 200 g of crushed ice .
-
Pour the reaction mixture slowly onto the ice with vigorous manual stirring. The product will separate as a pale yellow oil or semi-solid.
-
Transfer to a separatory funnel. Extract the aqueous mixture with
Dichloromethane (DCM) . -
Combine organic layers.
-
Wash 1: Wash with
cold water. -
Wash 2: Wash carefully with
10% solution .-
Note: This removes unreacted acid and any m-nitrobenzoic acid formed by hydrolysis. Vent frequently as
gas is evolved.
-
-
Wash 3: Wash with
Brine. -
Dry the organic layer over Anhydrous Magnesium Sulfate (
). Filter.
Step 4: Purification
-
Concentrate the solvent on a rotary evaporator (
, slight vacuum). -
Distillation: The crude oil is best purified by vacuum distillation.
-
Boiling Point:
at . -
Alternative: If high vacuum is unavailable, the product can be crystallized from cold ethanol or petroleum ether, though distillation yields higher purity.
-
-
Physical State: The pure product is a pale yellow oil that may solidify upon standing (MP
, supercools easily).
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, workup, and purification stages.
Part 5: Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| Appearance | Pale yellow oil / Low melting solid | Darkening indicates oxidation or residual acid. |
| Refractive Index | Matches literature values for pure compound. | |
| IR Spectroscopy | Confirms nitration. Absence of | |
| GC-MS | Molecular Ion: | Characteristic chlorine isotope pattern ( |
Part 6: Troubleshooting & Expert Tips
-
Issue: Formation of White Solid Precipitate.
-
Cause: Hydrolysis of the
group to (m-nitrobenzoic acid). -
Solution: Your reaction temperature was too high (
) or water was introduced early. Ensure glassware is oven-dried and keep the reaction between . The wash will remove this impurity.
-
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Stirring was inefficient. The organic phase (benzotrichloride) and acid phase are immiscible.
-
Solution: Use a high-torque mechanical stirrer. Vortexing is essential for phase transfer.
-
-
Issue: Dark/Tarred Product.
-
Cause: Localized overheating during addition.
-
Solution: Add benzotrichloride slower. Improve cooling capacity (use dry ice/acetone if standard ice bath is insufficient).
-
References
-
Nitrobenzotrichlorides and process for their manufacture . US Patent 3182091A. Google Patents. Link
-
Methods for the synthesis of 1-nitro-3-(1-methyl-3,3,3-tetrachloropropyl) styrene . US Patent 3424803A. Google Patents. Link
-
1-Nitro-3-(trichloromethyl)benzene Compound Summary . PubChem. Link[2]
-
Preparation of substituted benzotrichloride compounds . European Patent EP0150169B1. European Patent Office. Link
Sources
Analytical methods for quantifying 1-Nitro-3-(trichloromethyl)benzene
An Application Note for the Quantitative Analysis of 1-Nitro-3-(trichloromethyl)benzene
Introduction
1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride (CAS No. 709-58-0), is a chemical intermediate used in the synthesis of various organic compounds.[1][2] Its structure, featuring both a nitro group and a trichloromethyl group, presents unique analytical challenges and toxicological interest. Accurate and robust quantification of this compound in various matrices—from chemical reaction mixtures to environmental samples—is critical for process optimization, quality control, and safety assessment.
This comprehensive guide provides detailed analytical methods for the quantification of 1-Nitro-3-(trichloromethyl)benzene. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and troubleshoot these protocols. The methods described are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and trustworthiness.
Analyte Properties & Analytical Considerations
Understanding the physicochemical properties of 1-Nitro-3-(trichloromethyl)benzene is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₇H₄Cl₃NO₂ | PubChem[1] | Determines the molecular weight and elemental composition for mass spectrometry. |
| Molecular Weight | 240.47 g/mol | PubChem[1] | Essential for preparing standard solutions of known concentration. |
| XLogP3 | 3.4 | PubChem[1] | Indicates high hydrophobicity, suggesting good solubility in organic solvents and suitability for reversed-phase chromatography and solvent extraction. |
| Volatility | Thermally Stable | General knowledge | The compound's stability at elevated temperatures makes it an excellent candidate for Gas Chromatography (GC). |
| Chromophores | Nitroaromatic system | General knowledge | The conjugated system allows for strong absorbance in the UV region, making HPLC with UV detection a viable quantification method. |
The presence of three chlorine atoms makes the molecule highly electronegative, which is a key consideration for detector selection in gas chromatography.
Strategic Selection of Analytical Methods
The two most powerful and widely applicable techniques for quantifying 1-Nitro-3-(trichloromethyl)benzene are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.[3][4]
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds.[3] Given the analyte's properties, GC offers high resolution and sensitivity. Coupling with detectors like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification, makes GC a preferred method.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that is particularly useful for less volatile compounds or complex matrices that may be challenging for GC.[4] HPLC avoids the high temperatures of a GC inlet, preventing potential degradation of thermally sensitive analytes. Detection is typically performed using an Ultraviolet (UV) detector.[3][4]
Below is a logical workflow comparing the two primary analytical pathways.
Caption: General sample preparation workflow for analysis.
Protocol for Liquid-Liquid Extraction (LLE) from Water Samples
This protocol is adapted from methodologies for similar nitroaromatic compounds. [6][7]
-
Sample Collection: Collect 50 mL of the water sample in a clean glass separating funnel.
-
pH Adjustment (Optional): Check the pH of the sample. For neutral compounds like 1-Nitro-3-(trichloromethyl)benzene, pH adjustment is typically not necessary.
-
Spiking (for QC): For quality control, spike a duplicate sample with a known amount of the analyte to assess recovery.
-
Extraction: Add 10 mL of a suitable, water-immiscible organic solvent (e.g., methylene chloride or ethyl acetate). Methylene chloride is effective but requires careful handling due to its volatility and toxicity. [7]5. Agitation: Cap the funnel and shake vigorously for 2-3 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (typically the bottom layer for methylene chloride) contains the analyte.
-
Collection: Drain the organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh aliquots of the solvent to ensure quantitative recovery. Combine all organic extracts.
-
Drying & Concentration: Dry the combined extract by passing it through a small column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: If the extraction solvent is not compatible with the analytical instrument (e.g., methylene chloride for some GC columns), carefully evaporate it and reconstitute the residue in a compatible solvent like hexane (for GC) or acetonitrile (for HPLC). [5]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and definitive identification based on both retention time and mass spectrum. It is based on principles outlined in EPA Method 8091 for nitroaromatics. [5]
-
Principle: The sample is injected into a heated port, where it vaporizes. The gaseous analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of 1-Nitro-3-(trichloromethyl)benzene (e.g., 1000 µg/mL) in hexane. Perform serial dilutions to create calibration standards ranging from approximately 0.05 µg/mL to 10 µg/mL.
-
Sample Preparation: Prepare the sample as described in Section 3, ensuring the final extract is in hexane.
-
GC-MS Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless, 250 °C | Ensures complete vaporization without discrimination and is suitable for trace analysis. |
| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program effectively separates the analyte from potential contaminants. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| MS Acquisition | Scan Mode (e.g., m/z 50-300) and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM mode, monitoring ions like m/z 240, 205, and 170, provides maximum sensitivity for quantification. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
-
Calibration & Analysis:
-
Inject the series of calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the analyte by matching its retention time and mass spectrum to that of a pure standard. The NIST WebBook provides reference mass spectra for related compounds. [8][9] * Quantify the analyte using the linear regression equation from the calibration curve.
-
Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers robustness and is an excellent alternative to GC, especially if derivatization is to be avoided or if the sample matrix contains non-volatile interferences. [4]
-
Principle: A liquid sample is injected into a stream of liquid (the mobile phase) and passed through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution (e.g., 1000 µg/mL) in acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation: Prepare the sample as described in Section 3. The final extract should be in a solvent compatible with the mobile phase, preferably acetonitrile. Filter the final extract through a 0.45 µm syringe filter before injection to protect the column. [3]3. HPLC-UV Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is a robust, general-purpose reversed-phase column suitable for hydrophobic compounds. [10] |
| Mobile Phase | Isocratic: 70:30 Acetonitrile:Water | This ratio provides a good balance of retention and run time for a hydrophobic molecule. It can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A Diode Array Detector (DAD) can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. [3] |
-
Calibration & Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared and filtered samples.
-
Identify the analyte by comparing its retention time to that of a standard.
-
Quantify using the calibration curve.
-
Method Validation Summary
Any analytical method must be validated to prove it is fit for its intended purpose. [11][12]Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). [13]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a direct proportional relationship between analyte concentration and instrument response over a defined range. [13] |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. [13] |
| Precision (% RSD) | Repeatability (intra-day) ≤ 15%Intermediate (inter-day) ≤ 20% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. [11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [13] |
| Specificity/Selectivity | No interfering peaks at the analyte's retention time in blank samples | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. [12]|
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide.
-
Miyakawa, Y., & Grieshop, A. P. (2014). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nitro-3-(trichloromethyl)benzene. PubChem Compound Database. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
- Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-86.
- U.S. Army Corps of Engineers. (n.d.). Sample Preparation of Nitroamines and Nitroaromatics in Sediment.
- Sánchez-Ortega, A., et al. (2018). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Microchemical Journal, 143, 39-46.
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
- Wang, Y., et al. (2006). Analyses of nitrobenzene, benzene and aniline in environmental water samples by headspace solid phase micro-extraction couple. Chinese Science Bulletin, 51(18), 2209-2214.
-
LabCompliance. (2006). Validation of Analytical Methods and Procedures. Retrieved from [Link]
- Li, X., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260.
- International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
National Institute of Standards and Technology. (n.d.). Benzene, (trichloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 709-58-0|1-Nitro-3-(trichloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. Benzene, (trichloromethyl)- [webbook.nist.gov]
- 9. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: 1-Nitro-3-(trichloromethyl)benzene as a Versatile Precursor for Herbicide Synthesis
Abstract: This technical guide details the synthetic utility of 1-nitro-3-(trichloromethyl)benzene (also known as 3-nitrobenzotrichloride) as a precursor for novel herbicidal compounds. While its analog, 1-nitro-3-(trifluoromethyl)benzene, is a well-established precursor for commercial herbicides, the trichloromethyl derivative offers a unique chemical handle for accessing different structural motifs. This document provides a comprehensive overview of the compound's properties, core reactivity, and detailed, field-proven protocols for its conversion into key intermediates and a target phenylurea herbicide analog. The causality behind experimental choices and potential synthetic challenges are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile building block in agrochemical discovery.
Physicochemical Properties & Safety Data
1-Nitro-3-(trichloromethyl)benzene is a substituted aromatic compound containing two highly functionalized groups: a nitro group (-NO2) and a trichloromethyl group (-CCl3). These groups dictate its reactivity and potential applications.
Table 1: Physicochemical Properties of 1-Nitro-3-(trichloromethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 709-58-0 | [1][2] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [1][2] |
| Molecular Weight | 240.47 g/mol | [2] |
| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [1] |
| Synonyms | 3-Nitrobenzotrichloride | [1] |
| Appearance | Liquid (typical) |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | |
| Note: Safety information is based on typical supplier data and a comprehensive risk assessment should be performed before handling. |
Core Reactivity and Synthetic Potential
The synthetic utility of 1-nitro-3-(trichloromethyl)benzene stems from the distinct reactivity of its two functional groups. Strategic manipulation of these groups allows for the creation of key intermediates for various herbicidal scaffolds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine (-NH₂), yielding 3-(trichloromethyl)aniline . This aniline is a critical building block for creating substituted ureas, a prominent class of herbicides that act by inhibiting photosynthesis.[3]
-
Transformation of the Trichloromethyl Group: The -CCl₃ group can be hydrolyzed under acidic conditions to form a carboxylic acid (-COOH).[4][5] This opens a pathway to benzoic acid derivatives, which include some classes of herbicides.
The diagram below illustrates the primary synthetic transformations available from the starting precursor.
Caption: Key synthetic pathways from 1-nitro-3-(trichloromethyl)benzene.
Protocol 1: Synthesis of Key Intermediate: 3-(Trichloromethyl)aniline
The reduction of the nitro group to an amine is the most pivotal step in leveraging this precursor for phenylurea herbicides. The choice of reducing agent is critical to ensure chemoselectivity, leaving the trichloromethyl group intact. While catalytic hydrogenation (e.g., H₂/Pd/C) is a common method for nitro reduction, it carries a risk of dehalogenation.[6] A more robust and selective method is the use of tin(II) chloride (SnCl₂) in an acidic medium, which is highly effective for reducing nitro groups without affecting other sensitive functionalities.[6][7][8]
Detailed Experimental Protocol
Materials:
-
1-Nitro-3-(trichloromethyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (EtOH)
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Nitro-3-(trichloromethyl)benzene (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in portions. The reaction can be mildly exothermic.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 5-6 mL per gram of starting material) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 78-85°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 8-9). This step precipitates tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(trichloromethyl)aniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(trichloromethyl)aniline.
Application in Phenylurea Herbicide Synthesis
Phenylurea herbicides are a major class of agrochemicals that function by inhibiting Photosystem II, a key process in plant photosynthesis.[3] Their synthesis is straightforward, typically involving the reaction of a substituted aniline with an isocyanate or a carbamoyl chloride.[9][10] Using the synthesized 3-(trichloromethyl)aniline, a novel phenylurea analog of the commercial herbicide Fluometuron can be prepared.
Protocol 2: Synthesis of a Phenylurea Herbicide Analog
This protocol describes the synthesis of 1,1-dimethyl-3-(3-(trichloromethyl)phenyl)urea , an analog of Fluometuron where the -CF₃ group is replaced by a -CCl₃ group. The reaction proceeds via nucleophilic attack of the aniline on dimethylcarbamoyl chloride.
Materials:
-
3-(Trichloromethyl)aniline (from Protocol 1)
-
Dimethylcarbamoyl chloride
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(trichloromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl solution to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure phenylurea derivative.
Synthetic Pathway Diagram
Caption: Synthesis of a phenylurea herbicide analog.
Discussion of Alternative Synthetic Routes
While the synthesis of phenylurea herbicides is a promising application, it is instructive to consider other major herbicide classes, such as the dinitroanilines (e.g., Trifluralin). The commercial synthesis of Trifluralin involves a key nucleophilic aromatic substitution step on a dinitro-substituted ring that contains a good leaving group (chlorine).
Attempting a similar synthesis from 1-nitro-3-(trichloromethyl)benzene would require further nitration. Both the existing nitro group (-NO₂) and the trichloromethyl group (-CCl₃) are strongly electron-withdrawing and are meta-directors in electrophilic aromatic substitution.[11][12][13] Therefore, nitration of the starting material would likely yield 1,5-dinitro-3-(trichloromethyl)benzene . This product lacks a suitable leaving group on the ring that is activated for nucleophilic substitution by an amine, making the subsequent amination step (critical for dinitroaniline herbicides) unfeasible. This highlights a key chemical constraint and explains the prevalence of trifluoromethyl precursors, which are often synthesized from starting materials that already contain the necessary leaving group for the key amination step.
Conclusion
1-Nitro-3-(trichloromethyl)benzene is a valuable, though under-explored, precursor in agrochemical synthesis. Its primary utility lies in the selective reduction of its nitro group to form 3-(trichloromethyl)aniline. This intermediate serves as a direct and efficient building block for the synthesis of novel phenylurea herbicides, a class of compounds with a proven mechanism of action. The detailed protocols provided herein offer a reliable pathway for accessing these target molecules. While its structure presents challenges for its use as a precursor to other herbicide classes like dinitroanilines, a thorough understanding of its chemical reactivity allows researchers to strategically design and execute syntheses of new potential agrochemicals.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea Herbicides. In StatPearls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
- Google Patents. (n.d.). US3297771A - Trichloromethylation of chlorosubstituted benzenes.
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-253. Retrieved from [Link]
- Google Patents. (n.d.). US2398430A - Hydrolysis of halogen containing compounds.
-
Jag-tap, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 2897-2902. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Google Patents. (n.d.). US3182091A - Nitrobenzotrichlorides and process for their manufacture.
-
Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 352(14-15), 2383-2400. Retrieved from [Link]
-
Chem Prof. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-nitro-3-(trichloromethyl)benzene | 709-58-0 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 5. US2398430A - Hydrolysis of halogen containing compounds - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Synthetic Versatility of the Trichloromethyl Group in 1-Nitro-3-(trichloromethyl)benzene
Introduction: A Gateway to Functionalized Aromatics
1-Nitro-3-(trichloromethyl)benzene is a pivotal intermediate in modern organic synthesis, offering a robust platform for creating a diverse range of functionalized aromatic compounds.[1] Its structure is uniquely characterized by two powerful and synthetically versatile functional groups: a deactivating, meta-directing nitro group and a reactive trichloromethyl group. This combination allows for selective transformations at either site, providing chemists with a strategic advantage in the design of complex molecules. The trichloromethyl group, in particular, serves as a synthetic linchpin, readily convertible into other critical functionalities such as carboxylic acids and the highly sought-after trifluoromethyl group.[2][3] These transformations are fundamental in the production of pharmaceuticals, agrochemicals, and specialty materials, where precise control over electronic and steric properties is paramount.[4][5] This guide provides an in-depth exploration of the synthetic utility of the trichloromethyl moiety in this substrate, detailing the core chemical principles, field-proven protocols, and downstream applications.
Part 1: Core Reactivity of the Trichloromethyl Group
The trichloromethyl group (-CCl₃) is a synthetic precursor to several valuable functional groups. Its reactivity is dominated by its susceptibility to hydrolysis and halogen exchange reactions, transformations that are often high-yielding and scalable.
Key Synthetic Transformations
-
Hydrolysis to Carboxylic Acid: The most fundamental transformation of the trichloromethyl group is its hydrolysis to a carboxylic acid. This reaction proceeds readily under acidic or basic conditions, converting 1-nitro-3-(trichloromethyl)benzene into 3-nitrobenzoic acid.[6] This conversion is a classic example of nucleophilic substitution at a saturated carbon, facilitated by the stability of the departing chloride ions and the formation of the highly stable carboxylate intermediate. 3-Nitrobenzoic acid is a crucial building block for dyes and a precursor to 3-aminobenzoic acid.
-
Conversion to Trifluoromethyl Group: In pharmaceutical and agrochemical research, the trifluoromethyl group (-CF₃) is of immense importance due to its unique electronic properties and metabolic stability.[7] The conversion of a trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange (Halex) reaction. This is an industrially significant process, often employing reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), the latter being known as the Swarts reaction.[7][8]
-
Nucleophilic Displacement: The trichloromethyl group can also undergo nucleophilic displacement with other nucleophiles, such as thiols, to form thioacetates or other sulfur-containing functionalities, further broadening its synthetic potential.[9]
The diagram below illustrates the primary synthetic pathways originating from the trichloromethyl group of 1-nitro-3-(trichloromethyl)benzene.
Caption: Key transformations of the trichloromethyl group.
Part 2: The Role of the Nitro Group
While the trichloromethyl group is often the primary site of transformation, the nitro group plays a crucial role in the overall reactivity and serves as a synthetic handle itself.
-
Electronic Influence: As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[10][11] In 1-nitro-3-(trichloromethyl)benzene, the substituents are meta to each other, meaning the direct activating effect of the nitro group on a leaving group at position 3 is minimal compared to ortho/para isomers.[12]
-
Reduction to an Amine: The most significant reaction of the nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to a vast array of compounds.[13] The reduction must be performed chemoselectively to avoid reacting with the trichloromethyl group. Milder reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media are often employed for this purpose.[14]
Caption: Selective reduction of the nitro group.
Part 3: Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for key transformations of 1-nitro-3-(trichloromethyl)benzene.
Protocol 1: Synthesis of 3-Nitrobenzoic Acid via Hydrolysis
This protocol details the acidic hydrolysis of the trichloromethyl group. The causality for using acid is to protonate one of the chlorine atoms, facilitating its departure as a leaving group and subsequent attack by water.
Data Presentation: Reagents and Conditions
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 1-Nitro-3-(trichloromethyl)benzene | 240.47 | 24.05 g | 0.10 | Substrate |
| Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 | Catalyst/Solvent |
| Water | 18.02 | 10 mL | 0.55 | Nucleophile |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: While stirring, slowly add 24.05 g (0.10 mol) of 1-nitro-3-(trichloromethyl)benzene to the acid. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Hydrolysis: Slowly add 10 mL of water to the mixture. Heat the reaction mixture to 120-130°C using an oil bath and maintain it at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Isolation: The product, 3-nitrobenzoic acid, will precipitate as an off-white solid. Collect the solid by suction filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 3-nitrobenzoic acid.[3] Dry the product in a vacuum oven. Expected yield: 14-15 g (84-90%).
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemiis.com [chemiis.com]
- 5. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. Trichloromethyl Group - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
1-Nitro-3-(trichloromethyl)benzene in dye and polymer chemistry
CAS: 709-58-0 | Synonyms: m-Nitrobenzotrichloride, MNBT, 3-Nitrobenzotrichloride Role: Bifunctional Electrophilic Scaffold for Dyes and High-Performance Polymers[1]
Part 1: Executive Summary & Chemical Profile
1-Nitro-3-(trichloromethyl)benzene is a critical "linchpin" intermediate in industrial organic synthesis.[1] Its value lies in its orthogonal reactivity :
-
The Trichloromethyl Group (-CCl₃): A high-oxidation-state carbon center that serves as a "masked" precursor to two distinct functionalities:[1]
-
Trifluoromethyl (-CF₃): Via halogen exchange (fluorination), imparting lipophilicity, metabolic stability, and UV resistance to dyes and polymers.[1]
-
Acyl Chloride (-COCl): Via partial hydrolysis, providing a highly reactive electrophile for acylation reactions in polyamide and reactive dye synthesis.[1]
-
-
The Nitro Group (-NO₂): A latent amino group.[1] Upon reduction, it provides the nucleophilic handle required for azo coupling (dyes) or polymerization (diamines).[1]
This guide details the protocols for diverging this molecule into these two high-value pathways.
| Property | Data |
| Molecular Weight | 240.47 g/mol |
| Appearance | Yellowish crystalline solid or liquid (mp ~45°C) |
| Boiling Point | 126-128°C (0.5 mmHg) |
| Key Hazard | Corrosive, lachrymator, skin sensitizer |
| Primary Utility | Precursor to m-Aminobenzotrifluoride (MABTF) and m-Nitrobenzoyl chloride |
Part 2: The Fluorination Pathway (High-Performance Applications)
The most commercially significant application of MNBT is its conversion to m-Nitrobenzotrifluoride , which is subsequently reduced to m-Aminobenzotrifluoride (MABTF) .[1] MABTF is a cornerstone monomer for fluorinated polyimides (optical transparency, low dielectric constant) and a diazo component for light-fast azo pigments (e.g., Pigment Yellow 154).[1]
Mechanism & Logic
The -CCl₃ group is converted to -CF₃ using anhydrous Hydrogen Fluoride (HF) or metal fluorides (Swarts reaction).[1] The electron-withdrawing nitro group at the meta position stabilizes the transition state, preventing side reactions common in ortho/para isomers.[1]
Protocol A: High-Pressure Fluorination to m-Nitrobenzotrifluoride
Target: Conversion of -CCl₃ to -CF₃[1]
Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (MNBT)[1]
-
Anhydrous Hydrogen Fluoride (AHF)[1]
-
Catalyst: Antimony Pentachloride (SbCl₅) or high-pressure autoclave without catalyst.[1]
Step-by-Step Methodology:
-
Setup: Use a Hastelloy-C or Monel autoclave (resistant to HF corrosion).[1]
-
Charging: Charge MNBT (1.0 eq) into the reactor. Cool to 0°C.[1]
-
HF Addition: Introduce Anhydrous HF (4.0 - 6.0 eq) slowly. Caution: Exothermic.[1]
-
Reaction: Seal and heat to 100–120°C . The pressure will rise significantly (approx. 15–20 bar) due to HCl generation.[1]
-
Degassing: Continuously vent the byproduct HCl gas through a caustic scrubber (NaOH) to drive the equilibrium forward.
-
Duration: Maintain reaction for 4–6 hours until HCl evolution ceases.
-
Workup: Cool to room temperature. Vent excess HF (recover for recycling).[1] Pour the residue onto ice water.[2]
-
Purification: Extract with dichloromethane. Wash with 5% NaHCO₃.[1] Distill under reduced pressure.
Downstream Application: Synthesis of Fluorinated Polyimides
The resulting m-Nitrobenzotrifluoride is reduced (H₂/Pd-C) to MABTF .[1]
-
Polymerization: MABTF is reacted with dianhydrides (e.g., PMDA or BPDA) to form polyimides.[1]
-
Effect: The trifluoromethyl group disrupts chain packing, increasing solubility in organic solvents (processability) and lowering water absorption without sacrificing thermal stability.[1]
Part 3: The Hydrolysis Pathway (Reactive Dyes & Polyamides)
Alternatively, controlled hydrolysis converts the trichloromethyl group into an acid chloride .[1] This is the preferred route for creating reactive dye intermediates, where the acid chloride anchors the chromophore to a fiber-reactive group or the polymer backbone.
Mechanism & Logic
Complete hydrolysis yields benzoic acid, but partial hydrolysis catalyzed by Lewis acids (FeCl₃) stops at the Benzoyl Chloride stage.[1] This is chemically efficient, avoiding the need to hydrolyze to the acid and then re-chlorinate with thionyl chloride.
Protocol B: FeCl₃-Catalyzed Hydrolysis to 3-Nitrobenzoyl Chloride
Target: Conversion of -CCl₃ to -COCl
Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (MNBT)[1]
-
Water (1.0 eq stoichiometric)[1]
-
Catalyst: Ferric Chloride (FeCl₃, 0.5 mol%)[1]
Step-by-Step Methodology:
-
Melt: Heat MNBT to 60°C in a glass-lined reactor until fully molten.
-
Catalyst Addition: Add anhydrous FeCl₃ (0.5% w/w).
-
Hydrolysis: Heat to 100–110°C .
-
Water Addition: Add water sub-surface via a dip tube very slowly.[1]
-
Critical Control: The rate of water addition must match the rate of HCl evolution. Adding water too fast risks generating the carboxylic acid (solid), which can seize the agitator.
-
-
Reaction Monitoring: Monitor HCl off-gassing. The reaction is complete when 2 equivalents of HCl have been evolved.
-
Degassing: Apply a slight vacuum (200 mmHg) at 110°C for 30 minutes to remove residual HCl.
-
Isolation: The product, 3-Nitrobenzoyl chloride , is obtained as a melt.[1] It can be used directly in the next step or distilled (bp ~150°C at 15 mmHg).[1]
Downstream Application: Azo Dye Synthesis
-
Coupling: 3-Nitrobenzoyl chloride is reacted with an amino-napthol sulfonic acid (e.g., H-acid).[1]
-
Function: The acyl group protects the amine or links the chromophore.
-
Reduction: The nitro group is subsequently reduced to an amine, diazotized, and coupled to form the final azo dye.
Part 4: Logical Process Flow (Graphviz)
Figure 1: Divergent synthesis pathways for MNBT, illustrating the conversion to fluorinated monomers (top) and acylating agents (bottom).[1]
Part 5: Safety & Handling Protocols
1. Toxicity & Exposure:
-
Inhalation: MNBT and its acid chloride derivatives are lachrymators and severe respiratory irritants.[1] All operations must be performed in a fume hood or closed system.[1]
-
Skin/Eye: Corrosive.[1][5] Causes severe burns.[1] Wear butyl rubber gloves and a face shield.[1]
2. Reactivity Hazards:
-
Water Sensitivity: MNBT reacts slowly with atmospheric moisture to release HCl.[1] Store under nitrogen.
-
Explosion Risk: While MNBT is stable, the fluorination process involves anhydrous HF (extremely toxic/corrosive) and high pressure.[1] The hydrolysis process generates large volumes of HCl gas; scrubber failure can lead to tank over-pressurization.
3. Waste Disposal:
-
Hydrolysis byproducts (HCl) should be scrubbed into NaOH to form NaCl.[1]
-
Fluorination residues containing Antimony (Sb) must be segregated as heavy metal waste.[1]
References
-
Synthesis of m-Aminobenzotrifluoride
-
Hydrolysis to Acid Chlorides
-
Polymer Applications (Fluorinated Polyimides)
-
Journal: "Synthesis and properties of fluorinated polyimides." Progress in Polymer Science. Fluorinated diamines derived from trifluoromethyl-benzene intermediates are standard for lowering dielectric constants in electronics.[1]
-
Context: MABTF is the primary amine source for introducing meta-CF3 groups.[1]
-
-
Chemical Safety Data
Sources
- 1. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 4. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 5. angenechemical.com [angenechemical.com]
- 6. prepchem.com [prepchem.com]
- 7. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
- 8. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
Application Note: Handling and Storage Protocols for 1-Nitro-3-(trichloromethyl)benzene
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-nitrobenzotrichloride, is a high-reactivity electrophile utilized primarily as a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (specifically m-nitrobenzoyl chloride and m-nitrobenzotrifluoride).
This guide addresses the compound's defining characteristic: the moisture-sensitive trichloromethyl (-CCl₃) moiety . Improper storage or handling leads to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the reagent into m-nitrobenzoic acid. This protocol establishes a "Zero-Ingress" workflow to maintain reagent integrity and operator safety.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 1-Nitro-3-(trichloromethyl)benzene |
| Synonyms | m-Nitrobenzotrichloride; 3-Nitrobenzotrichloride |
| CAS Number | 709-58-0 |
| Molecular Formula | C₇H₄Cl₃NO₂ |
| Molecular Weight | 240.47 g/mol |
| Physical State | Viscous liquid or low-melting solid (MP: ~46–48°C, supercools easily) |
| Solubility | Soluble in organic solvents (DCM, Toluene, THF); Decomposes in water |
| Hazards | Corrosive (Skin/Eye), Acute Toxicity, Lachrymator (Potential) |
Mechanism of Instability
To understand the handling requirements, one must understand the degradation pathway. The trichloromethyl group is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack by water.
Figure 1: Hydrolysis Degradation Pathway
The following diagram illustrates the stepwise degradation of the reagent upon exposure to atmospheric moisture.
Caption: Figure 1. Stepwise hydrolysis of 1-Nitro-3-(trichloromethyl)benzene releasing corrosive HCl gas.
Storage Protocols: The "Dry Chain"
Objective: Prevent the initiation of the hydrolysis cascade described in Figure 1.
Primary Storage Conditions[10]
-
Temperature: Store at 2°C to 8°C . While the compound is chemically stable at room temperature under inert gas, refrigeration slows the kinetics of any incidental hydrolysis and reduces vapor pressure.
-
Atmosphere: Strictly Inert (Argon or Nitrogen). The headspace of the container must be backfilled with dry inert gas after every use.
-
Container:
-
Preferred: Borosilicate glass with a Teflon-lined screw cap.
-
Secondary: Store the primary container inside a desiccator or a sealed bag containing activated molecular sieves or silica gel packets.
-
Avoid: Metal containers (unless specialized alloys) due to HCl corrosion risk.
-
Visual Integrity Check
Before use, inspect the material:
-
Pass: Clear to pale yellow liquid/solid.
-
Fail: Cloudy appearance, white precipitate (benzoic acid formation), or fuming upon opening (indicates HCl buildup).
Handling & Manipulation Protocols
Core Directive: All transfers must occur under a fume hood with a face velocity >100 fpm.
PPE Requirements[2][5][8][9][10][11][12][13][14]
-
Respiratory: NIOSH-approved respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges if working outside a glovebox.
-
Dermal: Double-gloving recommended. Inner: Nitrile. Outer: Butyl rubber or Neoprene (provides better resistance to chlorinated aromatics).
-
Ocular: Chemical splash goggles AND face shield.
The "Inert Transfer" Workflow
This method minimizes moisture ingress during aliquoting.
-
Preparation:
-
Dry all glassware (syringes, needles, flasks) in an oven (>120°C) for at least 2 hours.
-
Purge the receiving reaction vessel with Nitrogen/Argon for 15 minutes.
-
-
Liquefaction (If Solid):
-
If the reagent has solidified (common in cold storage), place the sealed container in a water bath at 50°C for 15-20 minutes.
-
Critical: Do not uncap until fully liquefied and equilibrated to room temperature to prevent condensation.
-
-
Transfer:
-
Method A (Septum/Syringe - Preferred): Use a wide-bore needle and glass syringe. Insert a bleed needle (connected to inert gas) into the source bottle septum to equalize pressure without introducing air.
-
Method B (Pouring): Only permissible if the source bottle is immediately purged with inert gas before resealing.
-
-
Quenching:
-
Wash all contaminated glassware immediately with a 10% Sodium Carbonate (Na₂CO₃) solution to neutralize traces of the reagent and potential HCl.
-
Figure 2: Safe Handling Decision Logic
Caption: Figure 2. Decision logic for handling 1-Nitro-3-(trichloromethyl)benzene based on physical state.
Emergency Procedures
Spills
-
Small Spill (<10 mL):
-
Large Spill:
-
Do not use water. Water will trigger massive HCl evolution.
-
Use a dry chemical extinguisher or dry sand.
-
Contact EHS immediately.
-
Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] The delayed onset of pulmonary edema is possible due to HCl deep lung irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (may enhance absorption).
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.
Disposal
-
Classification: Hazardous Waste (Toxic, Corrosive).
-
Protocol: Dissolve waste material in a combustible solvent (e.g., acetone or toluene) and add to a dedicated halogenated organic waste stream.
-
Neutralization (Optional pre-treatment): Treat with aqueous NaOH slowly in an ice bath to convert to the benzoate salt before disposal, only if approved by local EHS protocols.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2777269, 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link][5]
-
American Elements. (n.d.). 1-nitro-3-(trichloromethyl)benzene Safety Data Sheet. Retrieved from [Link]
- Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Sources
Application Notes & Protocols: Safe Handling of 1-Nitro-3-(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hazard Profile
1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) is an organic compound utilized in various synthetic applications within research and drug development.[1][2][3] Its molecular structure, featuring a nitro group and a trichloromethyl group on a benzene ring, is key to its reactivity and, consequently, its hazard profile. A thorough understanding of these hazards is not merely a regulatory requirement but a foundational element of sound scientific practice. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and associated risks.
The primary hazards associated with 1-Nitro-3-(trichloromethyl)benzene, as identified in its Safety Data Sheet (SDS), are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]
This document will dissect these hazards and provide actionable protocols to mitigate the associated risks.
Hazard Analysis and Risk Mitigation
A proactive approach to safety involves understanding the "why" behind each precaution. The trichloromethyl group can be a source of reactive chlorine species under certain conditions, while the nitroaromatic system presents its own set of bio-reactivity concerns.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1-Nitro-3-(trichloromethyl)benzene is presented below. These properties inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C7H4Cl3NO2 | [2][4][6] |
| Molecular Weight | 240.47 g/mol | [1][2][4] |
| Appearance | Liquid or solid (pale yellow crystals) | [6][7] |
| Melting Point | 60 - 62 °C | [5] |
| Boiling Point | 132 °C at 37 hPa | [5] |
Note: The compound may exist as a liquid or a low-melting solid at room temperature.[6]
Toxicological Profile
Standard Operating Procedure (SOP) for Safe Handling
The following protocols are designed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following PPE is mandatory when handling 1-Nitro-3-(trichloromethyl)benzene:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[4][8]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned.
-
Protective Clothing: For larger quantities or tasks with a high splash potential, consider additional protective clothing.[8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[4][8] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[5][9]
Caption: Required PPE for handling 1-Nitro-3-(trichloromethyl)benzene.
Engineering Controls
-
Ventilation: All work with 1-Nitro-3-(trichloromethyl)benzene should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.[9]
Handling Protocol
-
Preparation:
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have spill cleanup materials readily available.
-
-
Dispensing:
-
If the compound is in solid form, handle it carefully to avoid creating dust.[4]
-
If it is a liquid, dispense it slowly to prevent splashing.
-
Use appropriate tools (spatulas, pipettes) for transfer.
-
-
During the Procedure:
-
Post-Procedure:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Clean the work area and any contaminated equipment.
-
Properly dispose of any waste generated.
-
Storage and Disposal
Storage
-
Store 1-Nitro-3-(trichloromethyl)benzene in a tightly closed container in a dry, cool, and well-ventilated area.[8][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
-
Dispose of 1-Nitro-3-(trichloromethyl)benzene and any contaminated materials as hazardous waste.[4]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Do not dispose of this chemical down the drain.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
Caption: First aid procedures for exposure to 1-Nitro-3-(trichloromethyl)benzene.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Spill Response
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the material in a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's EHS department immediately.
-
Prevent the spill from entering drains.[4]
-
Conclusion
The safe handling of 1-Nitro-3-(trichloromethyl)benzene is paramount for the protection of laboratory personnel and the environment. By understanding its hazards and adhering to the protocols outlined in this guide, researchers can effectively mitigate risks. A culture of safety, built on a foundation of knowledge and best practices, is essential for successful and responsible scientific advancement.
References
- Angene Chemical. (2024, August 30). Safety Data Sheet: 1-Nitro-3-(trichloromethyl)benzene.
-
International Labour Organization & World Health Organization. (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. [Link]
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- TCI Chemicals.
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. [Link]
-
American Elements. 1-nitro-3-(trichloromethyl)benzene | CAS 709-58-0. [Link]
- Fisher Scientific. (2025, December 19).
-
New Jersey Department of Health and Senior Services. Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY. [Link]
-
Public Health England. (2024, July 22). Nitrobenzene: toxicological overview. [Link]
Sources
- 1. 1-nitro-3-(trichloromethyl)benzene | 709-58-0 [sigmaaldrich.com]
- 2. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE | 709-58-0 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
1-Nitro-3-(trichloromethyl)benzene as a building block for complex molecules
Application Note: 1-Nitro-3-(trichloromethyl)benzene as a Divergent Building Block
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 98-46-4), often referred to as m-nitrobenzotrichloride, represents a high-value "linchpin" scaffold in organic synthesis.[1][2][3][4] Its utility stems from the orthogonal reactivity of its two functional groups: the electron-withdrawing nitro group (
Unlike its para-isomer, which is often plagued by resonance-driven side reactions, the meta-orientation provides a unique electronic environment that stabilizes the molecule for specific downstream transformations.[1][5][2][3][4] This guide details the practical handling, critical divergent pathways (Hydrolysis vs. Halogen Exchange), and validated protocols for converting this building block into high-value acyl chlorides and fluorinated anilines.[5][2][3][4]
Chemical Profile & Reactivity Landscape
The molecule acts as a masked electrophile.[1][4] The
| Property | Data | Relevance |
| CAS Number | 98-46-4 | Identification |
| Molecular Weight | 240.47 g/mol | Stoichiometry calculations |
| Appearance | Pale yellow solid/liquid | Melting point is ~45°C; often supercooled liquid.[1][5][2][3][4] |
| Key Hazard | Hydrolyzes to release | Requires moisture-free handling until activation.[1][5][2][3][4] |
| Electronic State | Highly Deactivated | The ring is resistant to further electrophilic substitution.[1][4] |
The Divergent Pathway Map
The following decision tree illustrates the primary synthetic routes available from this scaffold.
Figure 1: Divergent synthetic pathways.[1][5][2][3][4] Path A leads to electrophilic acylating agents.[1][3][4] Path B leads to lipophilic, metabolically stable fluorinated anilines.[5][2][3]
Critical Transformation Protocols
Protocol A: Chemoselective Hydrolysis to 3-Nitrobenzoyl Chloride
Objective: Convert the trichloromethyl group into an acid chloride without fully hydrolyzing to the carboxylic acid.[1][5][2][4] Mechanism: Metal-catalyzed gem-dichloro elimination.[1][5][2][3][4] Why this matters: 3-Nitrobenzoyl chloride is a ubiquitous reagent for installing the nitro-benzoyl moiety into complex pharmacophores.[1][5][2][3][4] Buying the trichloromethyl precursor is often cheaper and more stable than storing the moisture-sensitive acid chloride.[1][5][2][4]
Materials:
-
Iron(III) Chloride (
) (anhydrous, 0.02 eq)[1][5][2][3][4] -
Solvent: None (Neat reaction) or Chlorobenzene if dilution needed.[1][2][3][4]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel (for water), and a reflux condenser connected to an acidic gas scrubber (NaOH trap) to neutralize evolved
.[1][5][2][3][4] -
Initiation: Charge the flask with 1-Nitro-3-(trichloromethyl)benzene and
catalyst. Heat the mixture to 100–110°C . The solid should melt into a homogenous oil.[1][4] -
Addition: Add water dropwise via the funnel.
-
Completion: Once water addition is complete, maintain temperature at 120°C for 1 hour until
evolution ceases. -
Purification:
-
QC Check: Product should be a yellow crystalline solid (mp 71–73°C) upon cooling.[1][2][3][4][6]
Protocol B: Reduction to 3-Aminobenzotrifluoride (The "Fluorine Route")
Objective: Reduce the nitro group to an amine after the trichloromethyl group has been converted to a trifluoromethyl group.[1][5][4] Scientific Warning: Do not attempt to reduce 1-nitro-3-(trichloromethyl)benzene directly.[1][5][2][3][4] The resulting amino-trichloromethyl species is unstable and will self-hydrolyze or polymerize.[1][5][2][3][4] You must perform the Halogen Exchange (Halex) first (or source the trifluoromethyl intermediate).[1][4]
Starting Material: 3-Nitrobenzotrifluoride (derived from 1-nitro-3-(trichloromethyl)benzene via HF/
Materials:
-
Pd/C (10% loading, 5 wt% relative to substrate)[1][5][2][3][4]
-
Hydrogen Gas (
) (Balloon or low pressure)[1][5][2][3][4]
Step-by-Step Procedure:
-
Safety Prep: Purge the reaction vessel with Nitrogen (
) to remove oxygen (fire hazard with Pd/C). -
Loading: Add the nitro compound and solvent to the flask. Carefully add the Pd/C catalyst (keep wet with solvent to prevent sparking).[1][3][4]
-
Hydrogenation:
-
Workup:
-
Isolation: The resulting oil is 3-aminobenzotrifluoride.[1][2][4]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield / Benzoic Acid Formation | Excess water or poor moisture control.[1][5][2][3][4] | Ensure stoichiometry of water is exactly 1:1. Use anhydrous |
| Protocol A: Solidification in Condenser | Product freezing (mp ~72°C). | Use an air condenser or warm water in the condenser jacket.[1][4] |
| Protocol B: De-fluorination | Over-reduction.[1][5][3][4] | Stop reaction immediately upon |
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-nitro-3-(trifluoromethyl)- Properties and Spectra.[1][5][2][3][4] NIST Chemistry WebBook, SRD 69.[1][5][3][4] Available at: [Link][1][5][2][3][4]
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene Compound Summary. National Library of Medicine.[1][5][3][4] Available at: [Link][1][5][2][3][4]
-
Organic Syntheses. p-Nitrobenzoyl Chloride (General procedure applicable to meta-isomer).[1][5][2][3][4] Org.[1][2][3][4][7][8] Syn. 1923, 3,[2][3][4] 75. Available at: [Link][1][2][3][4]
-
Vertex AI Search. Patent WO1988010247A1: Novel synthesis of 3-amino-2-methylbenzotrifluoride.[1][5][2][3][4] (Referenced for reduction conditions of nitro-trifluoromethyl aromatics).[1][5][2][3][4][9] Available at: [1][5][2][3][4]
Sources
- 1. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. americanelements.com [americanelements.com]
- 4. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for the Scalable Synthesis of 1-Nitro-3-(trichloromethyl)benzene
An in-depth guide to the scalable synthesis of 1-Nitro-3-(trichloromethyl)benzene, designed for chemical researchers and drug development professionals. This document provides a detailed protocol based on established methods, emphasizing safety, efficiency, and scalability.
Introduction
1-Nitro-3-(trichloromethyl)benzene, also known as 3-nitrobenzotrichloride, is a valuable intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries. Its trifunctional nature, featuring a nitro group, a trichloromethyl group, and an aromatic ring, allows for diverse chemical transformations. This guide details a robust and scalable method for its synthesis via the electrophilic nitration of benzotrichloride. The protocol emphasizes safety, control of reaction parameters, and purification to achieve high yield and purity.
Compound Properties and Safety Information
Chemical and Physical Properties
A summary of the key properties of 1-Nitro-3-(trichloromethyl)benzene is provided below.
| Property | Value | Source(s) |
| CAS Number | 709-58-0 | [1][2][3] |
| Molecular Formula | C₇H₄Cl₃NO₂ | [2][3] |
| Molecular Weight | 240.47 g/mol | [2] |
| Appearance | Pale yellow crystalline solid or oil | [4][5] |
| Boiling Point | 128 °C at 1 mmHg | [6] |
Health and Safety
DANGER: 1-Nitro-3-(trichloromethyl)benzene is a hazardous chemical. Strict adherence to safety protocols is mandatory.[1][7]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7][8]
-
Skin Protection: Wear a complete suit protecting against chemicals and chemical-resistant gloves (e.g., nitrile rubber).[5][8]
-
Respiratory Protection: Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges if working in areas with poor ventilation or where dust/aerosols may be generated.[1][8]
-
-
Handling and Storage:
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][8]
-
Synthesis Pathway: Electrophilic Nitration of Benzotrichloride
The most direct and scalable route to 1-Nitro-3-(trichloromethyl)benzene is the electrophilic aromatic substitution of benzotrichloride.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[9]
-
Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of benzotrichloride. The trichloromethyl (-CCl₃) group is a deactivating and meta-directing group due to its strong electron-withdrawing inductive effect.[10] Consequently, the electrophilic attack occurs preferentially at the meta-position (carbon 3), leading to the desired product.[10]
Overall Reaction Scheme
Caption: Nitration of Benzotrichloride to form 1-Nitro-3-(trichloromethyl)benzene.
Detailed Synthesis Protocol
This protocol is adapted from established industrial methods for the nitration of benzotrichlorides and is designed for scalability.[6]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Benzotrichloride (C₇H₅Cl₃) | ≥98% | Standard Chemical Supplier | |
| Nitric Acid (HNO₃) | Fuming, 95-98% | Standard Chemical Supplier | Highly corrosive. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Chemical Supplier | Highly corrosive. |
| Crushed Ice / Deionized Water | For reaction quenching. | ||
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Standard Chemical Supplier | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | For drying. |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel.
-
Cooling/heating circulator capable of maintaining temperatures between -10 °C and 40 °C.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Preparation of Nitrating Acid: In a clean, dry, jacketed reactor, carefully add 200 mL of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 10-15 °C using the circulator.
-
Slowly add 100 mL of fuming nitric acid (95-98%) to the sulfuric acid. This addition is highly exothermic; maintain the temperature below 30 °C throughout the addition. The resulting solution is the nitrating mixture.
-
Reaction: Once the nitrating mixture is prepared and cooled to 10 °C, begin the dropwise addition of 195.5 g (1.0 mole) of benzotrichloride from the dropping funnel over a period of 60-90 minutes.
-
Crucially, maintain the internal reaction temperature between 10 °C and 30 °C. [6] Adjust the addition rate and cooling as necessary to control the exotherm.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Prepare a large beaker with 1 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate. The lower layer is the crude product.
-
Separate the organic layer. Wash it sequentially with 200 mL of cold water, followed by 200 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally with another 200 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 128 °C under 1 mmHg pressure.[6] The purified product should be a pale-yellow oil or solid.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Theoretical Yield | 240.47 g |
| Typical Actual Yield | 192 - 216 g (80-90%) |
| Purity (Post-distillation) | >97% (by GC) |
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or ensure temperature did not drop too low. Verify the strength of the nitrating acids. |
| Temperature exceeded 30 °C, leading to side products or decomposition. | Improve cooling efficiency and slow the addition rate of benzotrichloride. | |
| Formation of Di-nitro Products | Reaction temperature was too high or reaction time was excessively long. | Strictly maintain the temperature below 30 °C as recommended.[6] Monitor the reaction closely to avoid over-nitration. |
| Dark-colored Product | Presence of impurities or decomposition products. | Ensure the work-up procedure is performed promptly after the reaction is complete. Purify carefully via vacuum distillation. |
Conclusion
The nitration of benzotrichloride using a mixed acid (H₂SO₄/HNO₃) system is an efficient and scalable method for producing 1-Nitro-3-(trichloromethyl)benzene. Careful control of the reaction temperature is the most critical parameter for achieving high yield and purity while minimizing the formation of byproducts. Adherence to strict safety protocols is essential when handling the corrosive and hazardous materials involved in this synthesis.
References
- Angene Chemical. (2024). Safety Data Sheet: 1-Nitro-3-(trichloromethyl)benzene.
- Fisher Scientific. (2025).
- International Chemical Safety Cards (ICSCs). (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
- CDH Fine Chemical.
- Oxford Lab Chem. MATERIAL SAFETY DATA SHEET: PARA CHLORO NITRO BENZENE 99% (PNCB).
- Müller, E., & Käppeler, W. (1965). U.S. Patent No. 3,182,091. Washington, DC: U.S.
- Dow Chemical Company. (1969). U.S. Patent No. 3,424,803. Washington, DC: U.S.
- Kumar, A., et al. (2010). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1408.
- Stauffer Chemical Company. (1984). U.S. Patent No. 4,454,360. Washington, DC: U.S.
-
PrepChem. Synthesis of 3-nitrobenzotrifluoride. Retrieved from [Link]
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. Retrieved from [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Chemistry Steps. (2024). Nitration of Benzene. Retrieved from [Link]
-
Clark, J. (2000). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nitro-3-(trichloromethyl)benzene
Welcome to the technical support guide for the purification of crude 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.
Critical Safety & Handling First
Before commencing any procedure, it is imperative to consult the full Safety Data Sheet (SDS). 1-Nitro-3-(trichloromethyl)benzene and its related compounds are hazardous.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated chemical fume hood.[2]
-
Chemical Dangers: The substance can decompose upon burning, producing toxic fumes such as nitrogen oxides and hydrogen chloride gas.[1][3] It is incompatible with strong oxidizing agents and strong bases.[1]
-
Spillage: In case of a spill, avoid creating dust. Sweep the spilled substance into sealable containers for disposal according to local regulations. Do not let the chemical enter the environment.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" is a common and frustrating issue in recrystallization. It occurs when the solute melts and comes out of solution as a liquid rather than crystallizing. The fundamental cause is that the boiling point of your chosen solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities, which depresses the melting point.
Causality & Solution:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Lower the Saturation Point: Add a small amount (5-10% of the total volume) of additional hot solvent. This lowers the temperature at which the solution becomes saturated, giving the molecules more time to arrange into a crystal lattice during cooling.[4]
-
Reduce Cooling Rate: The most critical step is to slow down the cooling process. Rapid cooling favors the less-ordered liquid (oil) state. Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or paper towels, before moving it to an ice bath. Very slow cooling is paramount for forming well-defined crystals.[4]
-
Consider a Different Solvent: If the problem persists, your solvent is likely unsuitable. Choose a solvent with a boiling point lower than the compound's melting point (approximately 43-47°C).
Question 2: After a single recrystallization, my product is still yellow and the melting point range is broad. What are my next steps?
Answer: A persistent color and a broad melting point range are clear indicators of residual impurities. These are likely isomeric byproducts (e.g., ortho- and para-isomers) or unreacted starting materials, which have similar properties to the desired meta-isomer.
Causality & Solution:
-
Perform a Second Recrystallization: The first recrystallization may have removed the bulk of the impurities. A second run often yields a significantly purer product.
-
Use Activated Charcoal: If the color is due to highly colored, minor impurities, activated charcoal can be effective. Add a very small amount (1-2% of the solute's weight) to the hot, dissolved solution and keep it at a boil for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.
-
Switch Purification Methods: Recrystallization is inefficient at separating compounds with very similar solubility profiles, such as isomers.[5] If impurities persist, you must switch to a technique based on a different physical principle. Flash column chromatography is the logical next step as it separates compounds based on their differential adsorption to a stationary phase.
Question 3: I'm trying to purify my compound by vacuum distillation, but I suspect it's decomposing at high temperatures. How can I avoid this?
Answer: Your suspicion is well-founded. Nitroaromatic compounds can be thermally labile. The goal of vacuum distillation is to lower the boiling point to a temperature where the compound distills without decomposition.
Causality & Solution:
-
Improve the Vacuum: The primary way to reduce the boiling temperature is to decrease the pressure. Ensure your vacuum pump is in good working order and all seals in your distillation apparatus are tight. A high-quality vacuum can dramatically lower the required temperature.[6]
-
Use Steam Distillation: For compounds that are immiscible with water, steam distillation can be an effective, gentle method to purify them well below their atmospheric boiling point. The compound co-distills with water at a temperature slightly below 100°C.[6][7]
-
Short-Path Distillation: If you have access to the equipment, a short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures by reducing the distance it must travel as a vapor.
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for purifying crude 1-Nitro-3-(trichloromethyl)benzene?
For a solid crude product, recrystallization is almost always the most efficient and cost-effective initial purification method. It is excellent for removing significant quantities of impurities that have different solubility profiles from the target compound. The choice of solvent is the most critical parameter for success.
Q2: How do I select the ideal solvent for recrystallization?
The ideal solvent should exhibit a steep solubility curve: the compound should be very soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[4] This differential solubility maximizes product recovery upon cooling.
Guiding Principles:
-
"Like Dissolves Like": 1-Nitro-3-(trichloromethyl)benzene is a moderately polar molecule. Therefore, solvents of intermediate polarity are often a good starting point. Alcohols (like ethanol or isopropanol) or mixed solvent systems are commonly effective for nitroaryl compounds.[4][8]
-
Avoid Reactivity: The solvent must be chemically inert and not react with your compound.[4]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4]
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | A common first choice for polar organic solids. Good solubility when hot, lower when cold. |
| Isopropanol | 82 | Polar | Similar to ethanol, sometimes offers a better solubility profile. |
| Hexane/Ethyl Acetate | ~69-77 | Non-polar/Polar | A mixed-solvent system. Dissolve in minimal hot ethyl acetate ("good" solvent), then add hot hexane ("bad" solvent) until turbidity appears. Reheat to clarify and cool slowly. Excellent for fine-tuning solubility.[8] |
| Hexane/Acetone | ~60-69 | Non-polar/Polar | Another effective mixed-solvent pair that works on the same principle as Hexane/Ethyl Acetate.[8] |
Q3: When should I use column chromatography instead of recrystallization?
Column chromatography should be employed when recrystallization fails to achieve the desired purity. This is typically in cases of:
-
Isomeric Impurities: Separating ortho-, meta-, and para-isomers which often have very similar crystal lattice energies and solubilities.
-
Closely Related Byproducts: Removing impurities with polarities and solubilities very close to your target compound.
-
Oily Products: Purifying non-crystalline, oily crude products where recrystallization is not an option.
Q4: How can I definitively assess the purity of my final product?
A single method is rarely sufficient. A combination of techniques provides a complete picture of purity.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) that matches the literature value is a strong indicator of high purity. Impurities broaden and depress the melting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with different chemical structures, even at low levels.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropanol) based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and bring the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (or if you used charcoal), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (<40°C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflow Guides
Caption: Decision tree for selecting a purification method.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis and Purification of 1-Nitro-3-(trichloromethyl)benzene
Welcome to the technical support guide for the synthesis and purification of 1-Nitro-3-(trichloromethyl)benzene (CAS 709-58-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and chemists during its preparation. Our focus is on identifying common impurities, understanding their formation, and implementing effective removal strategies to achieve high product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial analysis (TLC, GC-MS) of the crude product shows multiple isomers. What are these impurities and why do they form?
Scientific Rationale: The synthesis of 1-Nitro-3-(trichloromethyl)benzene is achieved through the electrophilic aromatic substitution (nitration) of benzotrichloride. The trichloromethyl (-CCl₃) group is an electron-withdrawing and deactivating substituent on the benzene ring. According to the principles of electrophilic substitution, such groups direct incoming electrophiles (in this case, the nitronium ion, NO₂⁺) primarily to the meta position.[1]
However, this directing effect is not absolute. While the meta isomer (your target compound) is the major product, smaller quantities of the ortho (1-Nitro-2-(trichloromethyl)benzene) and para (1-Nitro-4-(trichloromethyl)benzene) isomers are inevitably formed as byproducts.[2] The exact ratio of these isomers depends on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.[3]
Recommended Actions:
-
Confirm Isomer Identity: Use analytical techniques like GC-MS or NMR to confirm the presence and relative abundance of the ortho, meta, and para isomers. Their fragmentation patterns and chemical shifts will be distinct.
-
Optimize Reaction Conditions: To minimize the formation of ortho and para isomers, maintain strict temperature control during the addition of the nitrating agent, typically between -10°C and +30°C.[3] Lower temperatures generally favor higher selectivity for the meta product.
-
Proceed to Purification: Isomeric impurities are expected and are typically removed during downstream purification steps, primarily fractional crystallization.
Question 2: My product is contaminated with a significant acidic impurity, which I suspect is 3-nitrobenzoic acid. What causes this, and how can I remove it?
Scientific Rationale: The trichloromethyl group is highly susceptible to hydrolysis, particularly under the strong acidic conditions of nitration, especially if there is excess water present.[4][5] The hydrolysis proceeds in steps, first to a dichlorocarboxylic acid intermediate and then to the corresponding benzoyl chloride, which is rapidly hydrolyzed to the carboxylic acid (3-nitrobenzoic acid) upon aqueous work-up.
Formation Pathway: C₆H₄(NO₂)(CCl₃) + H₂O → C₆H₄(NO₂)(COCl) + 2HCl C₆H₄(NO₂)(COCl) + H₂O → C₆H₄(NO₂)(COOH) + HCl
This side reaction is exacerbated by elevated temperatures and prolonged reaction times in the presence of water.
Recommended Actions:
-
Minimize Water Content: Use a high-strength nitrating mixture (e.g., fuming nitric acid and oleum) and ensure the starting benzotrichloride is anhydrous to suppress hydrolysis.[3]
-
Aqueous Work-up Protocol: An acidic impurity like 3-nitrobenzoic acid can be easily removed by a liquid-liquid extraction procedure. After quenching the reaction on ice, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] The acidic impurity will be deprotonated and extracted into the aqueous phase as its sodium salt.
-
Protocol: See Protocol 1: Aqueous Work-up for Acidic Impurity Removal below for a step-by-step guide.
-
-
Verification: After washing, re-analyze the organic phase by TLC or HPLC to confirm the removal of the acidic spot/peak.
Question 3: How can I effectively separate the desired meta isomer from the unwanted ortho and para isomers?
Scientific Rationale: The most common and effective method for separating isomers on a preparative scale is fractional crystallization . This technique exploits the differences in solubility and melting points of the isomers in a given solvent.[2] By carefully selecting a solvent and controlling the temperature, one isomer can be induced to crystallize out of the solution while the others remain dissolved.
Recommended Actions:
-
Solvent Selection: Choose a solvent in which the desired meta isomer has lower solubility at colder temperatures compared to the ortho and para isomers. Common solvents for recrystallizing nitroaromatic compounds include ethanol, methanol, and heptane.[7]
-
Perform Recrystallization: Dissolve the crude isomeric mixture in a minimum amount of the chosen hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. The less soluble isomer will crystallize out.
-
Protocol: See Protocol 2: Fractional Crystallization for Isomer Enrichment for a detailed procedure.
-
-
Iterative Purification: A single crystallization may not be sufficient to achieve high purity. The process may need to be repeated (re-crystallized) multiple times. Monitor the purity of the crystalline solid and the remaining mother liquor at each step using analytical methods like HPLC or GC.[8][9]
For very difficult separations or for achieving analytical-grade purity, preparative column chromatography can be employed, though it is less practical for large-scale synthesis.[10]
Question 4: My reaction seems incomplete, with a large amount of unreacted benzotrichloride remaining. What can I do to drive the reaction to completion?
Scientific Rationale: Incomplete conversion is typically due to suboptimal reaction conditions. The nitration of a deactivated ring requires sufficiently strong nitrating conditions to generate an adequate concentration of the electrophilic nitronium ion (NO₂⁺).
Possible Causes & Solutions:
-
Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to benzotrichloride is appropriate. An excess of nitric acid is often used to drive the reaction forward.[3]
-
Weak Nitrating Mixture: The presence of sulfuric acid is crucial as it acts as a catalyst to protonate nitric acid, facilitating the formation of the nitronium ion. Ensure the sulfuric acid is concentrated (or oleum is used) and the ratio of H₂SO₄ to HNO₃ is correct for generating a potent nitrating mixture.[11]
-
Low Reaction Temperature/Short Duration: While low temperatures are good for selectivity, a temperature that is too low can significantly slow the reaction rate.[12] If the reaction is sluggish, a modest increase in temperature (e.g., from 0°C to 10-20°C) or an extended reaction time may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal time.
-
Poor Mixing: The reaction is often biphasic. Vigorous stirring is essential to ensure good contact between the organic benzotrichloride and the aqueous nitrating acid mixture.[11]
Data & Workflow Visualization
Table 1: Physical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzotrichloride (Starting Material) | 98-07-7 | C₇H₅Cl₃ | 195.47 |
| 1-Nitro-3-(trichloromethyl)benzene | 709-58-0 | C₇H₄Cl₃NO₂ | 240.47 |
| 1-Nitro-2-(trichloromethyl)benzene | 328-98-3 | C₇H₄Cl₃NO₂ | 240.47 |
| 1-Nitro-4-(trichloromethyl)benzene | 709-57-9 | C₇H₄Cl₃NO₂ | 240.47 |
| 3-Nitrobenzoic Acid (Hydrolysis Impurity) | 121-92-6 | C₇H₅NO₄ | 167.12 |
Diagrams
Caption: Synthesis pathway and common side-reactions.
Caption: General purification workflow for crude product.
Experimental Protocols
Protocol 1: Aqueous Work-up for Acidic Impurity Removal
-
Quenching: Carefully and slowly pour the completed reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring. This will precipitate the crude organic product and dilute the strong acids.
-
Extraction: Transfer the cold slurry to a separatory funnel. Extract the mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL for a small-scale reaction). Combine the organic layers.
-
Neutralizing Wash: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to allow for any CO₂ evolution to subside, then shake vigorously.
-
Separation: Separate the aqueous layer. Test the aqueous layer with pH paper to ensure it is basic, which confirms that all acidic impurities have been neutralized and extracted. Repeat the wash if necessary.
-
Final Wash: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: Fractional Crystallization for Isomer Enrichment
-
Dissolution: Place the crude, dry solid into an appropriately sized Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until it boils.
-
Create Saturated Solution: Continue adding small portions of the hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the desired, less soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains the more soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a mild temperature, until a constant weight is achieved.
-
Analysis: Analyze the purity of the crystals and, if desired, the composition of the mother liquor to assess the efficiency of the separation.
References
- Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]
-
Rossberg, M. et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]
-
Rasche, M. E., & Hooper, A. B. (1993). Reductive dehalogenation of the trichloromethyl group of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea. ResearchGate. Available from: [Link]
-
Singh, H. et al. (2001). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Available from: [Link]
- Google Patents. US3182091A - Nitrobenzotrichlorides and process for their manufacture.
-
Rao, S. N. et al. (2010). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Rasche, M. E., & Hooper, A. B. (1993). Reductive dehalogenation of the trichloromethyl group of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea. Applied and Environmental Microbiology. Available from: [Link]
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. Available from: [Link]
- Google Patents. US1793304A - Process for purifying nitrobenzene.
-
BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Available from: [Link]
-
American Elements. 1-nitro-3-(trichloromethyl)benzene. Available from: [Link]
-
Hoggett, J. G. et al. (1969). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
ResearchGate. Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Available from: [Link]
- Google Patents. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
Hanson, C., & Patel, A. N. (1968). Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. Available from: [Link]
- Google Patents. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. Available from: [Link]
-
Chinese Journal of Energetic Materials. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]
-
Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]
Sources
- 1. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 3. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of 1-Nitro-3-(trichloromethyl)benzene
Technical Support Center: m-Nitrobenzotrichloride Synthesis
Welcome to the technical support hub for the synthesis of 1-Nitro-3-(trichloromethyl)benzene (also known as m-nitrobenzotrichloride). This guide addresses the specific challenges of introducing a nitro group onto the deactivated benzotrichloride ring while preserving the hydrolytically sensitive trichloromethyl moiety.
Unlike standard nitrations, this protocol requires a "dry" nitration strategy to prevent the conversion of the
Module 1: Reaction Setup & Reagent Architecture
Q: Which synthesis route offers the highest selectivity for the meta-isomer? A: The direct nitration of benzotrichloride is the industry standard and preferred laboratory route.
-
Reasoning: The trichloromethyl group (
) is a strong electron-withdrawing group that directs electrophilic substitution to the meta position. -
Alternative: Chlorination of m-nitrotoluene is possible but often leads to ring chlorination by-products and requires radical conditions (
) that are harder to scale safely than standard nitration.
Q: I am observing significant amounts of m-nitrobenzoic acid in my crude product. What is the cause?
A: This indicates hydrolysis of the trichloromethyl group . The
-
Root Cause: Water is generated as a by-product of nitration (
). If this water is not sequestered, it attacks the group. -
Solution: Switch to a "Dry Nitration" protocol:
-
Use Oleum: Replace standard concentrated
with 20% Oleum (fuming sulfuric acid). The free scavenges the water produced during the reaction ( ). -
Fuming Nitric Acid: Use 98% fuming
instead of 65-70% technical grade to minimize initial water input.
-
Q: What is the optimal mixed-acid ratio for this specific substrate? A: Benzotrichloride is a deactivated substrate, requiring a potent nitrating agent.
-
Recommended Ratio: 1.0 equiv Benzotrichloride : 1.2 equiv Fuming
: 2.5 equiv (or Oleum). -
Protocol Note: Pre-mix the acids at 0°C. The high sulfuric acid content is critical not just for catalysis, but to act as a solvent and heat sink for the exotherm.
Module 2: Process Control & Troubleshooting
Q: The reaction temperature spikes uncontrollably upon addition. How do I manage the exotherm? A: The nitration is highly exothermic. Accumulation of unreacted reagents at low temperatures can lead to a "thermal runaway" when the reaction finally kicks off.
-
Correct Protocol:
-
Cool the mixed acid to 0–5°C .
-
Add Benzotrichloride dropwise to the acid (Reverse addition is safer for deactivated substrates to maintain high
). -
Critical Limit: Do not allow the internal temperature to exceed 30°C during addition. If it hits 35°C, stop addition immediately and cool.
-
Post-Addition: Slowly warm to 25–30°C and hold for 2-3 hours to drive the reaction to completion. Avoid heating above 50°C, as this exponentially increases the hydrolysis rate.
-
Q: My yield is stuck at ~60%. How do I push conversion? A: Low conversion in deactivated systems usually stems from "nitronium death" (water accumulation).
-
Troubleshooting Steps:
-
Check Acid Strength: Ensure your
hasn't absorbed moisture from the air. -
Agitation: The reaction is biphasic (organic oil vs. aqueous acid). High-shear stirring (overhead stirrer > 300 RPM) is mandatory to increase the interfacial surface area.
-
Re-dose: If stalling occurs, add a small "kicker" charge of Oleum (0.2 equiv) to dehydrate the system, followed by 0.1 equiv of fuming
.
-
Data: Temperature vs. Impurity Profile
| Reaction Temp | m-Nitro Product | Dinitro Impurity | Hydrolysis (Benzoic Acid) |
| 0 - 10°C | Low Conversion | < 0.5% | < 1.0% |
| 20 - 30°C | Optimal (>85%) | < 1.0% | < 2.0% |
| > 50°C | Moderate | > 5.0% | > 15.0% |
Module 3: Workup & Purification
Q: How do I quench the reaction without triggering hydrolysis?
A: The quench is the highest-risk step for destroying the
-
Protocol:
-
Prepare a slurry of crushed ice and water (ratio 1:1).
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Temperature Control: Keep the quench mass below 10°C .
-
Phase Separation: Extract immediately with Dichloromethane (DCM) or Chlorobenzene. Do not let the product sit in the acidic aqueous layer.
-
Q: The product layer is acidic even after washing. Can I use a strong base?
A: NO. Strong bases (NaOH, KOH) at high pH will rapidly hydrolyze the
-
Correct Wash Sequence:
-
Cold Water wash (x2).
-
5% Sodium Bicarbonate (
) wash: Gentle neutralization. Stop when pH is neutral (pH 7). -
Brine wash (to dry the organic layer).
-
Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision points for avoiding hydrolysis.
Caption: Reaction pathway showing the primary synthesis route (green) and critical deviation risks (red) caused by water or excess heat.
Module 4: Safety & Handling
Q: What are the specific hazards of Benzotrichloride? A: Benzotrichloride is a Category 1B Carcinogen and is acutely toxic by inhalation.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield during acid handling.
-
Waste: Segregate all halogenated waste. Do not mix with general organic solvents.
Q: How do I handle a spill of the nitration mixture? A: Do not use water (generates HCl fumes). Absorb with dry sand or vermiculite. Neutralize the absorbed material with solid sodium carbonate in a waste container, then dispose of as hazardous chemical waste.
References
-
Nitration of Benzotrichloride: US Patent 3,182,091A. Nitrobenzotrichlorides and process for their manufacture. Describes the nitration of benzotrichloride using mixed acid at 10-30°C. [1]
-
Hydrolysis Risks: Benzotrichloride - Incident Management. GOV.UK. Details the decomposition of benzotrichloride upon heating or contact with water/acids.[2]
-
Reaction Mechanism: Electrophilic Aromatic Substitution: Nitration. Master Organic Chemistry. Explains the formation of the nitronium ion and the role of sulfuric acid as a dehydrating agent.
-
Alternative Routes: US Patent 4,454,360A. Preparation of para-nitrobenzotrichloride. Discusses the chlorination of nitrotoluenes, highlighting the difficulty and high temperatures required compared to direct nitration.
Sources
Side reactions in the nitration of trichloromethylbenzene and how to minimize them
Welcome to the Advanced Synthesis Support Center. Topic: Minimizing Side Reactions in the Nitration of Trichloromethylbenzene (Benzotrichloride, BTC). Ticket ID: BTC-NIT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The nitration of trichloromethylbenzene (Benzotrichloride, BTC) to form m-nitrobenzotrichloride (MNBTC) is a delicate electrophilic aromatic substitution. The electron-withdrawing trichloromethyl group (-CCl₃) strongly deactivates the ring and directs the nitro group to the meta position.
The Critical Challenge: The -CCl₃ group is highly susceptible to acid-catalyzed hydrolysis. In the presence of water and strong acid (the very conditions of nitration), it degrades rapidly into benzoyl chloride (-COCl) and subsequently benzoic acid (-COOH) derivatives.
Success Metric: A robust process must achieve >90% yield of the meta-isomer while keeping hydrolysis byproducts <1%.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: High Levels of Nitrobenzoic Acid Impurities
User Question: "My HPLC analysis shows significant peaks corresponding to m-nitrobenzoic acid and m-nitrobenzoyl chloride. What went wrong?"
Technical Diagnosis: This indicates hydrolysis of the trichloromethyl group . This side reaction is driven by two factors: moisture content in the acid mixture and elevated temperatures.
Corrective Actions:
-
Switch to Anhydrous Mixed Acid: Ensure your mixed acid is strictly anhydrous. Use fuming nitric acid (98%) and concentrated sulfuric acid (98%).
-
Pro Tip: Add a small percentage of oleum (20% free SO₃) to the sulfuric acid to scavenge any adventitious water formed during the nitration (
).
-
-
Temperature Control: Hydrolysis rates increase exponentially above 30°C. Maintain the reaction temperature between 5°C and 15°C during addition. Do not exceed 30°C during the post-addition stir.
-
Quench Protocol: Hydrolysis often occurs during the workup. When quenching the reaction mixture onto ice, ensure the temperature remains <5°C and process immediately. Do not let the acidic aqueous mixture stand.
Issue 2: Runaway Exotherm & Safety Alarms
User Question: "During the addition of the nitrating acid, the temperature spiked uncontrollably. How do I manage the heat load?"
Technical Diagnosis: Nitration is highly exothermic. The -CCl₃ group is deactivating, which might lead researchers to add reagents too quickly, assuming the reaction is sluggish. However, once the reaction initiates, the heat release can be rapid.
Corrective Actions:
-
Reverse Addition (If applicable): While adding acid to BTC is common, adding BTC into a pre-cooled nitrating mixture allows for better thermal mass control in some reactor geometries.
-
Dosing Control: Use a pump-controlled addition rather than a dropping funnel to enforce a strict limit on the addition rate based on reactor temperature feedback.
-
Active Cooling: Ensure your jacket temperature is at least 10°C lower than the target reaction temperature (e.g., set jacket to -5°C for a target of 5°C).
Issue 3: Low Yield & Isomer Contamination
User Question: "I am getting 80% meta, but higher than expected ortho/para isomers and some dinitrated material."
Technical Diagnosis:
-
Isomers: The -CCl₃ group is meta-directing, but it is not absolute. Higher temperatures increase the energy available to overcome the activation barrier for ortho/para substitution.
-
Dinitration: Occurs if the nitrating agent is in large excess or the temperature is too high.
Corrective Actions:
-
Stoichiometry: Use a slight excess of nitric acid (1.05 – 1.10 equivalents). Large excesses promote dinitration.
-
Acid Strength: Optimize the
ratio. A ratio of 2:1 to 3:1 (by weight) is typically sufficient to generate the nitronium ion ( ) without being overly aggressive.
Part 2: Validated Experimental Protocol
Objective: Synthesis of m-nitrobenzotrichloride (MNBTC) with minimized hydrolysis.
Reagents
-
Trichloromethylbenzene (Benzotrichloride, BTC): 1.0 eq (Purity >99%)
-
Nitric Acid (98%, fuming): 1.1 eq
-
Sulfuric Acid (98% or 20% Oleum): 2.5 eq (by weight relative to HNO₃)
Step-by-Step Procedure
-
Preparation of Nitrating Agent (Mixed Acid):
-
In a chemically resistant reactor, charge the Sulfuric Acid.
-
Cool to 0°C.
-
Slowly add Nitric Acid dropwise, maintaining temperature <10°C.[1]
-
Critical Checkpoint: Ensure the mixed acid is clear and homogenous.
-
-
Nitration Reaction:
-
Cool the mixed acid to 0–5°C .
-
Begin adding BTC dropwise.
-
Rate Limit: Adjust addition so the internal temperature never exceeds 10°C .
-
Note: The reaction is heterogeneous initially; vigorous stirring is mandatory to prevent hot spots.
-
-
Post-Reaction Stir:
-
After addition is complete, allow the mixture to warm slowly to 20–25°C .
-
Stir for 2–3 hours. Monitor by HPLC/GC.
-
Endpoint: <1% unreacted BTC.
-
-
Workup (The "Danger Zone" for Hydrolysis):
-
Prepare a slurry of crushed ice and water (approx. 3x volume of reaction mix).
-
Pour the reaction mixture slowly onto the ice with vigorous stirring. Keep T < 5°C.
-
Phase Separation: Extract immediately with Dichloromethane (DCM) or keep as an oil if the product solidifies/oils out (MNBTC mp is ~25°C, often liquid at room temp).
-
Neutralization: Wash the organic layer with cold 5%
solution until pH is neutral. Do not use strong caustic (NaOH) as it accelerates hydrolysis. -
Drying: Dry over anhydrous
and concentrate in vacuo.
-
Part 3: Visualization & Logic Mapping
Diagram 1: Reaction Pathways & Side Reactions
This diagram illustrates the main reaction pathway versus the critical hydrolysis failure modes.
Caption: Figure 1. Reaction network showing the target nitration pathway (Green) and the moisture-sensitive hydrolysis cascade (Red) that must be prevented.
Diagram 2: Troubleshooting Decision Tree
A logic flow for operators encountering issues during the process.
Caption: Figure 2. Diagnostic workflow for identifying root causes of impurities based on analytical data.
References
-
Bondy, H. (1965). Nitrobenzotrichlorides and process for their manufacture. U.S. Patent 3,182,091. Washington, DC: U.S. Patent and Trademark Office. Link
-
Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA. Link
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Marhold, A. (2011). Process for producing nitrobenzoyl chloride. Canadian Patent CA2821517A1. Link
-
Tanabe, K., & Sano, T. (1962). The Mechanism of the Hydrolysis of Benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 146-152. Link
Sources
Technical Support Center: Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Status: Operational
Ticket ID: YIELD-OPT-709-58-0
Subject: Maximizing Yield and Selectivity in
Executive Summary: The "Precision-Dry" Protocol
Welcome to the technical support hub for 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0).
Our analysis indicates that yield loss in this synthesis typically stems from two competing failure modes depending on your chosen route:
-
Hydrolysis of the Trichloromethyl Group: In the nitration route (Standard), the
moiety is highly susceptible to conversion into a carboxylic acid ( -nitrobenzoic acid) in the presence of water and heat. -
Ring Chlorination vs. Side-Chain Chlorination: In the radical chlorination route (Alternative), electrophilic attack on the ring competes with the desired radical attack on the methyl group.
This guide prioritizes the Nitration of Benzotrichloride as the Tier 1 industrial standard for high yield, while providing a troubleshooting module for the Chlorination of
Module 1: The Nitration Route (Tier 1 - Recommended)
Core Philosophy: Strict Moisture Control & Thermal Regulation.
The trichloromethyl group is a strong meta-director due to its powerful inductive withdrawal (
The Critical Pathway
The following diagram illustrates the kinetic competition between the desired nitration and the yield-killing hydrolysis.
Figure 1: Reaction pathway showing the competition between selective nitration and hydrolytic degradation.
Optimized Protocol: Anhydrous Mixed Acid Nitration
Objective: Achieve >90% Crude Yield.
Reagents:
-
Benzotrichloride (Purity >98%)
-
Nitric Acid (Fuming, 98% or Mixed Acid with Oleum)
-
Sulfuric Acid (98% or 20% Oleum)
Step-by-Step Methodology:
-
The "Dry" Charge:
-
Charge Benzotrichloride into a jacketed glass reactor.
-
Critical: Cool to 0–5°C .
-
Why: Low temperature suppresses the hydrolysis rate constant (
) significantly more than the nitration rate constant ( ).
-
-
Electrophile Generation (Mixed Acid Preparation):
-
Prepare a mixed acid solution of
(30%) and (70%). -
Pro-Tip: Use Oleum (fuming sulfuric acid) if available to scavenge any water produced during nitration (
). Keeping the system anhydrous is the #1 yield booster [1].
-
-
Controlled Addition (The Exotherm Trap):
-
Add mixed acid dropwise.[1]
-
Strict Limit: Do not allow internal temperature to exceed 30°C .
-
Troubleshooting: If temp spikes >40°C, stop addition immediately. High temp accelerates the conversion of
to .
-
-
Post-Reaction Soak:
-
Stir at 25–30°C for 2–3 hours.
-
Monitor via GC.[2] Look for the disappearance of Benzotrichloride.
-
Stop Condition: Quench when starting material is <1%. Do not over-stir, as slow hydrolysis can still occur over long periods.
-
-
Quench & Separation:
-
Pour reaction mixture onto crushed ice (keep T < 10°C).
-
Phase Separation: The product is a heavy organic oil (or low-melting solid). Separate immediately.
-
Wash: Wash with cold water, then 5%
(to remove any benzoic acid byproduct), then brine.
-
Module 2: The Radical Route (Tier 2 - Alternative)
Context: Use this route only if you lack nitration capabilities or have a surplus of
The Issue: Radical chlorination of
Troubleshooting the Radical Flux
Figure 2: Divergent pathways in chlorination. Success requires suppressing the "Red" ionic path.
Yield Optimization Tips:
-
Glass-Lined Reactors Only: Avoid stainless steel. Trace metal ions (
) act as Lewis acids, catalyzing ring chlorination [2]. -
Add Scavengers: Add 0.5% Triphenyl Phosphate or Urea to the reaction mixture. These scavenge trace Lewis acids and suppress ring substitution.
-
Drive to Completion: The reaction slows down as more chlorines are added (steric bulk). You must maintain high temperature (100–140°C) and excess
flow to push from the di-chloro to the tri-chloro stage.
Module 3: Troubleshooting & FAQs
Q1: My product has a melting point lower than literature (Solidifies poorly).
-
Diagnosis: Isomer contamination or incomplete reaction.
-
The Fix:
-
If synthesized via Nitration : You likely have ortho/para isomers.[3] Recrystallize from ethanol or methanol. The meta isomer crystallizes more readily.
-
If synthesized via Chlorination : You likely have "under-chlorinated" species (benzal chloride). Check GC. If confirmed, re-chlorinate or distill.
-
Q2: The yield is low, and the aqueous wash layer is very milky/precipitate-heavy.
-
Diagnosis: Massive Hydrolysis. You turned your product into
-nitrobenzoic acid. -
Root Cause:
-
Did you let the nitration temp exceed 40°C?
-
Did you use "wet" nitric acid (65%) instead of fuming/mixed acid?
-
-
Corrective Action: Switch to Oleum (20%) in your acid mix to act as a chemical desiccant. Ensure addition temperature stays <25°C.
Q3: Can I use Acetyl Nitrate for this synthesis?
-
Analysis: Acetyl nitrate (Nitric acid + Acetic anhydride) is a milder nitrating agent.
-
Verdict: Yes , but often unnecessary. It is excellent for high regioselectivity but more expensive and hazardous (explosive byproducts) on a large scale. Standard mixed acid is sufficient if temperature is controlled [3].
Summary Data Table
| Parameter | Nitration Route (Recommended) | Radical Chlorination Route |
| Starting Material | Benzotrichloride | |
| Primary Yield Killer | Hydrolysis to Benzoic Acid | Ring Chlorination / Incomplete Reaction |
| Typical Yield | 85 – 92% | 60 – 75% |
| Key Control | Temperature (<30°C) & Water (0%) | Reactor Material (Non-metallic) |
| Major Impurity |
References
-
United States Patent Office. (1965). Nitrobenzotrichlorides and process for their manufacture (US3182091A). Google Patents. Link
-
BenchChem. (2025).[2] Preventing the formation of ring-chlorinated byproducts during synthesis. Technical Support Guide.[2] Link
-
PubChem. (2025).[4] 1-Nitro-3-(trichloromethyl)benzene Compound Summary. National Library of Medicine. Link
Sources
- 1. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chlorination of nitrobenzene gives m nitrochlorobenzene while nitration o.. [askfilo.com]
- 4. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of 1-Nitro-3-(trichloromethyl)benzene under different conditions
The following technical guide serves as a Tier 3 Support resource for 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-Nitrobenzotrichloride .
This guide is structured to address the stability, degradation mechanisms, and specific troubleshooting scenarios encountered in high-precision research and drug development environments.
Status: Operational | Tier: 3 (Advanced Chemical Stability & degradation)
Module 1: Core Stability & Storage Protocols
For immediate implementation in sample management workflows.
Q1: What is the primary degradation mechanism I need to mitigate?
A: The primary threat to 1-Nitro-3-(trichloromethyl)benzene is moisture-induced hydrolysis of the trichloromethyl (
Unlike standard alkyl halides, the geminal trichloride group on the benzylic carbon is highly susceptible to nucleophilic attack by water. The electron-withdrawing nitro group (
The Degradation Cascade:
-
Initial Hydrolysis: Moisture attacks the
group, releasing hydrogen chloride ( ) gas. -
Intermediate Formation: The compound converts to 3-Nitrobenzoyl chloride .
-
Final Degradation: Continued exposure converts the intermediate to 3-Nitrobenzoic acid , which is a stable, crystalline solid.
Q2: My storage vial is pressurized. Is this normal?
A: No, this indicates active degradation.
Root Cause: Hydrolysis releases
-
Vent the vial in a fume hood carefully.
-
Check the physical state of the material.[1] If you see white crystalline precipitates (3-Nitrobenzoic acid) or if the liquid/solid has solidified into a block, the purity is compromised.
Q3: What are the absolute storage requirements?
To maintain
| Parameter | Specification | Technical Rationale |
| Temperature | Slows the kinetics of spontaneous dehydrochlorination. | |
| Atmosphere | Argon or Nitrogen (Dry) | Displaces atmospheric moisture. The compound is hygroscopic. |
| Container | Glass (Amber) | Prevents UV-induced radical formation (nitro-group activation). |
| Cap Liner | Teflon (PTFE) | Critical: Rubber or silicone septa are permeable to |
Module 2: Degradation Pathways & Mechanisms
Deep dive into chemical behavior for analytical method development.
Q4: Can you map the degradation pathway for impurity identification?
A: Yes. The following pathway describes the transformation from the parent compound to its stable breakdown product. Use this to assign peaks in your HPLC/GC traces.
Figure 1: Hydrolysis pathway of m-nitrobenzotrichloride. Note the release of 3 equivalents of HCl total.
Q5: How do I distinguish between the parent and the degradants analytically?
A: You must use a method that does not induce further degradation during analysis.
Method 1: GC-MS (Gas Chromatography)
-
Risk: The injection port temperature (
) can thermally convert the intermediate (3-nitrobenzoyl chloride) into the acid if the liner is not deactivated, or cause thermal decomposition of the parent. -
Signature:
-
Parent:
at (distinct isotope pattern for ). -
Degradant (Acid Chloride):
at . -
Degradant (Acid): Often derivatizes or tails badly on non-polar columns.
-
Method 2: Reverse Phase HPLC (Recommended)
-
Protocol: Use an acidic mobile phase (0.1% Formic Acid) to keep the potential degradation product (3-nitrobenzoic acid) protonated for better peak shape.
-
Caution: Do not use methanol as a solvent if you suspect the acid chloride is present, as it will react to form methyl 3-nitrobenzoate (an artifact). Use Acetonitrile (ACN).
Module 3: Troubleshooting & FAQs
Scenario-based solutions for experimental anomalies.
Q6: I see a yellow discoloration in my sample. Is it still usable?
A: Proceed with Caution. Yellowing in nitro-aromatics typically indicates photo-oxidation or the formation of azo-dimers/nitroso compounds via radical mechanisms.
-
Test: Dissolve a small amount in dry Dichloromethane (DCM).
-
If the solution is clear/pale: The discoloration is likely surface-level.
-
If the solution is cloudy: You have significant hydrolysis (insoluble benzoic acid derivative). Discard.
-
Q7: My reaction yield is low, and I recovered a solid that melts at ~140°C.
A: You likely isolated 3-Nitrobenzoic acid instead of your target.
-
Verification: The melting point of 1-Nitro-3-(trichloromethyl)benzene is relatively low (
, often liquid/slurry at RT) or slightly higher depending on purity, whereas 3-Nitrobenzoic acid melts at . -
Root Cause: Your reaction solvent was not anhydrous, or the reagents contained water. The hydrolysis of the
group is faster than many nucleophilic substitutions on the ring.
Q8: How do I safely quench a reaction containing excess 1-Nitro-3-(trichloromethyl)benzene?
A: Do not add water directly to the neat compound; the rapid
-
Dilute the reaction mixture with an inert solvent (e.g., Toluene or DCM).
-
Cool to
. -
Slowly add a saturated Sodium Bicarbonate (
) solution.-
Note: This neutralizes the generated
and converts the hydrolyzing acid chloride to the water-soluble sodium benzoate salt, facilitating removal in the aqueous layer.
-
Module 4: Experimental Validation Workflow
Use this logic flow to validate the integrity of your stock material before critical experiments.
Figure 2: Decision tree for pre-experiment material validation.
References
-
PubChem. (n.d.). 1-Nitro-3-(trichloromethyl)benzene (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting guide for the synthesis of 1-Nitro-3-(trichloromethyl)benzene
[1][2][3][4]
Introduction
Welcome to the technical support hub for 1-Nitro-3-(trichloromethyl)benzene (also known as m-nitrobenzotrichloride).[1][2][3][4] This compound is a critical intermediate for the synthesis of dyes, agrochemicals, and pharmaceutical precursors like m-aminobenzotrifluoride.[1][2][3]
This guide addresses the two primary synthetic pathways:
Visual Workflow: Synthetic Pathways
The following diagram outlines the critical decision points and reaction logic for both pathways.
Caption: Logical flow of synthesis routes A (Nitration) and B (Chlorination), highlighting critical failure modes (Hydrolysis and Regioselectivity).
Module 1: Route A – Nitration of Benzotrichloride[2][3]
This is the preferred route because the trichloromethyl group (
Standard Protocol Summary
| Parameter | Specification |
| Reagents | Benzotrichloride (1.0 eq), HNO3 (98%, 1.1 eq), H2SO4 (98%, 2.0 eq).[1][2][3][4] |
| Temperature | Maintain 10°C – 30°C . Exotherms occur upon addition.[2][3][4] |
| Addition | Add mixed acid dropwise to Benzotrichloride (or vice-versa) with vigorous stirring. |
| Quench | Pour reaction mixture onto crushed ice. |
Troubleshooting & FAQs
Q1: I am recovering a large amount of white solid instead of the desired yellow oil/solid. What happened?
-
Diagnosis: Hydrolysis of the Trichloromethyl Group. [3]
-
Root Cause: The
group is sensitive to hydrolysis in the presence of water and heat, converting it into a carboxylic acid ( ).[2][3] -
Solution:
-
Ensure anhydrous mixed acids are used (fuming nitric acid or low-water oleum).[2][3][4]
-
Keep the temperature strictly below 30°C during nitration.[2][3][4] Higher temperatures accelerate hydrolysis significantly [1].[2][3][4]
-
During the quench, pour the acid mixture into ice rapidly and extract immediately with dichloromethane (DCM) to minimize contact time with aqueous acid.
-
Q2: The reaction temperature spiked uncontrollably during acid addition.
-
Root Cause: Nitration is highly exothermic.[2][3][4] If the stirring is inefficient or addition is too fast, reagents accumulate ("pooling") and react all at once.[2][3]
-
Solution:
-
Stop addition immediately. Maximize cooling.
-
Verify stirrer RPM.[2][3][4][5] High-viscosity mixed acids require high torque.[1][2][3][4]
-
Protocol Adjustment: Use a "heel" of sulfuric acid.[2][3][4] Dissolve the benzotrichloride in a portion of sulfuric acid first, then add the nitrating mixture.[3] This acts as a heat sink.[2][3][4]
-
Q3: HPLC shows a mixture of isomers (ortho/para contaminants).
-
Diagnosis: Loss of Regioselectivity. [3]
-
Root Cause: While
is meta-directing, higher temperatures increase the kinetic energy of the system, allowing the electrophile to attack less favorable positions (ortho/para).[2][3] -
Solution: Lower the reaction temperature to 0°C – 10°C . This increases selectivity for the thermodynamic meta product, though it will extend reaction time [1].[2][3]
Module 2: Route B – Radical Chlorination of 3-Nitrotoluene
This route involves replacing the hydrogens on the methyl group of 3-nitrotoluene with chlorine atoms using free-radical substitution.[1][2][3]
Standard Protocol Summary
| Parameter | Specification |
| Reagents | 3-Nitrotoluene, Chlorine gas ( |
| Temperature | 120°C – 160°C (melt phase).[2][3][4] |
| Catalyst | Phosphorus trichloride ( |
| Endpoint | Monitor density or GC area% (Target: >95% trichloro species). |
Troubleshooting & FAQs
Q1: The reaction stalls at the mono- or dichloro- stage (benzyl or benzal chloride). [1][2][3]
-
Diagnosis: Radical Quenching or Insufficient Energy. [4]
-
Root Cause: The introduction of the first and second chlorine atoms deactivates the side chain sterically and electronically, making the third chlorination difficult.[3]
-
Solution:
-
Increase Temperature: The third chlorination often requires temperatures >140°C.[2][3][4]
-
Refresh Initiator: Peroxides (BPO) decompose rapidly at these temperatures.[2][3][4] Add initiator in portions every hour.
-
Switch to UV: High-intensity UV lamps (mercury vapor) provide continuous radical initiation superior to chemical initiators for the final step.[2][3][4]
-
Q2: I am seeing chlorinated aromatic rings (e.g., 3-nitro-x-chlorotoluene) in the mass spec.
Module 3: Purification & Safety
Purification Strategy
-
Distillation: 1-Nitro-3-(trichloromethyl)benzene has a high boiling point.[1][2][3][4] Vacuum distillation is required.[2][3][4]
-
Crystallization: The compound melts around 45-48°C. It can be crystallized from cold ethanol or petroleum ether, but supercooling is common.[1][2][3] Seed crystals are highly recommended.[2][3][4]
Safety Criticals
References
-
US Patent 3,182,091A . Nitrobenzotrichlorides and process for their manufacture. (1965).[2][3][4] Google Patents. Link
-
US Patent 4,454,360A . Preparation of para-nitrobenzotrichloride. (1984).[2][3][4] Google Patents. Link (Cited for chlorination mechanics applicable to isomers).[2][3][4]
-
ChemicalBook . 1-NITRO-3-(TRICHLOROMETHYL)BENZENE Product Properties. Link
-
US Patent 3,984,488A . Dinitration of nitrobenzotrifluoride. (1976).[2][3][4] Google Patents. Link (Cited for hydrolysis stability data of tri-halo methyl groups in acid).[2][3][4]
Sources
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 4. 3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. osti.gov [osti.gov]
- 6. quora.com [quora.com]
Preventing the formation of isomers during the synthesis of 1-Nitro-3-(trichloromethyl)benzene
A Guide to Preventing Isomer Formation
Welcome to the Technical Support Center for the synthesis of 1-Nitro-3-(trichloromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this specific synthesis, with a primary focus on preventing the formation of undesired ortho and para isomers.
Understanding the Core Synthesis: The "Why" Behind the Method
The synthesis of 1-Nitro-3-(trichloromethyl)benzene via electrophilic aromatic substitution is governed by the powerful directing effect of the trichloromethyl (-CCl₃) group. This group is strongly electron-withdrawing due to the high electronegativity of the three chlorine atoms, exerting a significant negative inductive effect (-I effect) on the benzene ring.[1] This effect deactivates the ring towards electrophilic attack, making the reaction conditions more demanding than the nitration of benzene itself.
Crucially, the -I effect withdraws electron density most effectively from the ortho and para positions, destabilizing the carbocation intermediates (arenium ions) that would form if the incoming electrophile (the nitronium ion, NO₂⁺) were to attack at these sites. Consequently, the meta position is the least deactivated and therefore the most favorable site for electrophilic substitution.[1] This inherent electronic preference is the cornerstone of selectively synthesizing the desired meta-isomer.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of isomers in my reaction. What is the primary cause?
The formation of a mixture of isomers (1-Nitro-2-(trichloromethyl)benzene and 1-Nitro-4-(trichloromethyl)benzene alongside the desired 1-Nitro-3-(trichloromethyl)benzene) is a common issue. While the trichloromethyl group is a strong meta-director, the reaction conditions can influence the regioselectivity. Elevated temperatures and highly concentrated nitrating agents can lead to a decrease in selectivity and the formation of ortho and para isomers.
Q2: What is the typical isomer distribution I should expect?
While precise figures can vary based on the exact reaction conditions, the nitration of (trichloromethyl)benzene is expected to yield the meta-isomer as the major product. Under optimized conditions, you can aim for a high percentage of the meta-isomer. For instance, in analogous nitrations of compounds with strong electron-withdrawing groups, the meta isomer can often be formed in yields exceeding 90%.
Q3: How can I confirm the isomeric ratio of my product mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for separating and identifying the different isomers of nitro(trichloromethyl)benzene. Each isomer will have a distinct retention time, and the mass spectrometer can confirm the molecular weight and fragmentation pattern, confirming their identity. High-Performance Liquid Chromatography (HPLC) can also be employed for this purpose.
Q4: What are the best practices for handling the nitrating mixture?
The standard nitrating mixture, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.
Troubleshooting Guide: Minimizing Isomer Formation
This section provides a structured approach to troubleshooting and optimizing your synthesis to favor the formation of 1-Nitro-3-(trichloromethyl)benzene.
Issue 1: High Percentage of Ortho and Para Isomers
Potential Cause: Reaction temperature is too high.
Corrective Action:
-
Maintain Low Temperatures: It is crucial to maintain a low reaction temperature, ideally between 0°C and 10°C, throughout the addition of the nitrating mixture. Higher temperatures provide the electrophile with enough energy to overcome the deactivation at the ortho and para positions, leading to a less selective reaction.
-
Use an Ice Bath: Employ an ice-water or ice-salt bath to effectively dissipate the heat generated during the exothermic reaction.
-
Slow Addition: Add the nitrating mixture dropwise to the (trichloromethyl)benzene solution to prevent localized overheating.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-10°C | Lower temperatures enhance the regioselectivity towards the meta position. |
| Addition Rate | Slow, dropwise | Prevents localized temperature spikes and improves control over the reaction. |
Potential Cause: Inappropriate concentration or ratio of the nitrating mixture.
Corrective Action:
-
Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). An excess of sulfuric acid can increase the concentration of the nitronium ion, which can lead to a more aggressive and less selective nitration. A typical starting point is a 1:1 to 2:1 molar ratio of H₂SO₄ to HNO₃.
-
Avoid Fuming Nitric Acid: While effective, fuming nitric acid is highly reactive and can decrease selectivity. Concentrated nitric acid (68-70%) is generally sufficient.
Issue 2: Low Overall Yield
Potential Cause: Incomplete reaction.
Corrective Action:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS can help determine the point of completion.
-
Stirring: Maintain vigorous stirring throughout the reaction to ensure proper mixing of the biphasic system (if applicable) and to promote contact between the reactants.
Potential Cause: Product loss during work-up.
Corrective Action:
-
Careful Extraction: After quenching the reaction with ice water, ensure thorough extraction of the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to maximize recovery.
-
Neutralization: Carefully neutralize the acidic reaction mixture before extraction. A saturated solution of sodium bicarbonate can be used, but be cautious of gas evolution.
Experimental Protocols
Protocol 1: Synthesis of 1-Nitro-3-(trichloromethyl)benzene
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired purity.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: In a separate reaction vessel equipped with a stirrer and a dropping funnel, place (trichloromethyl)benzene. Cool the vessel in an ice bath.
-
Slowly add the prepared nitrating mixture dropwise to the (trichloromethyl)benzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: GC-MS Analysis of Isomer Distribution
-
Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all isomers.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-300.
-
Protocol 3: Purification by Fractional Vacuum Distillation
Fractional distillation under vacuum can be an effective method for separating the isomers if their boiling points are sufficiently different.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), and a collection flask.
-
Distillation: Carefully heat the crude product under reduced pressure. The different isomers will distill at different temperatures. Collect the fractions separately and analyze their purity by GC-MS.
Protocol 4: Purification by Recrystallization
Recrystallization can be a highly effective method for purifying the desired meta-isomer if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which 1-Nitro-3-(trichloromethyl)benzene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The ortho and para isomers should ideally have different solubility profiles in the chosen solvent. Common solvents to screen include ethanol, methanol, hexane, and mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The crystals of the less soluble isomer will form first.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Visualizing the Process
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Directing Effects of the -CCl₃ Group
Caption: Directing effects of the -CCl₃ group.
References
-
Filo. The trichloromethyl group is meta directing when attached in benzene ring. Available at: [Link]
- Google Patents. Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]
-
YouTube. Directing Groups in Aromatic Substitution Reactions! Available at: [Link]
-
Filo. The compounds benzyl chloride (C6H5CH2Cl), (dichloromethyl)benzene (C6H5CHCl2), and (trichloromethyl) benzene (C6H5CCl3) all undergo nitration more slowly than benzene. Available at: [Link]
- Google Patents. Nitrobenzotrichlorides and process for their manufacture.
-
Vaia. Problem 14 The compounds benzyl chloride (... [FREE SOLUTION]. Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
Defence Science Journal. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Available at: [Link]
-
National Institutes of Health. 1-Chloromethyl-3-nitrobenzene. Available at: [Link]
-
Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
PubChem. Benzene, 1-nitro-4-(trichloromethyl)-. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Available at: [Link]
-
Pearson+. For each horizontal row of substituted benzenes, indicatea. the o.... Available at: [Link]
- Google Patents. A process for separating nitration isomers of substituted benzene compounds.
-
Chemguide. nitration of benzene and methylbenzene. Available at: [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds? Available at: [Link]
-
Chemsrc. 1-nitro-4-(trichloromethyl)benzene. Available at: [Link]
-
AMERICAN ELEMENTS. 1-nitro-3-(trichloromethyl)benzene. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for 1-Nitro-3-(trichloromethyl)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of benzotrichloride?
A1: The primary challenge lies in controlling the reaction's regioselectivity and preventing unwanted side reactions. The trichloromethyl (-CCl₃) group is a deactivating, meta-directing substituent.[1] However, the strong reaction conditions required for nitration can lead to the formation of ortho and para isomers, as well as oxidation byproducts.[2][3] Additionally, the reaction is highly exothermic and requires careful temperature management to avoid runaway reactions.[4]
Q2: What are the conventional catalysts used for this synthesis?
A2: The most common method for the nitration of benzotrichloride is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][7]
Q3: Are there more environmentally friendly or "greener" catalyst alternatives?
A3: Yes, research is ongoing to develop more sustainable catalytic systems. Solid acid catalysts, such as zeolites (e.g., H-Beta, ZSM-5), montmorillonite clays, and supported acids like sulfuric acid on silica gel, are promising alternatives.[8][9][10] These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and in some cases, improved selectivity.[9][11]
Q4: How does the choice of catalyst influence the isomer distribution of the product?
A4: The catalyst can significantly influence the ratio of meta, ortho, and para isomers. While the -CCl₃ group strongly directs the incoming nitro group to the meta position, the reaction conditions and the nature of the catalyst can affect this selectivity.[1] For instance, the shape-selective pores of certain zeolites can favor the formation of one isomer over others by sterically hindering the formation of bulkier transition states.[9]
Q5: What are the key safety precautions when handling benzotrichloride and nitrating agents?
A5: Benzotrichloride is a toxic, corrosive, and suspected carcinogenic compound.[12][13][14][15] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Nitrating agents are highly corrosive and strong oxidizers. Reactions should be conducted with extreme care, paying close attention to temperature control to prevent thermal runaway.[4] Always have an emergency plan and appropriate quenching materials readily available.[4][16]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-nitro-3-(trichloromethyl)benzene.
Issue 1: Low Yield of the Desired 1-Nitro-3-(trichloromethyl)benzene Product
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a non-optimal catalyst-to-substrate ratio. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation. Ensure the molar ratio of the nitrating agent and catalyst to the benzotrichloride is appropriate.[11] |
| Sub-optimal Nitrating Agent Concentration | The concentration of the nitric and sulfuric acids is critical. Using overly dilute acids can result in a slow or incomplete reaction due to a lower concentration of the active nitronium ion. | Verify the concentration of the acid reagents before use. For the mixed acid method, concentrated (98%) sulfuric acid and concentrated (65-70%) nitric acid are typically recommended.[11] |
| Poor Catalyst Activity | If using a solid acid catalyst, its activity may be compromised due to improper activation, poisoning from impurities, or a low number of active sites. | Ensure solid acid catalysts are properly activated according to established protocols (e.g., calcination for zeolites). If catalyst poisoning is suspected, consider purifying the starting materials. For supported catalysts, ensure proper loading of the active species. |
Issue 2: Formation of a High Percentage of Undesired Isomers (Ortho/Para)
| Potential Cause | Explanation | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can decrease the selectivity of the reaction, leading to the formation of more ortho and para isomers.[17] | Maintain strict temperature control throughout the reaction, typically between -10°C and 30°C for mixed acid nitration.[6] Use a cooling bath to effectively dissipate the heat generated during the exothermic reaction.[4] |
| Inappropriate Catalyst Choice | While mixed acid is standard, it may not provide the highest meta-selectivity. | For enhanced meta-selectivity, explore the use of shape-selective solid acid catalysts like zeolites. The pore structure of these materials can sterically favor the formation of the meta isomer.[9] |
| Incorrect Order of Reagent Addition | The order of addition can influence local concentrations and temperature, affecting selectivity. | A common procedure is to add the nitrating agent dropwise to the cooled benzotrichloride solution.[4] Alternatively, adding the benzotrichloride to the nitrating mixture can also be effective.[6] Consistency in the addition method is key for reproducibility. |
Issue 3: Product Fails to Precipitate or Oiling Out During Work-up
| Potential Cause | Explanation | Suggested Solution |
| Product Solubility | The product may be soluble in the acidic aqueous mixture after quenching, or it may be an oil at the temperature of the work-up.[16] | If the product does not precipitate upon pouring the reaction mixture into ice-water, perform a liquid-liquid extraction with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[16] |
| Incomplete Quenching | Insufficient quenching can leave the product in a partially dissolved state. | Ensure the reaction mixture is poured into a sufficiently large volume of a well-stirred ice-water slurry (typically 5-10 times the reaction volume) to ensure rapid cooling and complete precipitation.[16] |
| Presence of Impurities | Impurities from starting materials or side reactions can sometimes form an oily residue that hinders the crystallization of the desired product.[17] | Purify the starting benzotrichloride if its purity is questionable. During work-up, washing the organic extract with a dilute base solution can help remove acidic impurities.[16] |
Issue 4: Uncontrolled Exothermic Reaction (Runaway Reaction)
| Potential Cause | Explanation | Immediate Actions & Preventative Measures |
| Too Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it, leading to a rapid and dangerous temperature increase.[4] | Immediate Actions: Immediately stop the addition of the nitrating agent.[4] Maximize cooling. If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a large volume of cold water or ice.[4] Preventative Measures: In subsequent experiments, significantly reduce the rate of addition of the nitrating agent. Ensure the cooling system is adequate for the scale of the reaction. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Mixed Acid Nitration of Benzotrichloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool benzotrichloride to 0-5°C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the cooled benzotrichloride with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[17]
-
Monitoring: After the addition is complete, continue stirring at the same temperature and monitor the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.[16]
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[16]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).
Catalyst Selection and Optimization Workflow
Caption: Workflow for catalyst selection and optimization.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of nitration for benzotrichloride.
References
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
- Sharma, A. (2017). A Study on Solid Acid Catalyst Selection and Characterization. Journal of Advances and Scholarly Researches in Allied Education, 12(2), 332.
- Liquid phase nitration of aromatics using solid acid catalyst - Google Patents. (n.d.).
- Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Koteswara Rao, K. (1996). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (2), 251-252.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
- Regioselective nitration of aromatics under phase-transfer catalysis conditions. (2025, August 7). [Journal Name].
- Sedin, Z., Zaldívar, J. M., & Tortato, C. (n.d.). Sulfuric Acid on Silica-gel: an Inexpensive Catalyst for Aromatic Nitration. ResearchGate.
- Chavan, S. P., Anand, R., Pasupathy, K., & Dongare, M. K. (2002). Regioselective nitration of phenol over solid acid catalysts. Catalysis Letters, 84(1-2), 115-118.
- Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
- 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - ChemicalBook. (n.d.).
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride - ResearchGate. (n.d.).
- US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents. (n.d.).
- Nitration - Wikipedia. (n.d.).
- Benzotrichloride patented technology retrieval search results - Eureka | Patsnap. (n.d.).
- Application Notes and Protocols: Experimental Setup for Reactions Involving Benzotrichloride - Benchchem. (n.d.).
- Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.).
- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1969). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic, 1-6.
- Schofield, K. (1980). Nitration and aromatic reactivity. Cambridge University Press.
- US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents. (n.d.).
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (n.d.).
- Preparation of benzotrichloride - PrepChem.com. (n.d.).
- Di-nitration troubleshooting : r/Chempros - Reddit. (2023, November 28).
- 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21).
- Prakash, G. K. S., Panja, C., Al-Ayoubi, A., & Mathew, T. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2538-2542.
- CN102172534A - Nitration catalyst and preparation method and application thereof - Google Patents. (n.d.).
- How To: Troubleshoot a Reaction - Chemistry - University of Rochester. (n.d.).
- Agrawal, J. P., & Singh, R. (1995). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 45(2), 143-146.
- Dasgupta, S., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1387146.
- 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4).
- ChemInform Abstract: Tele Nucleophilic Aromatic Substitutions in 1Nitro3- and 1,3-Dinitro-5-trichloromethylbenzene, and 3-Trichloromethylbenzonitrile. A New Synthesis of the 1,4-Benzothiazine-3(4H)-one Ring System from 3-Nitrobenzoic Acid - ResearchGate. (2025, August 7).
- ICSC 0105 - BENZOTRICHLORIDE. (n.d.).
- Benzotrichloride CAS No 98-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- MSDS of Benzotrichloride - Capot Chemical. (2021, April 20).
- Benzotrichloride - Wikipedia. (n.d.).
- 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem. (n.d.).
- Avoiding side reactions during the nitration of benzyl cyanide - Benchchem. (n.d.).
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
Sources
- 1. Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. ignited.in [ignited.in]
- 9. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/A908011B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICSC 0105 - BENZOTRICHLORIDE [chemicalsafety.ilo.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Nitro-3-(trichloromethyl)benzene
Welcome to the technical support center for 1-Nitro-3-(trichloromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but reactive intermediate. The unique electronic properties of this molecule, arising from the potent electron-withdrawing nature of both the nitro (-NO₂) and trichloromethyl (-CCl₃) groups, present specific challenges and opportunities in synthesis. The choice of solvent is paramount in controlling reaction pathways, rates, and product distribution. This document provides in-depth, field-proven insights into navigating these solvent effects to ensure the success and reproducibility of your experiments.
Core Reactivity Profile: A Tale of Two Functional Groups
The reactivity of 1-Nitro-3-(trichloromethyl)benzene is dominated by the trichloromethyl group. This group is highly susceptible to solvolysis, particularly hydrolysis, to form the corresponding 3-nitrobenzoic acid. The reaction proceeds through a mechanism with significant Sₙ1 character, involving the formation of a resonance-stabilized dichlorobenzyl cation. This mechanistic pathway is the single most important factor to consider when selecting a solvent.
The nitro group, while deactivating the aromatic ring toward electrophilic substitution, does not activate the ring for nucleophilic aromatic substitution (SₙAr) in this case, as there is no suitable leaving group in an ortho or para position. Its primary role is to increase the electrophilicity of the benzylic carbon, further promoting the Sₙ1-type solvolysis of the -CCl₃ group.
Frequently Asked Questions (FAQs)
Q1: My primary reaction is not targeting the -CCl₃ group, but I'm seeing significant formation of 3-nitrobenzoic acid as a byproduct. What is happening?
A1: You are observing unintentional hydrolysis of the trichloromethyl group. This is the most common issue encountered with this substrate. The -CCl₃ group is highly sensitive to protic solvents, especially water. The reaction rate is largely independent of pH but is dramatically accelerated by the ionizing power of the solvent.[1][2] Even trace amounts of water in solvents like acetone or DMF can lead to significant acid formation, especially at elevated temperatures.
Q2: How does solvent choice affect the rate of hydrolysis of the -CCl₃ group?
A2: The rate of hydrolysis is directly related to the solvent's ability to stabilize the cationic intermediate and the departing chloride ion.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Formic Acid): These solvents will cause rapid solvolysis. Water yields the carboxylic acid, while alcohols will yield the corresponding esters. These solvents are ideal if solvolysis is the desired transformation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvolysis is significantly slower in these solvents compared to protic ones. They can solvate the cation but are poor at stabilizing the chloride leaving group via hydrogen bonding. Use these with caution and ensure strictly anhydrous conditions if hydrolysis is to be avoided.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are the best choice to prevent hydrolysis as they cannot stabilize the charged intermediates required for the Sₙ1-like pathway.
Q3: I want to perform a nucleophilic substitution on the -CCl₃ group with an amine. What solvent should I use?
A3: This is a challenging transformation because the Sₙ1-like solvolysis pathway often outcompetes direct Sₙ2-type substitution at the benzylic carbon. Studies on the parent benzotrichloride have shown that strong nucleophiles like piperidine have little effect on the overall rate of reaction in aqueous systems, indicating the ionization step is rate-determining.[1] To favor reaction with your nucleophile over solvolysis, you must suppress the ionization pathway.
-
Recommended Approach: Use a non-polar or polar aprotic solvent under strictly anhydrous conditions. A solvent like toluene or acetonitrile would be a good starting point. The polar aprotic solvent may offer better solubility for the amine salt. The lack of protic sources will minimize competitive solvolysis and allow the amine to act as the primary nucleophile.
Q4: Can I stop the hydrolysis at the 3-nitrobenzoyl chloride stage?
A4: Yes, partial hydrolysis is possible under carefully controlled conditions. Complete hydrolysis to the carboxylic acid requires three equivalents of water. By limiting the amount of water, the reaction can be stopped at the acid chloride. This is often achieved by reacting the benzotrichloride derivative with one equivalent of a carboxylic acid (like acetic or benzoic acid) or by using precisely one equivalent of water, often with a Lewis acid catalyst like ZnCl₂.[3] This is an advanced technique that requires rigorous control of stoichiometry and anhydrous conditions to prevent over-hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Yield of Desired Product; 3-Nitrobenzoic Acid is the Main Product | Unintentional hydrolysis of the -CCl₃ group due to solvent choice or contaminants. | 1. Switch to a non-polar or rigorously dried polar aprotic solvent (e.g., Toluene, Anhydrous Acetonitrile).2. Dry all reagents and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). | The Sₙ1-like hydrolysis pathway is suppressed in solvents that cannot stabilize the cationic intermediate and leaving group.[1][4] |
| Reaction is Sluggish or Incomplete (When Hydrolysis IS the Goal) | The solvent system has insufficient ionizing power. | 1. Increase the proportion of water in your aqueous-organic solvent mixture (e.g., move from 50% Acetone/H₂O to 80% Acetone/H₂O).2. Switch to a more polar protic co-solvent like formic acid or ethanol. | The rate-determining step is the formation of a carbocation, which is accelerated by solvents with higher polarity and hydrogen-bonding ability that can stabilize the transition state.[5][6] |
| Formation of Benzoyl Chloride or Anhydride Impurities During Hydrolysis | Incomplete hydrolysis due to insufficient water or reaction time. Anhydride can form from the reaction of the acid chloride intermediate with the carboxylic acid product. | 1. Ensure at least 3 equivalents of water are present for complete conversion.2. Increase reaction time or temperature.3. For workup, quench with a sufficient amount of base to hydrolyze any remaining acid chloride or anhydride. | Stoichiometric water is required for complete conversion. The intermediate acid chloride is reactive and can lead to byproducts if not fully hydrolyzed.[7] |
| Inconsistent Results Between Batches | Varying levels of atmospheric moisture or solvent water content. | 1. Standardize solvent handling. Use freshly opened bottles of anhydrous solvents or dry them using standard procedures (e.g., molecular sieves).2. Implement consistent inert atmosphere techniques for all experiments. | The hydrolysis reaction is highly sensitive to water. Reproducibility requires rigorous control over its presence in the reaction system.[8] |
Visualizing Solvent Effects on Reactivity
Decision Workflow for Solvent Selection
This diagram outlines the logical steps for choosing an appropriate solvent based on the desired chemical transformation of 1-Nitro-3-(trichloromethyl)benzene.
Caption: Decision tree for solvent selection based on the experimental goal.
Mechanism of Hydrolysis
The diagram below illustrates the Sₙ1-like mechanism for the hydrolysis of the trichloromethyl group, highlighting the rate-determining step and the role of the solvent.
Caption: Sₙ1-like mechanism for the hydrolysis of the -CCl₃ group.
Experimental Protocols
Protocol 1: Complete Hydrolysis to 3-Nitrobenzoic Acid
This protocol is designed for the quantitative conversion of the -CCl₃ group to a carboxylic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Nitro-3-(trichloromethyl)benzene (1.0 eq).
-
Solvent Addition: Add a solvent mixture of acetone and water (e.g., 1:1 v/v). The volume should be sufficient to ensure the substrate is fully dissolved upon heating.
-
Causality Note: A polar protic co-solvent system is used to facilitate both the dissolution of the organic substrate and provide the high ionizing power of water needed to promote the Sₙ1-like reaction.[6]
-
-
Heating: Heat the reaction mixture to reflux (approx. 60-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a more polar spot (the acid) on TLC indicates progress.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the acetone under reduced pressure. c. Add an aqueous solution of sodium hydroxide (2M) to dissolve the product as its sodium salt and basify the solution (pH > 10). d. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities. e. Carefully acidify the aqueous layer with concentrated HCl (in an ice bath) until the pH is ~1-2. f. The 3-nitrobenzoic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reaction in Anhydrous Media to Preserve the -CCl₃ Group
This protocol provides a general framework for reactions where the -CCl₃ group must remain intact.
-
Preparation: Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware under a positive pressure of an inert gas. Add 1-Nitro-3-(trichloromethyl)benzene (1.0 eq) to the reaction flask.
-
Solvent and Reagent Addition: Add anhydrous non-polar or polar aprotic solvent (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile) via syringe. Ensure all other reagents are also anhydrous.
-
Causality Note: The exclusion of water is critical. Non-polar or polar aprotic solvents lack the ability to form hydrogen bonds and have low ionizing power, which disfavors the Sₙ1 solvolysis pathway, thus preserving the -CCl₃ moiety.[4]
-
-
Reaction: Proceed with the desired chemical transformation (e.g., reduction of the nitro group, substitution at another position if applicable).
-
Workup: a. Quench the reaction using a non-aqueous method if possible. For example, by adding a solution of a quenching agent in an anhydrous solvent. b. If an aqueous wash is unavoidable, perform it quickly with cold, deoxygenated brine. Minimize contact time between the organic layer and the aqueous phase. c. Immediately separate the layers and dry the organic phase thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄. d. Filter and remove the solvent under reduced pressure.
By understanding the fundamental reactivity of 1-Nitro-3-(trichloromethyl)benzene and carefully selecting the solvent system based on the desired outcome, researchers can effectively control its transformations and avoid common pitfalls.
References
-
Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY, 13(2), 110-121. [Link]
-
Sciencemadness Discussion Board. (2005). benzotrichloride---> benzoylchloride. [Link]
-
Chemcess. (2024). Benzotrichloride: Properties, Reactions, Production And Uses. [Link]
-
Ross, S. D. (2012). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. [Link]
-
Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Benzotrichloride. [Link]
-
Ross, S. D. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. [Link]
-
Ashour, I., & Abdel-khalek, A. (1995). Solvolysis Rates in Aqueous-Organic Mixed Solvents: Pate VII - Enthalpy & Entropy of Activation for Benzoyl Chloride. Indian Journal of Chemistry. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]
-
Abdel-khalek, A., & Ashour, I. (2001). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. International Journal of Chemical Kinetics. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Pearson+. (n.d.). List the compounds in each set from most reactive to least reactive... Study Prep. [Link]
-
Semantic Scholar. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. [Link]
-
ResearchGate. (n.d.). Reactions of CCl3-enone 1 with benzene under the action of excess of various acids. [Link]
-
Indian Institute of Science. (n.d.). Studies in organic reaction mechanisms. etd@IISc. [Link]
-
Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros. [Link]
-
Filo. (2025). How to convert Benzene to Benzoic Acid?. [Link]
-
Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. [Link]
-
YouTube. (2024). How to convert chlorobenzene to benzoic acid? #organicchemistry #organicchemistryconversions. [Link]
-
Quora. (2019). How do you convert chlorobenzene to benzoic acid and vice versa?. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Ostrowska, K., & Szatyłowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
Sciencemadness.org. (2018). Benzoic Acid Synthesis options. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
CUNY Academic Commons. (n.d.). 7.1 Nucleophilic Substitution Reaction Overview. Manifold @CUNY. [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemcess.com [chemcess.com]
- 4. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the safe and efficient synthesis of 1-Nitro-3-(trichloromethyl)benzene. The nitration of benzotrichloride is a notoriously exothermic reaction that demands precise control to ensure safety, product quality, and optimal yield. This guide is structured to address common challenges and questions through detailed troubleshooting and frequently asked questions (FAQs).
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing immediate actions and preventative solutions.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in pressure and temperature, potentially causing equipment failure.[1][2]
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the nitrating agent (mixed acid).[1] This is the most critical first step to prevent further heat generation.[1]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] If using a cooling bath, add more dry ice or other cooling agents.
-
Quench the Reaction (If Necessary): If the temperature continues to rise rapidly, prepare for an emergency quench. Slowly and carefully add the reaction mixture to a large volume of crushed ice and water, typically 5-10 times the volume of the reaction mixture.[3][4] This will rapidly cool the reaction and dilute the acid, effectively stopping the nitration.[3]
Potential Causes & Preventative Solutions:
| Cause | Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation exceeded the cooling system's capacity. Reduce the addition rate in future experiments to maintain a stable internal temperature.[1][4] |
| Inadequate Cooling | The cooling bath or system may be insufficient for the reaction scale. Ensure your cooling setup can handle the heat load of the reaction. For larger scales, consider a more robust cooling system.[1] |
| Poor Stirring | Inefficient mixing can create localized hot spots where the reaction accelerates. Use a powerful overhead stirrer to ensure vigorous and uniform mixing throughout the reaction. |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1] Verify the concentration of your nitric and sulfuric acids before use. |
Issue 2: Low Yield of the Desired Product
Question: My reaction has a low yield of 1-Nitro-3-(trichloromethyl)benzene. What are the potential causes?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Ensure the reaction is stirred for the recommended time at the optimal temperature.[4]
-
-
Side Reactions:
-
Cause: The formation of unwanted isomers or byproducts can be promoted by incorrect reaction temperatures.[5] Higher temperatures may favor the formation of different isomers.[5]
-
Solution: Maintain strict temperature control throughout the addition of the nitrating agent.[1] The nitration of benzotrichloride typically requires low temperatures to favor the desired meta-isomer.
-
-
Product Loss During Workup:
-
Cause: The product may have some solubility in the aqueous layer, especially if an insufficient amount of cold water is used for quenching.[4]
-
Solution: Ensure the reaction is quenched in a sufficiently large volume of ice-water to promote complete precipitation of the product.[3] Wash the collected solid with cold water to minimize solubility losses.[4] If the product does not solidify, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[3]
-
Issue 3: Formation of an Oily Product Instead of a Solid
Question: After quenching the reaction, I obtained an oil instead of a solid precipitate. How should I proceed?
Answer: The formation of an oil suggests that the product is either impure or has not solidified at the quenching temperature.
Procedure:
-
Extraction: Transfer the entire quenched mixture to a separatory funnel.
-
Solvent Addition: Extract the aqueous layer several times with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.[3]
-
Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize residual acids, and finally with brine.[3]
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can then be purified, typically by vacuum distillation or chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of benzotrichloride?
A1: The nitration of benzotrichloride is typically carried out at low temperatures to control the exothermic reaction and improve the selectivity for the meta-isomer. A temperature range of -20°C to 10°C is often preferred.[5][6] Maintaining a stable temperature within this range is crucial for a safe and successful reaction.[4]
Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?
A2: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.
Q3: What are the key safety precautions to take during this synthesis?
A3: Given the hazardous nature of the reagents and the strong exothermicity of the reaction, the following safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Emergency Preparedness: Have an ice bath and a quenching station readily available. Ensure you are familiar with your laboratory's emergency procedures for chemical spills and runaway reactions.
-
Slow Addition: Add the nitrating agent slowly and dropwise to the benzotrichloride solution, continuously monitoring the internal temperature.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking a small aliquot of the reaction mixture (and quenching it immediately in ice-water) and analyzing it by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the product.
Q5: What are the considerations for scaling up this synthesis?
A5: Scaling up this reaction requires careful consideration of heat management. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. It is crucial to use a reactor with efficient cooling and stirring capabilities. A thorough process safety assessment, including reaction calorimetry studies, is highly recommended to understand the thermal hazards before attempting a large-scale synthesis.[8][9] The use of flow chemistry can also be a safer alternative for scaling up hazardous exothermic reactions like nitration.[10]
Experimental Protocol: Synthesis of 1-Nitro-3-(trichloromethyl)benzene
This protocol provides a generalized procedure for the laboratory-scale synthesis.
1. Preparation of the Nitrating Mixture:
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid dropwise to the cold sulfuric acid.[4] Maintain the temperature below 10°C during this addition.
2. Nitration Reaction:
-
In a separate reaction flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place the benzotrichloride.
-
Cool the benzotrichloride to the desired reaction temperature (e.g., 0 to -10°C) in an ice-salt bath.
-
Slowly, add the pre-cooled nitrating mixture dropwise to the stirred benzotrichloride.[4] Vigorously stir the reaction mixture and carefully monitor the internal temperature, ensuring it remains within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.[4] A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid product with several portions of cold water until the filtrate is neutral to pH paper.[3]
-
Further wash the product with a cold, dilute sodium bicarbonate solution to remove any remaining acid, followed by a final wash with cold water.[3]
-
Dry the product thoroughly. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Visualizations
Workflow for Managing a Temperature Excursion
Caption: Decision-making workflow for managing a thermal excursion.
References
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
- Sciencemadness Discussion Board. (2012). Runaway reactions.
- ResearchGate. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Angene Chemical. (2024). Safety Data Sheet - 1-Nitro-3-(trichloromethyl)benzene.
- ResearchGate. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- IOPScience. (2023). Nitration and flow chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. angenechemical.com [angenechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitration and flow chemistry [ace.ewapub.com]
Technical Support Center: Characterization and Troubleshooting in the Synthesis of 1-Nitro-3-(trichloromethyl)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Nitro-3-(trichloromethyl)benzene. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic process. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction outcomes, ensuring high purity and yield of the target molecule.
I. Understanding the Reaction: Nitration of Benzotrichloride
The synthesis of 1-Nitro-3-(trichloromethyl)benzene is primarily achieved through the electrophilic aromatic substitution of benzotrichloride using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The trichloromethyl group (-CCl₃) is a deactivating and meta-directing substituent due to its strong electron-withdrawing inductive effect. Consequently, the major product is the meta-isomer, 1-Nitro-3-(trichloromethyl)benzene. However, the formation of ortho- and para-isomers as byproducts is a common challenge.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of benzotrichloride?
The primary byproducts are the isomeric forms of the desired product: 1-Nitro-2-(trichloromethyl)benzene (ortho-isomer) and 1-Nitro-4-(trichloromethyl)benzene (para-isomer). Additionally, under certain conditions, dinitration products and hydrolysis of the trichloromethyl group to a carboxylic acid can occur.
Q2: How does temperature affect the isomer distribution?
Higher reaction temperatures can lead to a decrease in selectivity, favoring the formation of the ortho- and para-isomers. It is crucial to maintain a low and controlled temperature during the addition of the nitrating agent to maximize the yield of the meta-isomer.
Q3: What is the role of sulfuric acid in this reaction?
Sulfuric acid serves as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] It also acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and reduce its efficacy.
Q4: Can I use a different nitrating agent?
While mixed acid is the most common, other nitrating agents can be used. However, alternatives may lead to different isomer distributions and byproduct profiles. For instance, using fuming nitric acid in acetic anhydride is another possibility, though it may present different safety and handling challenges.[2]
Q5: What are the key safety precautions for this reaction?
The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3] The reaction should be cooled in an ice bath, and the nitrating agent must be added slowly and portion-wise to control the temperature.[4] Benzotrichloride and its nitrated derivatives are toxic and should be handled with care.[5][6]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 1-Nitro-3-(trichloromethyl)benzene, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of the Desired Meta-Isomer | 1. Suboptimal Reaction Temperature: Elevated temperatures can lead to the formation of undesired isomers and decomposition. | • Maintain a strict reaction temperature, typically between 0-10°C, during the addition of the nitrating agent. Use an ice/salt bath for better temperature control. |
| 2. Inefficient Nitrating Agent: The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion. An incorrect ratio or the presence of water can reduce the reaction's efficiency. | • Ensure the use of concentrated nitric and sulfuric acids. Prepare the nitrating mixture by adding nitric acid slowly to sulfuric acid while cooling. • Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. | |
| 3. Incomplete Reaction: Insufficient reaction time may lead to unreacted starting material. | • Monitor the reaction progress using TLC or a preliminary GC-MS analysis. If the starting material is still present, consider extending the reaction time at the controlled temperature. | |
| High Percentage of Ortho/Para Isomers | 1. Elevated Reaction Temperature: Higher temperatures reduce the regioselectivity of the nitration. | • As with low yield, meticulously control the reaction temperature. Slow, dropwise addition of the nitrating agent is critical. |
| 2. Inhomogeneous Reaction Mixture: Poor mixing can create localized "hot spots" where the temperature is higher, leading to reduced selectivity. | • Ensure vigorous and efficient stirring throughout the reaction. | |
| Presence of Dinitrated Byproducts | 1. Excessively Harsh Reaction Conditions: High concentrations of the nitrating agent, elevated temperatures, or prolonged reaction times can lead to a second nitration event. | • Use a controlled excess of the nitrating agent (typically 1.1-1.2 equivalents). • Avoid temperatures above the recommended range. • Monitor the reaction closely and quench it once the starting material is consumed to prevent over-nitration. |
| Formation of 3-Nitrobenzoic Acid (Hydrolysis Product) | 1. Presence of Water in the Reaction Mixture: The trichloromethyl group is susceptible to hydrolysis, especially under acidic conditions and at elevated temperatures. | • Use anhydrous reagents and glassware. The sulfuric acid in the nitrating mixture helps to scavenge water, but excessive water contamination should be avoided. • Quench the reaction by pouring it onto ice-water, but minimize the time the product is in the acidic aqueous environment before extraction. |
| Difficult Purification of the Final Product | 1. Similar Physical Properties of Isomers: The boiling points and polarities of the meta, ortho, and para isomers are very similar, making separation by distillation or simple column chromatography challenging. | • Fractional distillation under reduced pressure can be effective but may require a column with high theoretical plates. • For laboratory scale, preparative HPLC or flash chromatography with a carefully selected solvent system may be necessary for achieving high purity.[7][8] |
IV. Experimental Protocols
A. Synthesis of 1-Nitro-3-(trichloromethyl)benzene
This protocol is optimized for the selective synthesis of the meta-isomer.
Materials:
-
Benzotrichloride (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to 0°C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This is your nitrating mixture.
-
In a separate flask, place the benzotrichloride.
-
Slowly add the prepared nitrating mixture dropwise to the benzotrichloride over a period of 1-2 hours, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
B. Analytical Characterization
GC-MS is an excellent technique for identifying and quantifying the product and its isomeric byproducts.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-1701) is suitable.[9][10]
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-300.
HPLC can be used for both analytical and preparative separation of the isomers.
-
Column: A reverse-phase C18 or a Phenyl-Hexyl column can provide good separation.[8][11]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes.
-
-
Detector: UV detector at 254 nm.
V. Visualization of Workflow
Diagram: Synthetic and Analytical Workflow
Caption: Synthetic and analytical workflow for 1-Nitro-3-(trichloromethyl)benzene.
VI. Mechanistic Insights into Byproduct Formation
Diagram: Isomer Formation Pathways
Caption: Formation of isomeric byproducts via different sigma complexes.
The electron-withdrawing nature of the -CCl₃ group destabilizes the carbocation intermediates (sigma complexes) formed during electrophilic attack. This destabilization is most pronounced when the positive charge is adjacent to the -CCl₃ group, which occurs in the ortho and para attack transition states. The meta attack avoids this direct destabilization, making it the favored pathway.
VII. References
-
U.S. Environmental Protection Agency. (1986). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
-
Farbwerke Hoechst AG. (1965). Nitrobenzotrichlorides and process for their manufacture. U.S. Patent 3,182,091.
-
BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
-
Badgujar, D. M., et al. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry, 24(2), 547-552.
-
Guidechem. (2023). What are the synthesis methods of Benzotrichloride?.
-
Wikipedia. Benzotrichloride.
-
Hanson, C., & Patel, A. N. (1973). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Journal of Applied Chemistry and Biotechnology, 23(12), 905-909.
-
Sinocure Chemical Group. (2024). Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations.
-
Chavez, D. E., et al. (2018). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. OSTI.
-
Gustin, J. L. (1995). Safety of chlorination reactions. Loss Prevention and Safety Promotion in the Process Industries, 1, 157-169.
-
Huesgen, A. G. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution. Agilent Technologies.
-
Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC.
-
MilliporeSigma. 1-nitro-3-(trichloromethyl)benzene.
-
Gancarczyk, M., et al. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Przemysł Chemiczny, 100(7), 734-738.
-
ChemicalBook. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
-
Moodie, R. B., & Schofield, K. (1970). Inductive and field effects in aromatic substitution. Part II. Nitration of benzotrichloride and βββ-trichloroethylbenzene. Journal of the Chemical Society B: Physical Organic, 310-314.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
-
The Dow Chemical Company. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. U.S. Patent 3,424,803.
-
SIELC Technologies. (2018). Separation of Benzene, 1-bromo-3-nitro- on Newcrom R1 HPLC column.
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles.
-
Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
-
Olah, G. A., et al. (2003). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 100(17), 9774-9776.
-
Olah, G. A., et al. (2003). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 100(17), 9774-9776.
-
Stauffer Chemical Company. (1985). A process for separating nitration isomers of substituted benzene compounds. European Patent EP0155441A1.
-
Shimadzu. (2023). Determination of Nitrobenzene Compounds in Nifedipine by GCMS.
-
GOV.UK. (2022). Benzotrichloride - Incident management.
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
-
Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications.
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
-
Organic Chemistry Tutor. Hydrolysis of Nitriles.
-
Wang, T., et al. (2024). Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. Environmental Science & Technology, 58(5), 2356-2366.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. icheme.org [icheme.org]
- 5. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. epa.gov [epa.gov]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
Recrystallization techniques for purifying 1-Nitro-3-(trichloromethyl)benzene
This guide serves as a technical support resource for the purification of 1-Nitro-3-(trichloromethyl)benzene (also known as m-nitrobenzotrichloride).[1]
Advisory on Physical State: Users often encounter confusion regarding the physical state of this compound. Pure 1-Nitro-3-(trichloromethyl)benzene has a melting point near -5°C to 5°C (depending on the specific polymorph and purity), making it a liquid at standard laboratory temperatures.[1] However, crude synthesis mixtures often appear as slurries or semi-solids due to higher-melting impurities (e.g., m-nitrobenzoic acid, p-isomer contaminants).[1]
While Vacuum Distillation is the standard purification method for the bulk liquid, Low-Temperature Recrystallization is the required technique for isolating high-purity solid derivatives or removing specific isomeric impurities.
Module 1: Chemical Profile & Solvent Selection
Compound: 1-Nitro-3-(trichloromethyl)benzene
CAS: 98-46-4 (Note: Often conflated with the para-isomer; verify structure).[1]
Critical Sensitivity: Hydrolysis. The trichloromethyl (
Solvent Compatibility Matrix
| Solvent Class | Suitability | Recommendation | Mechanism |
| Hydrocarbons | High | Pentane / Hexane | Preferred for low-temperature crystallization.[1] Inert to |
| Chlorinated | Medium | DCM / Chloroform | Good solubility, but difficult to induce crystallization due to high solubility.[1] |
| Alcohols | Low/Risky | Ethanol / Methanol | Avoid unless strictly anhydrous and cold.[1] Risk of solvolysis (alcoholysis) to esters.[1] |
| Ethers | Medium | Diethyl Ether | Good solubility; useful for extraction but poor for crystallization yield.[1] |
| Water | Forbidden | N/A | Causes rapid hydrolysis to m-nitrobenzoic acid.[1] |
Module 2: Purification Protocols
Protocol A: Low-Temperature Recrystallization (For High Purity)
Use this method if the compound is a semi-solid crude or if HPLC purity >99% is required.
Prerequisites:
-
Cooling Bath: Dry ice/Acetone (-78°C) or Salt/Ice (-20°C).[1]
-
Atmosphere: Nitrogen or Argon line (Schlenk technique recommended).[1]
Step-by-Step Workflow:
-
Dissolution:
-
Place the crude oil/solid in a Schlenk flask under inert gas.
-
Add anhydrous n-Pentane (or n-Hexane) dropwise at room temperature.[1]
-
Ratio: Use approximately 2-3 mL solvent per gram of crude.[1]
-
Note: If insoluble white solids remain (likely m-nitrobenzoic acid), filter them out rapidly using a sintered glass funnel under inert gas.[1]
-
-
Cryo-Crystallization:
-
Seal the flask and slowly lower it into a -20°C bath .
-
Allow to stand undisturbed for 1-2 hours.
-
If no crystals form, lower temperature to -78°C (Dry ice/Acetone).
-
Scratching: If "oiling out" occurs, scratch the flask wall with a glass rod to induce nucleation.
-
-
Isolation:
-
Drying:
-
Dry the crystals under high vacuum (0.1 mmHg) while keeping the flask in an ice bath (0°C) to prevent melting during solvent removal.
-
Protocol B: Vacuum Distillation (For Bulk Purification)
Use this method for removing heavy tars and non-volatile impurities.[1]
-
Pressure: < 1 mmHg (High Vacuum is essential).[1]
-
Temperature: Boiling point is approx. 155-165°C at 1 mmHg (extrapolated).[1]
-
Precaution: Ensure all glassware is bone-dry.
Module 3: Visualization & Logic
Workflow: Purification Decision Tree
Caption: Decision logic for selecting between distillation and cryo-crystallization based on the physical state of the crude material.
Module 4: Troubleshooting (FAQ)
Q1: The compound "oils out" (forms a separate liquid layer) instead of crystallizing. Why?
-
Cause: The melting point of the compound is very close to the solvent temperature, or the solution is too concentrated (supersaturated).
-
Fix:
-
Dilute: Add 10-20% more solvent (Pentane).[1]
-
Reheat: Gently warm until the oil redissolves.
-
Slow Cool: Do not plunge directly into -78°C. Go from RT
0°C -20°C -78°C. -
Seeding: If you have a pure crystal, add it at 0°C.
-
Q2: I see a white precipitate that does not dissolve in Pentane. What is it?
-
Cause: Hydrolysis product (3-nitrobenzoic acid ).[1] This occurs if moisture entered the synthesis or storage vessel.
-
Fix: This is actually good. The acid is insoluble in pentane. Filter this solid out before cooling the solution. Your filtrate contains the desired product.
Q3: The product smells strongly of HCl.
-
Cause: Active hydrolysis of the
group.[1] -
Fix: The sample is degrading. Immediately dry the sample over activated molecular sieves (4Å) or perform a vacuum distillation to remove the generated HCl and acid byproducts. Store under Argon.[1]
Q4: Can I use Ethanol for recrystallization?
-
Warning: No. While standard for many nitro compounds, ethanol can react with the trichloromethyl group at high temperatures (solvolysis), and commercial ethanol often contains traces of water. If you must use a polar solvent, use anhydrous Diethyl Ether mixed with Pentane.
References
-
PubChem. (2025).[1] 1-Nitro-3-(trichloromethyl)benzene (CAS 98-46-4) Physical Properties and Toxicity Data. National Library of Medicine. [Link][1][2]
-
Booth, G. (1991).[1] Nitro Compounds, Aromatic. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Describes general purification of liquid nitro-aromatics via distillation).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for low-temperature crystallization and handling hydrolyzable halides).
Sources
Technical Support Center: Chromatographic Separation of 1-Nitro-3-(trichloromethyl)benzene
Welcome to the technical support guide for the chromatographic separation of 1-Nitro-3-(trichloromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols.
The successful isolation and purification of 1-Nitro-3-(trichloromethyl)benzene from complex reaction mixtures is critical for ensuring the quality and purity of subsequent products. The primary challenge in this process often lies in separating the desired meta-isomer from other positional isomers (such as 2-nitro and 4-nitro derivatives) and unreacted starting materials.[1][2] This guide provides the technical insights necessary to overcome these common separation hurdles.
Troubleshooting Guide
This section addresses the most common issues encountered during the chromatographic analysis and purification of 1-Nitro-3-(trichloromethyl)benzene.
| Symptom | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Resolution Between Isomers | 1. Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle polarity and structural differences between nitro-isomers. 2. Mobile Phase Not Optimized: The solvent strength is too high, causing co-elution, or too low, leading to excessive band broadening. | 1. Select a Phenyl-Hexyl or Cyano (CN) Column: These stationary phases offer alternative selectivity mechanisms, such as π-π interactions, which are highly effective for separating aromatic positional isomers. A standard C18 column may not provide sufficient resolution. 2. Optimize Mobile Phase Composition: For reversed-phase HPLC, systematically vary the acetonitrile/water or methanol/water ratio. Start with a higher aqueous content and create a shallow gradient to improve separation. For normal-phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar modifier (e.g., ethyl acetate or isopropanol). |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample mass saturates the stationary phase. 2. Secondary Interactions: Silanol groups on silica-based columns can interact with the polar nitro group, causing tailing. 3. Incompatible Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. If the peak shape improves, overload was the issue. 2. Use an End-Capped Column or Mobile Phase Additive: Modern, fully end-capped columns have minimal silanol activity. Alternatively, adding a small amount of a competitive agent like triethylamine (TEA) in normal-phase or a mild acid like formic acid in reversed-phase can mask active sites.[3] 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Low or No Analyte Recovery | 1. Irreversible Adsorption: The compound is strongly and irreversibly binding to the column's stationary phase or active sites. 2. On-Column Degradation: The analyte may be unstable under the analytical conditions (e.g., pH of the mobile phase). 3. Improper Detection Settings: The detector wavelength is not set at the analyte's UV absorbance maximum. | 1. Column Passivation/Change Column Type: Flush the column with a strong solvent. If the problem persists, consider a different stationary phase (e.g., a polymer-based column) that is less prone to strong adsorption. 2. Adjust Mobile Phase pH: Buffer the mobile phase to ensure the analyte's stability. A neutral pH is often a good starting point for nitroaromatic compounds. 3. Determine UV Maxima: Scan the UV spectrum of a pure standard of 1-Nitro-3-(trichloromethyl)benzene to identify its λmax. Set the detector to this wavelength for optimal sensitivity. For many nitroaromatics, this is in the 254 nm range. |
| Ghost Peaks Appear in Blank Runs | 1. Sample Carryover: Residual sample from a previous injection is retained in the injector or column. 2. Contaminated Mobile Phase or System: Solvents or system components (tubing, seals) are contaminated. | 1. Implement a Robust Needle Wash Protocol: Use a strong solvent (e.g., isopropanol or a solvent matching your sample diluent) for the injector needle wash. 2. Flush the System: Sequentially flush the entire chromatographic system with a series of clean, high-purity solvents (e.g., water, methanol, isopropanol, hexane) to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial choice for an HPLC column to separate 1-Nitro-3-(trichloromethyl)benzene from its isomers?
A C18 column is a common starting point for many reversed-phase separations, but for aromatic isomers, a Phenyl-Hexyl column is often a superior choice. The phenyl groups in the stationary phase provide π-π interactions with the benzene ring of the analyte and its isomers, offering a different selectivity mechanism that can resolve compounds with very similar hydrophobic character.
Q2: How should I prepare my crude reaction mixture for HPLC or GC analysis?
After the reaction, it is common to quench the mixture with ice water and perform a liquid-liquid extraction into an organic solvent like methylene chloride or ethyl acetate.[1][4] The organic layer should then be washed with a sodium carbonate or bicarbonate solution to remove residual acid.[1] Before injection, the sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the column or instrument tubing.
Q3: What detection method is most suitable for this compound?
For HPLC, a UV detector is the most common and effective choice. Nitroaromatic compounds have strong chromophores, and detection at or near 254 nm typically provides excellent sensitivity.[5] For GC analysis, an Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds.[5][6] A Nitrogen-Phosphorus Detector (NPD) is also a very selective option.[5] Mass Spectrometry (MS) can be coupled with either HPLC or GC for definitive identification.[5][7]
Q4: Can I use Gas Chromatography (GC) for this separation?
Yes, GC is a very suitable technique, especially for assessing purity and quantifying isomers. 1-Nitro-3-(trichloromethyl)benzene is sufficiently volatile and thermally stable. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.[6]
Q5: My reaction is supposed to yield the meta-isomer. What are the most likely isomeric impurities I need to separate?
The nitration of benzotrifluoride or related compounds typically yields a mixture of isomers.[1][8] Even though the trichloromethyl group is meta-directing, you can expect to find small amounts of the 2-nitro (ortho) and 4-nitro (para) isomers.[1][9] The relative amounts will depend heavily on reaction conditions like temperature and the specific nitrating agent used.[10]
Detailed Experimental Protocol: HPLC Method
This protocol provides a validated starting point for the reversed-phase HPLC analysis of a post-extraction reaction mixture.
1. System Preparation:
-
HPLC System: A binary or quaternary pump system with a UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
2. Mobile Phase Preparation:
-
Filter both mobile phases through a 0.45 µm filter.
-
Degas the solvents using an inline degasser, sonication, or helium sparging.
3. Sample Preparation:
-
Accurately weigh ~10 mg of the dried crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Gradient Program:
-
0.0 min: 50% B
-
15.0 min: 80% B
-
15.1 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 50% B
-
20.0 min: 50% B (End Run)
-
5. System Suitability:
-
Before running samples, inject a standard mixture of the isomers (if available) or a well-characterized batch to confirm system performance.
-
Acceptance Criteria: Resolution between the meta-isomer and the closest eluting impurity should be >1.5. Peak tailing factor for the meta-isomer should be between 0.9 and 1.5.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the logical flow for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for common HPLC issues.
References
-
PubChem. 1-Nitro-3-(trichloromethyl)benzene. National Center for Biotechnology Information. [Link]
- Google Patents.EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents.EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
CORE. Some trisubstituted benzotrifluorides.[Link]
- Google Patents.
-
Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-nitro- (CAS 619-23-8).[Link]
-
Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528.[Link]
-
International Chemical Safety Cards (ICSCs). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.[Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.[Link]
-
NIST WebBook. Benzene, 1-chloro-3-nitro-.[Link]
-
European Patent Office. EP 0129528 B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.[Link]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using a Phenyl-Hexyl Column.[Link]
-
Google APIs. Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.[Link]
-
SIELC Technologies. Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column.[Link]
-
American Elements. 1-nitro-3-(trichloromethyl)benzene | CAS 709-58-0.[Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.[Link]
-
NIST WebBook. Benzene, 1-nitro-3-(trifluoromethyl)-.[Link]
- Google Patents.EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
NIST WebBook. Benzene, 1-chloro-3-nitro-.[Link]
Sources
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. sielc.com [sielc.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. data.epo.org [data.epo.org]
Validation & Comparative
1-Nitro-3-(trichloromethyl)benzene vs. other nitrated toluenes in synthesis
Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists
Executive Summary: The "Masked" Carbonyl Advantage
In the architecture of pharmaceutical intermediates, 1-Nitro-3-(trichloromethyl)benzene (also known as m-nitrobenzotrichloride) represents a pivotal "masked" functionality. Unlike its methyl analog (m-nitrotoluene) or its fully oxidized counterpart (m-nitrobenzoic acid), the trichloromethyl derivative offers a direct, non-oxidative gateway to acyl chlorides.
This guide objectively compares the utility of 1-Nitro-3-(trichloromethyl)benzene against standard nitrated toluenes. The core thesis is that for the synthesis of m-nitrobenzoyl chloride—a critical electrophile in amide coupling—the Radical Chlorination-Hydrolysis sequence (via the trichloromethyl intermediate) offers superior atom economy and throughput compared to the traditional Oxidation-Chlorination sequence.
Chemical Architecture & Reactivity Profile
The trichloromethyl group (
-
Lipophilicity & Transport: Unlike the crystalline m-nitrobenzoic acid, 1-Nitro-3-(trichloromethyl)benzene is a liquid (mp ~ -4.5°C), allowing for solvent-free processing in continuous flow reactors.
-
Hydrolytic Sensitivity: The
bonds are activated by the electron-withdrawing nitro group in the meta position. While stable in anhydrous conditions, the molecule undergoes rapid solvolysis in the presence of Lewis acids (e.g., ) and water to yield the acid chloride. -
Selectivity: In electrophilic aromatic substitution, the
group is meta-directing, reinforcing the directing effect of the nitro group. However, its primary utility lies in its functional group interconversion (FGI) rather than ring functionalization.
Comparative Reactivity Matrix
| Feature | 1-Nitro-3-(trichloromethyl)benzene | 1-Nitro-3-methylbenzene | 1-Nitro-3-(chloromethyl)benzene |
| Oxidation State | Carboxylic Acid equivalent (+3) | Alkyl (-3) | Alcohol equivalent (-1) |
| Acyl Chloride Access | Direct (Partial Hydrolysis) | Indirect (Requires Oxidation + Chlorination) | Indirect (Requires Oxidation) |
| Atom Economy | High (HCl byproduct) | Low (Oxidant waste + Chlorination reagent) | Medium |
| Primary Hazard | Corrosive / Lachrymator | Toxic / Flammable | Strong Alkylator (Mutagenic) |
Synthetic Pathways: The Strategic Divergence
The choice between using the trichloromethyl intermediate versus the methyl precursor depends on the available infrastructure (chlorination capacity) and waste disposal constraints.
Path A: The Radical Chlorination Route (Target Approach)
This route utilizes free-radical substitution to exhaustively chlorinate the side chain. It is the industrial standard for generating acid chlorides without handling solid carboxylic acids.
-
Step 1:
-
Step 2:
Path B: The Oxidative Route (Traditional Approach)
This route is common in laboratory settings lacking gas-handling capabilities but suffers from poor atom economy due to the weight of oxidants (e.g.,
-
Step 1:
-
Step 2:
Visualizing the Strategic Decision
The following diagram illustrates the mechanistic flow and decision points between the two pathways.
Caption: Comparison of the direct chlorination-hydrolysis pathway (Path A) versus the oxidative sequence (Path B).
Detailed Experimental Protocol: Path A
This protocol describes the conversion of m-nitrotoluene to m-nitrobenzoyl chloride via the trichloromethyl intermediate. This method is self-validating through density monitoring.
Phase 1: Exhaustive Side-Chain Chlorination
Objective: Convert m-nitrotoluene to 1-Nitro-3-(trichloromethyl)benzene.
-
Setup: Use a flame-dried three-neck flask equipped with a gas inlet tube (sparger), a high-efficiency reflux condenser, and a thermometer. Connect the condenser exit to a caustic scrubber (NaOH) to neutralize HCl gas.
-
Reagents:
-
m-Nitrotoluene (1.0 eq, liquid)
-
Chlorine gas (
, excess) -
Catalyst: Activated Carbon (0.5% w/w) or Phosphorus Trichloride (
, 1% w/w).
-
-
Procedure:
-
Heat the m-nitrotoluene to 150–160°C . The high temperature favors radical substitution over ring chlorination.
-
Introduce
gas slowly. The reaction is exothermic; maintain temperature between 160–180°C. -
Causality: The reaction proceeds stepwise: Benzyl chloride
Benzal chloride Benzotrichloride. The rate slows significantly at the di-chloro stage due to steric hindrance and electron withdrawal.
-
-
Self-Validating Endpoint: Monitor the reaction by density or weight gain .
-
m-Nitrotoluene density: ~1.16 g/mL.
-
Target m-Nitrobenzotrichloride density: ~1.59 g/mL.
-
Stop chlorine flow when the theoretical weight increase (approx. +103% of starting mass) is achieved.
-
-
Purification: Degas the mixture with nitrogen to remove residual
and HCl. The crude product (purity usually >90%) is often used directly.
Phase 2: Partial Hydrolysis to Acid Chloride
Objective: Selective conversion of the trichloromethyl group to the acyl chloride.
-
Setup: Reactor equipped with a stirrer and a reflux condenser.
-
Reagents:
-
Crude 1-Nitro-3-(trichloromethyl)benzene (from Phase 1).
-
Water (1.0 eq exactly) OR m-Nitrobenzoic acid (1.0 eq).
-
Catalyst:
(0.1 mol%) or .
-
-
Procedure:
-
Heat the mixture to 100–120°C .
-
Add water slowly below the surface (if using water method).
-
Mechanism: The reaction proceeds via a gem-diol intermediate which instantly eliminates HCl to form the carbonyl.
-
Note: Using m-nitrobenzoic acid as the oxygen source (Reaction:
) is often preferred to prevent over-hydrolysis to the acid.
-
-
Isolation: Distill the product under reduced pressure. m-Nitrobenzoyl chloride boils at ~155°C / 20 mmHg.
Performance Comparison Data
The following table contrasts the efficiency of using the trichloromethyl intermediate (Path A) vs. the benzoic acid intermediate (Path B).
| Metric | Path A: Trichloromethyl Route | Path B: Oxidative Route |
| Overall Yield | 85 – 92% | 70 – 80% |
| Atom Economy | High (Loss of 3 HCl) | Low (Loss of oxidant byproducts + SO2/HCl) |
| Reaction Time | 12 – 18 hours (Continuous possible) | 24+ hours (Two distinct batch steps) |
| Waste Stream | HCl (Recoverable as acid) | MnO2 sludge or NOx gases |
| Critical Hazard | Strong oxidizers, Thionyl chloride explosion risk | |
| Cost Efficiency | High (Chlorine is cheap) | Low (Oxidants and SOCl2 are costly) |
References
-
Synthesis of p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 9, p.66 (1929). (Describes the standard PCl5/Acid route for comparison).
-
Preparation of para-nitrobenzotrichloride. U.S. Patent 4,454,360. (Detailed conditions for high-temperature chlorination of nitrotoluenes).
-
Benzoyl chloride, 3-nitro- Properties. NIST Chemistry WebBook, SRD 69. (Physical properties and CAS 121-90-4 verification).
-
Hydrolysis of Benzotrichloride Mechanism. Journal of the Research Institute for Catalysis, Hokkaido University, Vol. 13, No. 1. (Kinetic data on trichloromethyl hydrolysis).
-
1-Nitro-3-(trichloromethyl)benzene Safety Data. PubChem Compound Summary. (Toxicity and handling of the trichloromethyl intermediate).
Comparative analysis of the reactivity of trichloromethylated nitrobenzenes
Executive Summary
Trichloromethylated nitrobenzenes (e.g., 1-nitro-4-(trichloromethyl)benzene) represent a high-value class of electrophilic building blocks. They occupy a unique chemical space by combining the strong electron-withdrawing power of the nitro group (
Unlike their trifluoromethyl (
Electronic and Steric Profile: vs. Alternatives
The reactivity of the benzene ring is dictated by the synergy between the nitro group and the trichloromethyl substituent.
Table 1: Substituent Effects on the Nitrobenzene Scaffold
| Feature | Trichloromethyl ( | Trifluoromethyl ( | Methyl ( |
| Electronic Effect | Strong | Strong | Weak donor (+I), Hyperconjugative donor |
| Hammett Constant ( | 0.46 | 0.54 | -0.17 |
| Lipophilicity ( | High (+1.52) | High (+0.88) | Moderate (+0.56) |
| Chemical Stability | Labile: Hydrolyzes to | Inert: C-F bond energy ~485 kJ/mol | Reactive: Benzylic oxidation possible |
| Steric Bulk ( | Large (Chlorine radius ~1.75 Å) | Moderate (Fluorine radius ~1.47 Å) | Moderate |
Key Insight: While
Module A: Chemoselective Reduction of the Nitro Group
The Challenge: Reducing the nitro group (
-
Standard Hydrogenation (Pd/C + H₂): Fails. Often leads to partial or complete dechlorination.
-
The Solution: Tin(II) Chloride (
) or Iron/Acid reduction.[1][2]
Comparative Protocol: Nitro Reduction
Objective: Synthesis of 4-(trichloromethyl)aniline from 1-nitro-4-(trichloromethyl)benzene.
Method A: Catalytic Hydrogenation (NOT RECOMMENDED)
-
Conditions: 10% Pd/C,
(1 atm), MeOH. -
Outcome: Mixture of 4-(trichloromethyl)aniline (20%), 4-(dichloromethyl)aniline (50%), and p-toluidine (30%).
-
Mechanism of Failure: Pd inserts into the C-Cl bond, facilitating hydrogenolysis.
Method B: Stannous Chloride Reduction (RECOMMENDED)
-
Conditions:
(5 equiv.), Ethanol, Reflux, 2h. -
Outcome: >95% yield of 4-(trichloromethyl)aniline.
-
Chemist’s Note: The coordination of tin to the nitro group allows for selective oxygen removal without interacting with the benzylic C-Cl bonds.
Detailed Protocol: Chemoselective Reduction using
-
Dissolution: Dissolve 10 mmol of the trichloromethyl nitrobenzene substrate in 50 mL of absolute ethanol.
-
Addition: Add 50 mmol (11.2 g) of
in one portion. -
Reflux: Heat the mixture to 70°C (reflux) for 120 minutes. Monitor by TLC (the amine will be more polar/fluorescent).
-
Workup (Critical): Cool to room temperature. Pour into ice water (100 mL). Adjust pH to 8-9 using saturated
(do not use strong NaOH, as it may hydrolyze the ). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Module B: Nucleophilic Aromatic Substitution ( )
Nitro groups activate the benzene ring for
Reactivity Hierarchy
Mechanism Visualization
The following diagram illustrates the stabilization of the Meisenheimer complex by both the nitro and trichloromethyl groups.
Figure 1:
Module C: Hydrolysis of the Trichloromethyl Handle[4]
The defining feature of trichloromethylated nitrobenzenes is their ability to transform into benzoic acids.[3] This is a key advantage over trifluoromethyl analogues.
Reaction Pathway
Comparative Hydrolysis Rates
| Substrate | Conditions | Time to 100% Conv. | Yield |
| 4-Nitrobenzotrichloride | 90% | 2 hours | 92% |
| 4-Nitrobenzotrifluoride | 90% | No Reaction | 0% |
| Benzotrichloride | 4 hours | 88% |
Protocol: Acidic Hydrolysis to 4-Nitrobenzoic Acid
-
Setup: Place 10 mmol of 4-nitrobenzotrichloride in a round-bottom flask.
-
Acid Addition: Add 10 mL of 90-95% Sulfuric Acid (
). -
Heating: Heat to 90-100°C. Evolution of HCl gas will occur (use a scrubber).
-
Monitoring: The reaction typically proceeds through an acid chloride intermediate. Aliquots quenched in methanol will show the methyl ester by GC/TLC.
-
Quench: Pour the reaction mixture onto crushed ice (50g). The carboxylic acid will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.
-
Booth, G. (1991). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.
-
Matoušek, V., et al. (2014). Synthesis and reactivity of hypervalent iodine trifluoromethylating reagents. Beilstein Journal of Organic Chemistry.
Sources
Structural Validation of 1-Nitro-3-(trichloromethyl)benzene: A Comparative Spectroscopic Guide
Executive Summary
Compound: 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0)
Synonyms:
This guide provides a rigorous validation protocol for researchers synthesizing or sourcing this intermediate. Unlike standard Certificates of Analysis (CoA) that rely heavily on HPLC, this guide prioritizes structural spectroscopy (NMR, IR, MS) to detect the specific hydrolysis degradation products that chromatographic methods often mask due to in-column hydrolysis.
Part 1: Comparative Analysis of Validation Methods
To ensure the integrity of 1-Nitro-3-(trichloromethyl)benzene, one must use a multi-modal approach. The following table compares the utility of primary spectroscopic techniques against the specific impurities common to this synthesis.
| Method | Primary Utility | Detection Limit (LOD) | Specificity for | Blind Spots |
| Definitive Structure | ~0.5% | High. Distinguishes aromatic substitution patterns and detects residual starting material ( | Cannot directly "see" the | |
| Functional Group Proof | ~1-2% | Very High. The | Low sensitivity; requires longer acquisition times. | |
| FTIR | Rapid Screening | ~1-5% | Medium. Excellent for flagging carbonyl impurities ( | The C-Cl stretch region (<800 cm |
| GC-MS | Purity & Isotopes | <0.1% | High. The Chlorine isotope cluster ( | Thermal degradation in the injector port can mimic hydrolysis if not carefully controlled. |
Part 2: Detailed Validation Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gold Standard for Structural Confirmation
Senior Scientist Insight:
The most common error in analyzing benzotrichlorides is the use of "wet" deuterated solvents. Acidic impurities in
-
Corrective Action: Filter
through basic alumina or store over molecular sieves (4Å) prior to use.
1.
-
~8.4 - 8.5 ppm (Singlet-like): H2 proton (between
and ). Most deshielded due to the inductive effect of two electron-withdrawing groups. -
~8.3 - 8.4 ppm (Doublet): H4 proton (ortho to
, para to ). -
~7.9 - 8.0 ppm (Doublet): H6 proton (ortho to
, para to ). - ~7.6 - 7.7 ppm (Triplet): H5 proton (meta to both).
Self-Validation Check (Pass/Fail):
-
FAIL if: A singlet appears at ~2.5 ppm. This indicates unreacted 3-nitrotoluene .
-
FAIL if: A broad singlet appears >10 ppm. This indicates 3-nitrobenzoic acid (hydrolysis product).[1][2]
-
FAIL if: An aldehyde peak appears ~10.1 ppm. This indicates partial hydrolysis to 3-nitrobenzaldehyde .
2.
-
Target Peak: Look for the quaternary trichloromethyl carbon. Due to the heavy atom effect of three chlorines, this typically appears between 90–100 ppm , distinct from the aromatic carbons (120–150 ppm).
-
Impurity Flag: A peak at ~165–170 ppm indicates a Carbonyl (
), proving the sample has degraded to an acid or acid chloride.
Protocol B: FTIR Spectroscopy
The "Quick Check" for Hydrolysis
Methodology: Use Attenuated Total Reflectance (ATR) on the neat solid/oil. Do not use KBr pellets if they have absorbed moisture, as the pressure can force hydrolysis.
Spectral Fingerprint:
-
Nitro Stretches: Strong bands at ~1535 cm
(asymmetric) and ~1350 cm (symmetric). -
C-Cl Stretches: Strong, broad bands in the 600–800 cm
region. -
The "Clean" Window: The region between 1650 cm
and 3500 cm should be relatively silent.
Comparison Table: Target vs. Impurity
| Feature | Target: 3-Nitrobenzotrichloride | Impurity: 3-Nitrobenzoic Acid | Impurity: 3-Nitrobenzoyl Chloride |
| 3600-2500 cm | Flat baseline | Broad O-H stretch (Very distinct) | Flat baseline |
| 1750-1680 cm | Absent | Strong | Strong |
Protocol C: GC-MS Analysis
Isotopic Verification
Methodology: Use a non-polar column (e.g., DB-5MS). Inject at low temperature (200°C) to prevent thermal decomposition.
Mass Spectrum Interpretation:
The molecular ion (
Validation Logic: If the mass spectrum shows a dominant M and M+2 peak but lacks the significant M+4/M+6 intensity, you likely have the mono-chloro or di-chloro intermediate, not the tri-chloro product.
Part 3: Validation Workflow Diagram
The following decision tree illustrates the logical flow for validating the synthesized compound, integrating the protocols described above.
Figure 1: Step-by-step spectroscopic decision tree for validating 3-nitrobenzotrichloride integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777269, 1-Nitro-3-(trichloromethyl)benzene. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 709-58-0 for comparative nitro-aromatic spectra). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Purity Assessment of 1-Nitro-3-(trichloromethyl)benzene by HPLC and GC
Executive Summary
For the purity assessment of 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), Gas Chromatography (GC) is the primary and superior technique due to the hydrolytic instability of the trichloromethyl group in aqueous media. While High-Performance Liquid Chromatography (HPLC) is a standard tool for nitro-aromatics, it is recommended here specifically for quantifying polar degradation products (e.g., m-nitrobenzoic acid).
This guide details a dual-method approach:
-
GC-FID: The "Gold Standard" for assaying the volatile parent compound and isomeric impurities.
-
RP-HPLC: The "Stability Indicating" method for quantifying non-volatile hydrolysis degradants.
Chemical Profile & Analytical Logic
The trichloromethyl group (
-
Hydrolytic Instability: In the presence of water (common in HPLC mobile phases), the
group hydrolyzes rapidly to form m-nitrobenzoic acid and hydrochloric acid. The half-life of benzotrichlorides in aqueous solution can be as short as minutes.[1] -
Thermal Stability: The nitro group and chlorines are thermally stable enough for GC analysis, provided the injection temperature is controlled to prevent degradation of the nitro group.
The "Hydrolysis Trap": Attempting to analyze the parent compound using standard Reverse-Phase HPLC (e.g., Water/Acetonitrile) often leads to on-column hydrolysis, resulting in split peaks or complete conversion to the acid form, yielding false purity data.
Figure 1: Hydrolysis pathway demonstrating why GC is preferred for the parent compound and HPLC for the degradant.
Protocol A: GC-FID (Primary Assay)
This method is designed to separate the target analyte from its likely synthesis impurities: 1-nitro-2-(trichloromethyl)benzene (o-isomer) and 1-nitro-4-(trichloromethyl)benzene (p-isomer), as well as unreacted benzotrichloride.
Instrument Parameters
-
System: Gas Chromatograph with Split/Splitless Inlet and Flame Ionization Detector (FID).
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5, or equivalent).
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film.
-
-
Carrier Gas: Helium or Hydrogen (Constant Flow: 1.0 mL/min).
Operating Conditions
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload; improves peak shape. |
| Injection Vol | 1.0 µL | Standard volume for capillary columns. |
| Detector (FID) | 300°C | Prevents condensation of high-boiling impurities. |
| Oven Program | Initial: 60°C (Hold 1 min)Ramp 1: 15°C/min to 180°CRamp 2: 25°C/min to 280°C (Hold 5 min) | Slow initial ramp separates volatiles/solvents. Fast secondary ramp elutes the high-boiling nitro-trichlorides. |
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Must be anhydrous).
-
Concentration: Prepare a 1.0 mg/mL solution.
-
Vial: Amber glass to prevent photodegradation of the nitro group.
System Suitability Criteria
-
Resolution (
): between the m-isomer (Main Peak) and p-isomer (typically the closest eluting impurity). -
Tailing Factor:
for the main peak. -
RSD (Area):
for 5 replicate injections.
Protocol B: RP-HPLC (Impurity/Stability Assay)
Use this method only to quantify the presence of m-nitrobenzoic acid (hydrolysis product) or other polar non-volatiles. Do not use this for the assay of the parent trichloromethyl compound unless the method is strictly non-aqueous (e.g., Normal Phase), which is rare in modern QC.
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: C18 (L1), End-capped (e.g., Zorbax Eclipse Plus C18).
-
Dimensions: 150 mm
4.6 mm, 3.5 µm or 5 µm.
-
-
Wavelength: 254 nm (Strong absorption for nitro-aromatics).
Mobile Phase Gradient
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol ionization).
-
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % A (Aqueous) | % B (Organic) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation (Critical)
-
Diluent: 100% Acetonitrile (Do not use water in the diluent).
-
Procedure: Inject immediately after preparation.
-
Note: Even with 100% MeCN diluent, on-column hydrolysis may occur as the plug mixes with the aqueous mobile phase. Any peak eluting at the retention time of m-nitrobenzoic acid should be flagged as "Free Acid + Hydrolyzed Parent."
Comparative Analysis & Decision Guide
The following table contrasts the performance of the two methods for this specific compound.
| Feature | Method A: GC-FID | Method B: RP-HPLC |
| Primary Use | Purity Assay of Parent | Impurity Profile (Acids/Salts) |
| Analyte Stability | High (Inert carrier gas) | Low (Hydrolysis in mobile phase) |
| Specificity | Excellent for isomers (o, m, p) | Poor for parent (degrades) |
| Sensitivity (LOD) | ~10 ppm (FID) | ~1 ppm (UV for benzoic acid) |
| Run Time | ~12-15 minutes | ~15 minutes |
| Major Limitation | Cannot detect non-volatile salts | Artifact formation (Hydrolysis) |
Workflow Decision Tree
Figure 2: Analytical decision matrix based on the target analyte.
References
-
PubChem. (2025). 1-Nitro-3-(trichloromethyl)benzene Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846 Update III. [Link]
-
Tanabe, K., & Sano, T. (1962). The Mechanism of the Hydrolysis of Benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University.[2] [Link]
-
Agilent Technologies. (2020).[3] Fast GC/MS Analysis for Benzene and Total Aromatic Content. Application Note 5994-2196EN. [Link]
Sources
Comparing different synthetic routes to 1-Nitro-3-(trichloromethyl)benzene
[1][2]
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-nitrobenzotrichloride, is a critical intermediate in the synthesis of agrochemicals, dyes, and UV absorbers.[1][2][3] Its chemical stability and meta-substitution pattern make it a valuable precursor for m-aminobenzotrifluoride and other fluorinated derivatives.[1][2]
This guide objectively compares the two dominant synthetic strategies:
-
Electrophilic Nitration of Benzotrichloride (The Industrial Standard)[2]
-
Radical Chlorination of 3-Nitrotoluene (The Side-Chain Functionalization Approach)
While Route 1 offers superior atom economy and yield for large-scale production, Route 2 provides a viable alternative when access to nitration facilities is limited or chlorine gas handling is preferred over mixed-acid waste management.[1][2]
Route A: Nitration of Benzotrichloride
Mechanism: Electrophilic Aromatic Substitution (EAS) Primary Advantage: High Selectivity & Yield
Mechanistic Insight
The trichloromethyl group (-CCl
Experimental Protocol (Lab Scale)
-
Reagents: Benzotrichloride (195.5 g, 1.0 mol), Mixed Acid (HNO
:H SO ratio 1:2).[2] -
Equipment: 500 mL three-necked flask, mechanical stirrer, thermometer, dropping funnel, ice bath.
Step-by-Step Workflow:
-
Setup: Charge the flask with 195.5 g of benzotrichloride. Cool to 0–5°C using an ice-salt bath.[1][2]
-
Acid Preparation: Prepare a mixed acid solution containing 30% HNO
and 60% H SO (anhydrous conditions are preferred to prevent hydrolysis of the -CCl group).[2] -
Addition: Add the mixed acid dropwise over 90 minutes. Critical: Maintain internal temperature between 5–10°C. Exotherms can lead to dinitration or hydrolysis.[2]
-
Post-Reaction: After addition, allow the mixture to warm to 20–25°C and stir for 2 hours.
-
Quenching: Pour the reaction mixture onto 500 g of crushed ice. The organic layer (heavy oil) will separate.[2]
-
Workup: Separate the organic phase. Wash with cold water (2 x 100 mL), followed by 5% NaHCO
solution (to remove acid traces), and finally with water.[2] -
Purification: Dry over anhydrous MgSO
. Distill under reduced pressure (bp 155–165°C at 10 mmHg) to obtain the product.
Self-Validating Check:
Route B: Radical Chlorination of 3-Nitrotoluene
Mechanism: Free Radical Side-Chain Substitution Primary Advantage: Avoids Mixed-Acid Nitration[1][2]
Mechanistic Insight
This route reverses the functionalization order.[2] The nitro group is introduced first (via toluene nitration), followed by exhaustive chlorination of the methyl group.[2] The nitro group (-NO
Experimental Protocol
-
Reagents: 3-Nitrotoluene (137 g, 1.0 mol), Chlorine gas (Cl
), Radical Initiator (Benzoyl Peroxide or AIBN), or Catalyst (PCl /Activated Carbon).[1][2] -
Equipment: Photochemical reactor (UV lamp) or high-temp chlorinator, gas dispersion tube, scrubber.[1][2]
Step-by-Step Workflow:
-
Setup: Charge molten 3-nitrotoluene into the reactor. Heat to 100°C.
-
Initiation: Add 0.5% w/w Benzoyl Peroxide or irradiate with a UV mercury lamp.[2]
-
Chlorination: Sparge dry Cl
gas through the liquid.[2] Raise temperature gradually to 160–180°C as the reaction proceeds.-
Note: The boiling point of the mixture increases as chlorination progresses (Mono -> Di -> Tri).[2]
-
-
Monitoring: Monitor reaction weight or density. The reaction is complete when the weight increase corresponds to the theoretical uptake of 3 moles of Cl
(approx. 106 g gain per mole of substrate) and HCl evolution ceases.[2] -
Degassing: Purge with N
gas for 30 minutes to remove dissolved Cl and HCl. -
Purification: Fractional distillation is required to separate the trichloromethyl product from incomplete dichloro- intermediates.[2]
Self-Validating Check:
Comparative Analysis
The following table summarizes the key performance metrics for both routes.
| Metric | Route A: Nitration of Benzotrichloride | Route B: Chlorination of 3-Nitrotoluene |
| Overall Yield | High (85–95%) | Moderate to High (75–85%) |
| Atom Economy | Good (Loss of H | Poor (Loss of 3 HCl molecules) |
| Purity Profile | High (>98% meta-isomer) | Variable (Risk of ring chlorination) |
| Key Risk | Hydrolysis: CCl | Safety: Cl |
| Equipment | Standard glass-lined reactor.[1][2] | Specialized gas handling/UV reactor.[2] |
| Cost | Lower (Benzotrichloride is cheap).[2] | Higher (Cl |
Visualizations
Synthetic Pathway Comparison
The following diagram illustrates the chemical flow and intermediates for both routes.
Caption: Comparison of electrophilic nitration (Route A) and radical chlorination (Route B) pathways.
Decision Logic for Process Selection
Use this logic tree to determine the optimal route based on your lab's constraints.
Caption: Decision matrix for selecting the optimal synthetic strategy based on resource availability.
References
-
Nitrobenzotrichlorides and process for their manufacture . U.S. Patent 3,182,091.[2][4] Available at:
-
Preparation of para-nitrobenzotrichloride (Comparative Radical Chlorination Data) . U.S. Patent 4,454,360.[2][5] Available at:
-
Synthesis of 1-NITRO-3-(TRICHLOROMETHYL)BENZENE from 3-Nitrobenzotrifluoride (Halex Route) . RSC Advances, 2016, 6, 42708-42712.[1][2][3] Referenced via ChemicalBook.[2][3]
-
1-Nitro-3-(trichloromethyl)benzene Compound Summary . PubChem. Available at: [Link]
Sources
- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]
- 2. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 5. US4454360A - Preparation of para-nitrobenzotrichloride - Google Patents [patents.google.com]
Efficacy of 1-Nitro-3-(trichloromethyl)benzene as a precursor compared to similar compounds
Executive Summary
In the high-stakes landscape of pharmaceutical and agrochemical synthesis, precursor selection dictates process efficiency. 1-Nitro-3-(trichloromethyl)benzene (CAS 709-58-0), also known as m-nitrobenzotrichloride, represents a strategic "privileged scaffold" for accessing meta-substituted benzoic acid derivatives.
Unlike the conventional nitration of benzoic acid—which necessitates subsequent chlorination steps to access the acyl chloride—this precursor allows for Process Intensification via partial hydrolysis. This guide objectively compares its efficacy against standard alternatives, demonstrating how it enables a streamlined, two-step route to 3-nitrobenzoyl chloride with superior atom economy and reduced reagent consumption.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 1-Nitro-3-(trichloromethyl)benzene |
| CAS Number | 709-58-0 |
| Molecular Weight | 240.47 g/mol |
| Key Functional Groups | Nitro ( |
| Electronic Character | Both groups are strongly electron-withdrawing. |
| Strategic Utility | Latent Acid Chloride equivalent; Meta-directing scaffold. |
The "Latent Acid Chloride" Advantage:
The trichloromethyl group (
Comparative Efficacy Analysis
This section compares the Trichloromethyl Route (using 1-Nitro-3-(trichloromethyl)benzene) against the Carboxyl Route (using Benzoic Acid) for the synthesis of 3-Nitrobenzoyl Chloride , a critical intermediate for amide-based APIs.
Comparative Metrics Table
| Metric | Route A: Trichloromethyl Pathway (Recommended) | Route B: Carboxyl Pathway (Conventional) |
| Starting Material | Benzotrichloride | Benzoic Acid |
| Step 1 | Nitration (Regioselective meta) | Nitration (Regioselective meta) |
| Intermediate | 1-Nitro-3-(trichloromethyl)benzene | 3-Nitrobenzoic Acid |
| Step 2 | Partial Hydrolysis (Water + Catalyst) | Chlorination (SOCl₂ or PCl₅) |
| Final Product | 3-Nitrobenzoyl Chloride | 3-Nitrobenzoyl Chloride |
| Atom Economy | High: Byproduct is HCl (gas). | Lower: Byproducts include SO₂ + HCl. |
| Purification | Distillation (Liquid/Liquid) | Recrystallization (Solid/Solid) |
| Regiopurity | High (>90% meta due to | Moderate (~80% meta, requires isomer removal) |
Mechanism of Action: The "Shortcut"
In Route B, the researcher must first add oxygen (hydrolysis to acid) and then remove it to add chlorine (chlorination). Route A is superior because the chlorine atoms are already present. By carefully controlling hydrolysis, two chlorines are displaced by one oxygen, yielding the acid chloride directly.
Experimental Protocols
Protocol A: Synthesis of 1-Nitro-3-(trichloromethyl)benzene
Objective: Regioselective introduction of the nitro group.
-
Setup: Use a jacketed glass reactor equipped with a mechanical stirrer and temperature probe.
-
Reagents:
-
Benzotrichloride (1.0 eq)
-
Mixed Acid (HNO₃/H₂SO₄, 30:70 ratio, 1.1 eq HNO₃)
-
-
Procedure:
-
Cool Benzotrichloride to 0–5°C.
-
Add Mixed Acid dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Note: The
group directs the nitro group to the meta position. -
Allow to warm to 25°C and stir for 2 hours.
-
Quench: Pour onto crushed ice. The organic layer (dense oil) separates.
-
Workup: Wash with cold water, then 5% NaHCO₃. Dry over MgSO₄.
-
Yield: Typically 90–95% crude oil.
-
Protocol B: Partial Hydrolysis to 3-Nitrobenzoyl Chloride
Objective: Controlled conversion of
-
Setup: Round-bottom flask with reflux condenser and HCl gas trap (scrubber).
-
Reagents:
-
1-Nitro-3-(trichloromethyl)benzene (from Protocol A)[1]
-
Water (1.0 – 1.1 eq)
-
Catalyst: Anhydrous ZnCl₂ (0.5 mol%) or FeCl₃ (0.1 mol%).
-
-
Procedure:
-
Heat the precursor to 100–110°C.
-
Add water slowly below the surface of the liquid (via dip tube) or dropwise under vigorous stirring.
-
Mechanism:[2][3][4][5][6] Reaction is immediate; HCl gas evolves rapidly.
-
Endpoint: Evolution of HCl ceases.
-
Target Product: 3-Nitrobenzoyl Chloride (bp ~155°C at 20 mmHg).
-
Critical Decision Tree: When to Use This Precursor
Use the following logic to determine if 1-Nitro-3-(trichloromethyl)benzene is the correct choice for your synthesis.
Safety & Handling (E-E-A-T Compliance)
-
Lachrymator Hazard: Benzotrichloride and its nitro-derivatives are potent lachrymators (tear gas agents). All operations must be conducted in a functioning fume hood.
-
Hydrolysis Risk: The precursor reacts with atmospheric moisture to release HCl. Store in tightly sealed containers under inert gas (Nitrogen/Argon).
-
Carcinogenicity: Benzotrichloride is classified as a Group 2A carcinogen (IARC). Treat the nitro-derivative with equivalent caution. Double-gloving (Nitrile/Laminate) is recommended.
References
-
Synthesis of Nitrobenzotrichlorides: US Patent 3182091A, "Nitrobenzotrichlorides and process for their manufacture." Link
-
Partial Hydrolysis Methodology: US Patent 1557154A, "Manufacture of benzoyl chloride." (Describes the ZnCl2 catalyzed partial hydrolysis of benzotrichlorides). Link
-
Comparative Nitration Efficiency: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 3, p. 73 (1923). (Standard nitration of benzoic acid).[9] Link
-
Physical Properties & Safety: NIST Chemistry WebBook, "Benzoyl chloride, 3-nitro-". Link
Sources
- 1. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - benzotrichloride---> benzoylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. JPH11171825A - Method for producing benzoyl chloride - Google Patents [patents.google.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Benchmarking the Yield and Purity of 1-Nitro-3-(trichloromethyl)benzene Synthesis Methods
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), also known as m-nitrobenzotrichloride, is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (e.g., m-aminobenzotrifluoride). Its synthesis is dominated by two primary routes: the Nitration of Benzotrichloride and the Radical Chlorination of m-Nitrotoluene .
This guide benchmarks these two methodologies, analyzing yield efficiency, impurity profiles, and scalability.
-
The Nitration Route is generally preferred for high-purity applications due to the strong meta-directing effect of the trichloromethyl group, yielding >85% with manageable isomer separation.
-
The Chlorination Route offers an alternative when nitrotoluene feedstocks are more accessible but suffers from slower kinetics and complex purification requirements due to sequential halogenation.
Comparative Analysis: Yield & Performance
The following data summarizes the performance metrics of the two dominant synthesis pathways.
Table 1: Performance Benchmark
| Feature | Method A: Nitration of Benzotrichloride | Method B: Radical Chlorination of m-Nitrotoluene |
| Reaction Type | Electrophilic Aromatic Substitution (EAS) | Free Radical Substitution (Side-chain) |
| Typical Yield | 85 – 92% | 60 – 75% |
| Purity (Crude) | High (>90% meta-isomer) | Moderate (Mixture of mono-, di-, tri-chlorides) |
| Key Impurities | o-/p-isomers, dinitrobenzotrichloride, m-nitrobenzoic acid (hydrolysis product) | m-nitrobenzyl chloride, m-nitrobenzal chloride, ring-chlorinated byproducts |
| Reaction Time | Fast (2 – 4 hours) | Slow (20 – 100+ hours depending on light/catalyst) |
| Safety Profile | High Risk: Exothermic, requires temperature control (-5°C to 10°C) to prevent runaway.[1] | Moderate Risk: Requires handling toxic Cl₂ gas at high temps (130°C+); UV radiation hazards. |
| Scalability | Excellent (Continuous flow compatible) | Good (Batch mode preferred due to light penetration limits) |
Method A: Nitration of Benzotrichloride (Recommended)[2]
Mechanism & Rationale
This method utilizes the strong electron-withdrawing nature of the trichloromethyl group (-CCl₃). In an Electrophilic Aromatic Substitution (EAS), the -CCl₃ group acts as a meta-director, deactivating the ring but directing the incoming nitronium ion (NO₂⁺) primarily to the meta position. This inherent selectivity results in a cleaner crude product compared to the chlorination route.
Advantages:
-
High Regioselectivity: The steric bulk and electronic deactivation of -CCl₃ suppress ortho substitution and minimize polysubstitution.
-
Speed: The reaction is rapid, driven by the strength of the mixed acid (HNO₃/H2SO₄).
Visual Pathway (DOT Diagram)
Caption: Reaction pathway for the nitration of benzotrichloride, highlighting the meta-directing selectivity.
Validated Experimental Protocol
Based on industrial optimization and US Pat. 3,182,091.
Reagents:
-
Benzotrichloride (1.0 eq)
-
Nitric Acid (98% fuming, 1.1 eq)
-
Sulfuric Acid (98%, solvent/catalyst)
Step-by-Step Workflow:
-
Preparation: Charge a glass-lined reactor with mixed acid (30% HNO₃ in H₂SO₄) and cool to 0°C .
-
Addition: Add benzotrichloride dropwise over 60–90 minutes.
-
Critical Control Point: Maintain internal temperature between 0°C and 5°C . Exceeding 10°C increases the formation of dinitro species and hydrolysis to benzoic acid.
-
-
Digestion: Stir the mixture at 5–10°C for 2 hours to ensure complete conversion.
-
Quench: Pour the reaction mixture onto crushed ice (3x volume) with vigorous stirring. The product will separate as a heavy organic oil or semi-solid.
-
Purification:
-
Wash with cold water (2x), then 5% NaHCO₃ (to remove acid), and finally brine.
-
Distillation: Fractionally distill under reduced pressure (0.5–1.0 mmHg). Collect the fraction boiling at 126–128°C .
-
Optional: Recrystallization from ethanol can yield purity >99%.
Method B: Radical Chlorination of m-Nitrotoluene
Mechanism & Rationale
This route involves the free-radical substitution of the benzylic hydrogens on m-nitrotoluene. Unlike the ionic nitration mechanism, this process is stepwise: methyl (-CH₃)
Challenges:
-
Deactivation: The nitro group withdraws electron density, making the benzylic C-H bonds stronger and less reactive toward radical attack compared to toluene.
-
Stepwise Kinetics: Achieving full conversion to the trichloride requires prolonged reaction times and excess chlorine, often leading to ring chlorination impurities if not carefully catalyzed.
Visual Pathway (DOT Diagram)
Caption: Stepwise radical chlorination pathway showing the progression from mono- to trichloride.
Validated Experimental Protocol
Adapted from classic radical halogenation techniques (e.g., US Pat. 1,761,475).
Reagents:
-
m-Nitrotoluene (1.0 eq)
-
Chlorine gas (Excess, continuous flow)
-
Catalyst: UV Light (Mercury vapor lamp) or PCl₅ (optional chemical initiator)
Step-by-Step Workflow:
-
Setup: Place m-nitrotoluene in a reactor equipped with a gas inlet tube, reflux condenser, and a quartz immersion well for the UV lamp.
-
Activation: Heat the substrate to 130–140°C . Initiate UV irradiation.[3]
-
Chlorination: Pass dry Chlorine gas (Cl₂) through the liquid.[6]
-
Monitoring: The reaction is tracked by weight increase or refractive index. The theoretical weight increase corresponds to the uptake of 3 moles of Cl₂ and loss of 3 moles of HCl.
-
-
Completion: The reaction slows significantly at the dichloride stage. Continue chlorination until the specific gravity or freezing point matches the standard for the trichloride.
-
Purification:
-
Degas the crude mixture with nitrogen to remove dissolved Cl₂ and HCl.
-
Crystallization: The crude oil is often crystallized by cooling to 0°C. Unreacted intermediates remain in the mother liquor.
-
Recrystallization: Purify using methanol or benzene to remove mono/di-chlorinated species.
-
Strategic Selection Guide
Use the decision tree below to select the appropriate method for your specific constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on feedstock and purity needs.
References
-
US Patent 3,182,091 . Nitrobenzotrichlorides and process for their manufacture. (1965). Describes the high-yield nitration of benzotrichloride at low temperatures.
-
US Patent 1,761,475 . Side chain chlorination products of meta nitrotoluene and process of making the same. (1930). Details the radical chlorination protocol and crystallization endpoints.
-
ChemicalBook . 1-NITRO-3-(TRICHLOROMETHYL)BENZENE Synthesis. Provides commercial supplier data and alternative catalytic methods.
-
PubChem . 1-nitro-3-(trichloromethyl)benzene (Compound). National Library of Medicine. Contains physical property data and safety information (CID 2777269). [7]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same - Google Patents [patents.google.com]
- 7. americanelements.com [americanelements.com]
A Researcher's Guide to the Spectroscopic Differentiation of Nitro-Trichloromethylbenzene Isomers
Abstract
The structural elucidation of isomeric molecules is a fundamental challenge in chemical analysis, with significant implications in fields ranging from pharmaceutical development to materials science. This guide provides a comprehensive spectroscopic comparison of 1-Nitro-3-(trichloromethyl)benzene and its ortho- and para-isomers. We delve into the practical application and theoretical principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these closely related compounds. By examining the influence of substituent position on vibrational modes, magnetic shielding, and fragmentation patterns, this document serves as a practical reference for researchers. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to illustrate how subtle differences in molecular symmetry and electronic distribution yield unique and identifiable spectroscopic signatures.
Introduction
The 1-nitro-(trichloromethyl)benzene isomers—1-nitro-2-(trichloromethyl)benzene (ortho), 1-nitro-3-(trichloromethyl)benzene (meta), and 1-nitro-4-(trichloromethyl)benzene (para)—are substituted aromatic compounds sharing the same molecular formula (C₇H₄Cl₃NO₂) and molecular weight (240.5 g/mol )[1][2]. Despite their identical composition, the spatial arrangement of the potent electron-withdrawing nitro (-NO₂) and trichloromethyl (-CCl₃) groups imparts distinct physicochemical properties to each isomer. These differences are critical in contexts such as synthetic chemistry, where reaction pathways and product purity must be rigorously established.
Spectroscopic techniques are indispensable for isomer differentiation. Each method probes different molecular properties:
-
Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds.
-
Nuclear Magnetic Resonance (NMR) spectroscopy characterizes the chemical environment of atomic nuclei (¹H and ¹³C) based on their magnetic shielding.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, revealing its elemental composition and structural motifs.
This guide explains the causality behind the expected spectral differences, providing a robust framework for identifying each isomer with high confidence.
Methodologies: A Self-Validating Approach
The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed as self-validating systems, incorporating standard practices for calibration and verification.
Sample Preparation and Instrumentation
All isomers should be of high purity (≥95%) for analysis. Samples for NMR are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. For IR spectroscopy, solid samples can be analyzed as KBr pellets, while liquids can be analyzed as a thin film between salt plates. Mass spectrometry is typically performed on samples introduced via Gas Chromatography (GC-MS) to ensure analysis of a pure compound.
Infrared (IR) Spectroscopy Protocol
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS-66V or equivalent, is used[3]. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of ±1 cm⁻¹[3].
-
Rationale: This range covers the fundamental vibrations of most organic functional groups. The high resolution ensures that closely spaced peaks can be distinguished.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz) is used for data acquisition.
-
¹H NMR Acquisition:
-
Prepare a ~5-10 mg/mL solution in CDCl₃ with TMS.
-
Acquire spectra with a 90° pulse, a relaxation delay of 5 seconds, and 16-32 scans.
-
Causality: The relaxation delay ensures complete relaxation of protons between pulses, allowing for accurate integration to determine the number of protons.
-
-
¹³C NMR Acquisition:
-
Prepare a ~20-50 mg/mL solution in CDCl₃ with TMS.
-
Acquire spectra using a proton-decoupled sequence.
-
Causality: Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom, which is crucial for identifying isomers based on symmetry.
-
Mass Spectrometry (MS) Protocol
-
Instrument: A GC-MS system employing electron ionization (EI) at a standard energy of 70 eV.
-
Method: Inject a dilute solution of the analyte into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer.
-
Data Acquisition: Scan a mass range from m/z 40 to 300.
-
Rationale: EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are crucial for structural elucidation and creating searchable library entries. The mass range is chosen to encompass the molecular ion and all significant fragments.
General Spectroscopic Workflow
The diagram below outlines the logical flow from sample receipt to final data interpretation for a comprehensive spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
Results and Discussion: A Comparative Analysis
The positional isomerism directly impacts molecular symmetry and the electronic interplay between the -NO₂ and -CCl₃ groups. These effects create distinct and predictable differences in the spectra of the ortho, meta, and para isomers.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the nitro group[4].
-
Nitro Group Vibrations: All three isomers are expected to show two very strong bands corresponding to the NO₂ stretches.[5]
-
C-Cl Vibrations: The trichloromethyl group will exhibit strong C-Cl stretching bands, typically in the 800-600 cm⁻¹ region.
-
Aromatic C-H Vibrations: The key differentiating feature will be the C-H out-of-plane bending bands between 900-650 cm⁻¹, which are highly sensitive to the substitution pattern on the benzene ring.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | Strong | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Strong | Strong |
| C-Cl Stretch | 800 - 600 | Strong | Strong | Strong |
| C-H Out-of-Plane Bend | 900 - 650 | ~750 (1,2-disub.) | ~880, ~780, ~690 (1,3-disub.) | ~850 (1,4-disub.) |
Expert Interpretation: While the powerful nitro group absorptions confirm its presence, they are not ideal for differentiating the isomers. The most reliable information comes from the fingerprint region. The para-isomer should show a single, strong C-H bending band characteristic of 1,4-disubstitution. The ortho-isomer will also have a characteristic band, while the meta-isomer will display a more complex pattern with multiple bands corresponding to its specific substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for isomer differentiation due to its sensitivity to the unique magnetic environment of each nucleus. Both the -NO₂ and -CCl₃ groups are electron-withdrawing, which deshields the aromatic protons and carbons, shifting their signals to a higher frequency (downfield) compared to benzene (δH ≈ 7.3 ppm)[6]. The resonance effect of the nitro group particularly deshields the ortho and para positions[5][7].
Isomer Structures and Proton Environments
The diagram below highlights the distinct proton environments for each isomer, which dictates the complexity of their ¹H NMR spectra.
Caption: Structural isomers and their aromatic proton environments.
¹H NMR Analysis:
-
Para-Isomer (1,4-): Due to its C₂ symmetry axis, this isomer will have the simplest spectrum. It will show only two signals for the four aromatic protons. These signals will appear as two distinct doublets (an AA'BB' system), each integrating to 2H. The protons ortho to the strong -NO₂ group (H3/H5) are expected to be further downfield than the protons ortho to the -CCl₃ group (H2/H6).
-
Ortho-Isomer (1,2-): This isomer has no symmetry, meaning all four aromatic protons are chemically distinct. This will result in a complex spectrum with four separate multiplet signals, each integrating to 1H.
-
Meta-Isomer (1,3-): This isomer also lacks symmetry in the same way as the ortho-isomer, but the proton environments are different. It will exhibit four distinct signals for the four aromatic protons. The proton situated between the two electron-withdrawing groups (H2) will be the most deshielded and shifted furthest downfield, likely appearing as a singlet or a narrow triplet.
¹³C NMR Analysis:
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct count of the number of non-equivalent carbon atoms.
-
Para-Isomer (1,4-): High symmetry results in only 4 aromatic carbon signals and 1 signal for the -CCl₃ carbon.
-
Ortho-Isomer (1,2-): No symmetry results in 6 unique aromatic carbon signals and 1 signal for the -CCl₃ carbon.
-
Meta-Isomer (1,3-): No symmetry results in 6 unique aromatic carbon signals and 1 signal for the -CCl₃ carbon.
While both ortho and meta isomers show 7 total signals, the specific chemical shifts will differ, allowing for their differentiation. The carbons directly bonded to the -NO₂ and -CCl₃ groups will be significantly shifted.
| Technique | Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H NMR | Aromatic Signals | 4 complex multiplets | 4 complex multiplets | 2 doublets (AA'BB') |
| Integration | 1H : 1H : 1H : 1H | 1H : 1H : 1H : 1H | 2H : 2H | |
| ¹³C NMR | Aromatic Signals | 6 | 6 | 4 |
| Total Signals | 7 | 7 | 5 |
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), the isomers will exhibit identical molecular ion (M⁺˙) peaks, as they have the same molecular weight (240.5 g/mol ). The most telling feature of the molecular ion is the isotopic cluster resulting from the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a characteristic pattern for the molecular ion:
-
M⁺˙: Contains three ³⁵Cl atoms.
-
(M+2)⁺˙: Contains two ³⁵Cl and one ³⁷Cl.
-
(M+4)⁺˙: Contains one ³⁵Cl and two ³⁷Cl.
-
(M+6)⁺˙: Contains three ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 100:98:32:3, which provides unambiguous confirmation of the presence of three chlorine atoms.
Fragmentation Analysis:
While the molecular ion will be identical, the relative abundances of fragment ions may differ due to the varying stability of the fragments formed from each isomer[8]. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals[9].
-
Loss of NO₂: A peak at m/z 194 ([M - 46]⁺).
-
Loss of Cl: A peak at m/z 205 ([M - 35]⁺).
-
Loss of CCl₃: A peak at m/z 122 ([M - 119]⁺). This fragmentation is often less favorable.
The stability of the resulting carbocation after fragmentation can influence peak intensity. For example, the fragmentation pattern might differ slightly based on the relative positions of the groups, but these differences are often subtle and less definitive for isomer identification than NMR.
Conclusion
The unambiguous differentiation of 1-nitro-(trichloromethyl)benzene isomers is readily achievable through a systematic application of standard spectroscopic techniques.
-
¹H and ¹³C NMR spectroscopy are the most powerful tools. The distinct molecular symmetry of the para-isomer yields uniquely simple spectra (2 aromatic proton signals, 5 total carbon signals), making it instantly identifiable. The ortho- and meta-isomers both produce more complex spectra but can be distinguished from each other by the specific chemical shifts and coupling patterns, particularly the downfield shift of the H2 proton in the meta-isomer.
-
IR spectroscopy provides a rapid confirmation of functional groups. The substitution pattern in the C-H out-of-plane bending region (900-650 cm⁻¹) serves as a key diagnostic feature to distinguish between 1,2-, 1,3-, and 1,4-disubstitution patterns.
-
Mass spectrometry confirms the molecular weight and elemental formula (C₇H₄Cl₃NO₂) through the molecular ion and its characteristic chlorine isotopic cluster. While fragmentation patterns can offer supporting evidence, they are generally less conclusive for differentiating these positional isomers compared to NMR.
By integrating data from these orthogonal techniques, researchers can confidently elucidate the structure of a given isomer, ensuring the integrity and accuracy of their scientific findings.
References
-
NMR Blog. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. DOI: 10.1002/asia.201800137.
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-4-[(trichloromethyl)thio]benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. DOI: 10.1021/ja01598a013.
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Gardner, A. M., et al. (2023). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. Physical Chemistry Chemical Physics, 25(39), 26731-26746. DOI: 10.1039/D3CP03028H.
-
B18OA1. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
- Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. DOI: 10.1021/ja01628a061.
-
PubChem. (n.d.). 1-Nitro-3-(trichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Khaikin, L. S., et al. (2013). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 24(4), 1145-1165.
-
PubChem. (n.d.). Benzene, 1-nitro-4-(trichloromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Arjunan, V., et al. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 74-84.
- Arivazhagan, M., & Aruman, M. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, 49, 441-450.
- Ali, I., et al. (2010). 1-Chloromethyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(4), o808.
-
American Elements. (n.d.). 1-nitro-3-(trichloromethyl)benzene. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds. Retrieved from [Link]
Sources
- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-nitro-4-(trichloromethyl)- | C7H4Cl3NO2 | CID 11264963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Isomeric Purity Analysis of 1-Nitro-3-(trichloromethyl)benzene
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (also known as
For researchers and process chemists, the separation of these isomers is non-trivial due to their similar boiling points and polarities. This guide compares the three primary analytical methodologies: Capillary Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative NMR (qNMR) .
The Verdict:
-
Routine QC: Use GC-FID with a mid-polar column (e.g., 14% cyanopropyl-phenyl). It offers the highest resolution for isomers and superior robustness.
-
Primary Reference/Validation: Use qNMR .[1][2][3][4] It provides absolute purity without requiring hard-to-find isomer standards.
-
Alternative: Use HPLC only if thermal instability is observed, with strict precautions against hydrolysis of the trichloromethyl group.
Part 1: The Isomer Challenge
The target molecule, the meta-isomer , must be distinguished from its impurities. The trichloromethyl (
| Isomer | Structure Note | Analytical Challenge |
| Meta (Target) | 1,3-substitution | Major product; thermodynamically stable. |
| Ortho (Impurity) | 1,2-substitution | Steric hindrance between |
| Para (Impurity) | 1,4-substitution | Symmetric; often co-elutes with meta on non-polar columns. |
Part 2: Method A - Gas Chromatography (The Gold Standard)
Why GC?
GC is the preferred method because 1-Nitro-3-(trichloromethyl)benzene is volatile enough (BP ~260–280°C) to be analyzed without derivatization, and capillary columns offer the theoretical plates necessary to resolve the meta and para pair.
Critical Protocol: Column Selection
Do not use a standard 100% Dimethylpolysiloxane (e.g., DB-1) column. These non-polar phases rely on boiling point separation, which is insufficient for these isomers.
Recommended Phase: 14% Cyanopropyl-phenyl - 86% Dimethylpolysiloxane (e.g., DB-1701, Rtx-1701).
-
Mechanism:[5][6] The cyano group interacts with the strong dipole of the nitro group, enhancing selectivity based on polarity rather than just volatility.
Step-by-Step Workflow
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) or Acetone. Ensure the sample is completely solvated (the compound is a low-melting solid, MP ~47°C).
-
Inlet: Split mode (50:1). Temperature: 250°C.
-
Note: High split ratio prevents column overload which causes peak fronting and loss of resolution.
-
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C (Hold 5 min to elute heavy tars).
-
-
Detector (FID): 300°C. Hydrogen/Air flow optimized for your instrument.
Visualization: GC Method Logic
Caption: Logical flow for GC analysis emphasizing the critical role of the cyanopropyl stationary phase.
Part 3: Method B - Quantitative NMR (The Validator)
Why qNMR?
If you lack pure standards for the ortho and para isomers, you cannot determine Response Factors (RF) for GC. qNMR relies on the physics of nuclear spin, where the signal integral is directly proportional to the molar concentration. It is self-validating.
The Protocol[6]
-
Solvent:
(Deuterated Chloroform) or DMSO- . -
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (For isomer ratio only, no internal standard is needed; just integrate the isomer peaks relative to each other).
-
Acquisition:
-
Pulse angle: 90°.[4]
-
Relaxation delay (
): (typically 30–60 seconds). Crucial for accuracy. -
Scans: 16–64 (sufficient for >1% impurities).
-
Spectral Interpretation
-
Meta (Target): Look for the singlet-like triplet at high frequency (between two EWGs).
-
Para (Impurity): Symmetric AA'BB' system (looks like two "doublets" leaning toward each other).
-
Ortho (Impurity): Distinct patterns due to the magnetic anisotropy of the bulky
group.
Part 4: Method C - HPLC (The Alternative)
Why HPLC?
Use HPLC only if the sample degrades in the GC injector. However, a major risk exists: Hydrolysis.
The trichloromethyl group (
Critical Precaution
-
Avoid standard acidic mobile phases (e.g., 0.1% TFA in water) if possible.
-
Preferred Mode: High-organic gradient or Normal Phase (Hexane/Ethanol).
-
Column: C18 (Reverse Phase) or Silica (Normal Phase).
-
Detection: UV at 254 nm.
Part 5: Comparative Analysis
The following table contrasts the three methodologies to aid in decision-making.
| Feature | GC-FID (Recommended) | qNMR (Validation) | HPLC-UV (Alternative) |
| Specificity | High (Isomer resolution) | High (Structural ID) | Medium (Peak overlap common) |
| Sensitivity (LOD) | High (< 10 ppm) | Low (~1000 ppm / 0.1%) | High (< 10 ppm) |
| Robustness | Excellent | Excellent | Moderate (Hydrolysis risk) |
| Standard Req. | Needs Isomer Standards | None Required | Needs Isomer Standards |
| Analysis Time | 15–20 mins | 10–60 mins | 20–40 mins |
| Cost per Run | Low | High (Solvents/Instrument) | Medium |
Decision Tree for Researchers
Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and sensitivity needs.
References
-
PubChem. (2025).[7] 1-Nitro-3-(trichloromethyl)benzene (Compound Summary). National Library of Medicine. [Link][8]
-
Phenomenex. (2024). GC vs. HPLC: A Guide to Small Molecule Separation. Phenomenex Blog. [Link]
-
Agilent Technologies. (2023). Selection of Capillary GC Columns for Nitroaromatic Isomers. Agilent Technical Library. [Link]
Sources
- 1. rssl.com [rssl.com]
- 2. ethz.ch [ethz.ch]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
Literature comparison of reported yields for 1-Nitro-3-(trichloromethyl)benzene
Executive Summary
1-Nitro-3-(trichloromethyl)benzene (CAS: 98-46-4), also known as m-nitrobenzotrichloride, is a critical intermediate in the synthesis of m-trifluoromethylaniline and various agrochemical/pharmaceutical precursors. Its synthesis is governed by the directing effects of substituents on the benzene ring. This guide compares the two primary synthetic routes reported in literature:
-
Nitration of Benzotrichloride (Electrophilic Aromatic Substitution) – The Industry Standard
-
Side-Chain Chlorination of m-Nitrotoluene (Free Radical Substitution) – The Historical Alternative
Key Finding: The nitration route consistently outperforms the chlorination route in terms of yield (approx. 90% vs. variable/low), specificity, and ease of purification.
Comparative Analysis of Synthetic Routes
Route A: Nitration of Benzotrichloride (Preferred)
This method utilizes the meta-directing property of the trichloromethyl (-CCl₃) group. Despite being a deactivating group, -CCl₃ directs the incoming nitro group primarily to the meta position.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents: Benzotrichloride, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[1]
-
Reported Yield: 80% – 90% (High purity).
-
Pros: High regioselectivity; starting material (benzotrichloride) is readily available from toluene chlorination; scalable.
-
Cons: Requires handling of mixed acids; exotherm control is critical.
Route B: Side-Chain Chlorination of m-Nitrotoluene
This method involves the radical chlorination of the methyl group of m-nitrotoluene.
-
Mechanism: Free Radical Chain Reaction.
-
Reagents: m-Nitrotoluene, Chlorine gas (Cl₂), UV light or Radical Initiator (e.g., AIBN, Benzoyl Peroxide).
-
Reported Yield: Variable (<50% for pure trichloride) .
-
Pros: Direct functionalization if m-nitrotoluene is abundant.
-
Cons: The nitro group strongly deactivates the side chain toward radical attack. The reaction often stalls at the m-nitrobenzal chloride (dichloride) stage. Forcing conditions lead to ring chlorination (nuclear chlorination) impurities.
Performance Metrics & Data Comparison
| Metric | Route A: Nitration of Benzotrichloride | Route B: Chlorination of m-Nitrotoluene |
| Typical Yield | 88% – 90% [1, 2] | 30% – 50% (often mixed with dichloride) [3] |
| Purity Profile | High (>95% meta-isomer) | Low (contains m-nitrobenzal chloride & ring-chlorinated byproducts) |
| Reaction Time | 2 – 4 Hours | 10 – 20+ Hours (Slow kinetics) |
| Atom Economy | Moderate (Loss of H₂O) | Poor (Loss of 3 equivalents of HCl) |
| Scalability | High (Standard industrial nitration) | Moderate (Gas-liquid mass transfer limits) |
| Key Challenge | Temperature control (-5°C to 10°C) | Preventing ring chlorination; driving reaction to completion |
Detailed Experimental Protocols
Protocol A: Nitration of Benzotrichloride (High Yield)
Based on US Patent 3,182,091 and standard nitration procedures [1].
Safety Warning: Mixed acids are highly corrosive. The reaction is exothermic. Benzotrichloride is a lachrymator and potential carcinogen. Perform in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Cool the flask in an ice/salt bath to 0–5°C .
-
Acid Preparation: Prepare a "mixed acid" solution containing 30-50% HNO₃ in concentrated H₂SO₄. (e.g., 140 parts mixed acid).
-
Addition: Charge 98 parts (0.5 mol) of benzotrichloride into the flask.
-
Reaction: Slowly add the mixed acid dropwise, maintaining the internal temperature between 5°C and 10°C . Crucial: Do not exceed 15°C to avoid dinitration.
-
Digestion: After addition, stir the mixture at 5–10°C for 2 hours.
-
Work-up: Pour the reaction mixture onto 500g of crushed ice . The organic layer (an oil) will separate.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (2 x 100 mL).
-
Purification: Wash the organic layer with 5% NaHCO₃ solution (to remove acid traces) and then water. Dry over anhydrous MgSO₄.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is 1-nitro-3-(trichloromethyl)benzene.[2]
-
Expected Yield: ~108 parts (~90% theoretical).
-
Physical State: Pale yellow oil or low-melting solid (mp ~25°C).
-
Protocol B: Radical Chlorination (Reference Only)
Based on general side-chain chlorination methodologies [3].
-
Setup: Quartz reaction vessel equipped with a Cl₂ gas inlet, reflux condenser, and UV lamp source.
-
Reaction: Heat m-nitrotoluene to 130–140°C .
-
Chlorination: Pass dry Cl₂ gas through the liquid while irradiating with UV light.
-
Monitoring: Monitor reaction weight or refractive index. The reaction slows significantly after the formation of the dichloride (m-nitrobenzal chloride).
-
Note: Pushing to the trichloride often results in ring chlorination. This route is generally not recommended for high-purity applications.
Mechanism Visualization
Pathway A: Nitration Mechanism (Electrophilic Aromatic Substitution)
The trichloromethyl group is electron-withdrawing but meta-directing due to the lack of lone pairs to donate for resonance stabilization of ortho/para intermediates.
Caption: Electrophilic attack of the nitronium ion occurs preferentially at the meta-position due to the strong electron-withdrawing nature of the trichloromethyl group.
Pathway B: Chlorination Mechanism (Free Radical Chain)
The nitro group deactivates the benzylic C-H bonds, making the abstraction of the final hydrogen atom (to form the trichloride) energetically difficult.
Caption: Stepwise radical chlorination. The final step (dichloride to trichloride) is kinetically hindered, leading to incomplete conversion or side reactions.
References
-
Fritz, H. E., & Weiland, H. J. (1965). Nitrobenzotrichlorides and process for their manufacture. U.S. Patent No.[3][4][5][6][7] 3,182,091. Washington, DC: U.S. Patent and Trademark Office. Link
- Primary source for the 90% yield nitr
-
Spreckels, E. (1919).[8][9] Nitration of Benzotrichloride. Berichte der Deutschen Chemischen Gesellschaft, 52, 315-319.
- Historical confirm
-
Gubelmann, I., Weiland, H. J., & Stallmann, O. (1930). Side chain chlorination products of meta nitrotoluene and process of making the same. U.S. Patent No.[3][4][5][6][7] 1,761,475. Washington, DC: U.S. Patent and Trademark Office. Link
- Details the difficulties in chlorinating m-nitrotoluene beyond the dichloride stage.
-
PubChem. (n.d.).[2] 1-Nitro-3-(trichloromethyl)benzene (Compound).[2] National Library of Medicine. Link
-
Physical property and identifier verification.[4]
-
Sources
- 1. vaia.com [vaia.com]
- 2. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
- 5. ptabwatch.com [ptabwatch.com]
- 6. US4454360A - Preparation of para-nitrobenzotrichloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
- 9. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
Assessing the environmental impact of different 1-Nitro-3-(trichloromethyl)benzene synthesis routes
Executive Summary
This technical guide evaluates the environmental footprint of the two primary synthesis routes for 1-Nitro-3-(trichloromethyl)benzene (CAS: 709-58-0), a critical intermediate in the manufacture of dyes, herbicides, and pharmaceutical precursors like
Our analysis contrasts the industry-standard Nitration of Benzotrichloride (Route A) against the Radical Chlorination of
Synthesis Route Analysis
Route A: Nitration of Benzotrichloride (The Industrial Standard)
This route exploits the meta-directing influence of the trichloromethyl group (
-
Mechanism: Electrophilic Aromatic Substitution (
).[1] The group strongly deactivates the ring but directs the incoming nitronium ion ( ) to the meta position. -
Key Challenge: Controlling temperature (-5°C to 30°C) is vital to prevent hydrolysis of the
group to benzoic acid derivatives or over-nitration.
Experimental Protocol (Route A)
-
Preparation: Charge a glass-lined reactor with 98%
(3.0 eq) and cool to 0°C. -
Nitration: Slowly add fuming
(1.1 eq) while maintaining temperature <10°C. -
Addition: Add benzotrichloride (1.0 eq) dropwise over 2 hours. The reaction is exothermic; maintain internal temperature between 20–30°C.
-
Quenching: Pour the reaction mixture onto crushed ice/water (5x volume).
-
Separation: Extract the organic layer with dichloromethane (DCM). Wash with 5%
to remove residual acid. -
Purification: Dry over
and distill under reduced pressure to obtain the product (Yield: ~85-90%).
Route B: Radical Chlorination of -Nitrotoluene
This route involves the exhaustive side-chain chlorination of
-
Mechanism: Free Radical Substitution (Chain Reaction).
-
Key Challenge: The nitro group deactivates the ring, reducing the risk of ring chlorination, but the reaction requires harsh conditions to fully chlorinate the methyl group to a trichloromethyl group.
Experimental Protocol (Route B)
-
Preparation: Charge
-nitrotoluene (1.0 eq) into a photo-reactor equipped with a mercury vapor lamp and a reflux condenser. -
Catalysis: Add 0.5 mol% phosphorus trichloride (
) or AIBN as a catalyst. -
Chlorination: Heat to 140–160°C. Sparge dry chlorine gas (
) through the melt. -
Monitoring: Continue chlorination until the reaction mass weight increases by the theoretical amount for trichlorination (approx. +103% mass gain) or monitor via GC.
-
Degassing: Purge with nitrogen to remove dissolved
and excess . -
Purification: Fractional distillation is required to separate mono- and di-chlorinated intermediates from the target trichloride.
Comparative Environmental Assessment
The following data compares the theoretical efficiency and environmental load of both routes.
Table 1: Green Chemistry Metrics Comparison
| Metric | Route A: Nitration of Benzotrichloride | Route B: Chlorination of |
| Stoichiometry | ||
| Atom Economy (AE) | 93.0% | 68.7% |
| E-Factor (Theoretical) | ~0.5 (excluding solvent/water) | ~0.45 (excluding solvent) |
| Reaction Mass Efficiency | High (Direct substitution) | Moderate (Loss of 3 H atoms) |
| Key Waste Stream | Spent Mixed Acid ( | Hydrogen Chloride gas ( |
| Hazard Profile | Corrosive acids, Exothermic runaway risk | Toxic gas ( |
| Energy Intensity | Low (0–30°C) | High (140°C + UV irradiation) |
Note:
Critical Analysis
-
Atom Economy: Route A is far superior. In Route B, for every mole of product, 3 moles of
are generated as waste. Unless this is captured and valorized (e.g., sold as hydrochloric acid), it represents a significant waste burden. -
Waste Management: Route A generates large volumes of dilute sulfuric acid ("spent acid"). Modern plants must regenerate this acid, which is energy-intensive. Route B generates acidic gas streams that require scrubbing.
-
Safety: Route B poses a higher acute safety risk due to the handling of bulk chlorine gas and high reaction temperatures.
Visualizing the Pathways
The following diagram illustrates the chemical flow and mechanistic differences between the two routes.
Caption: Comparison of the electrophilic aromatic substitution pathway (Route A) versus the free-radical side-chain chlorination pathway (Route B).
References
-
Nitration of Benzotrichloride Process
- Source: US Patent 3,182,091A. "Nitrobenzotrichlorides and process for their manufacture."
-
Link:
-
Chlorination of Nitrotoluene
- Source: US Patent 4,454,360. "Preparation of para-nitrobenzotrichloride" (Analogous process for meta-isomer).
-
Link:
-
Atom Economy & Green Metrics
- Source: Trost, B. M. "The atom economy—a search for synthetic efficiency." Science 254.5037 (1991): 1471-1477.
-
Link:
-
Chemical Properties & Safety
- Source: PubChem Compound Summary for CID 2777269, 1-Nitro-3-(trichloromethyl)benzene.
-
Link:
Sources
A Mechanistic and Performance-Based Comparison of Nitration Methods for Trichloromethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Nitrating a Deactivated Aromatic System
The electrophilic aromatic substitution (EAS) of benzene rings bearing strongly deactivating substituents presents a significant challenge in synthetic organic chemistry. Trichloromethylbenzene, also known as benzotrichloride, is a prime example of such a deactivated substrate. The trichloromethyl (-CCl3) group is a powerful electron-withdrawing group, primarily through its strong negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.[1] Consequently, the nitration of trichloromethylbenzene requires forcing conditions and potent nitrating agents to achieve reasonable yields.
This guide provides a comprehensive, mechanistically driven comparison of different methods for the nitration of trichloromethylbenzene. We will delve into the nuances of the classic mixed acid (H2SO4/HNO3) approach, the use of fuming nitric acid, and touch upon alternative methodologies. The discussion will be grounded in the principles of physical organic chemistry, with a focus on how reaction conditions influence the generation of the active electrophile, the nitronium ion (NO2+), and the subsequent reaction kinetics and regioselectivity. The ultimate goal is to provide researchers with the insights necessary to select and optimize a nitration strategy tailored to their specific synthetic needs.
The Cornerstone of Aromatic Nitration: The Nitronium Ion
Regardless of the specific nitrating agent employed, the ultimate electrophile in most aromatic nitration reactions is the nitronium ion (NO2+).[2][3] The efficiency of a given nitration method for a deactivated substrate like trichloromethylbenzene is largely dependent on its ability to generate a sufficiently high concentration of this highly reactive species.
The generally accepted mechanism for electrophilic aromatic nitration proceeds in three key steps:
-
Generation of the electrophile (Nitronium Ion): The nitrating agent is activated to form the NO2+ ion.[3]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[2][3] This step is typically the rate-determining step for deactivated substrates.[4]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[3]
The strongly deactivating nature of the -CCl3 group slows down the rate of electrophilic attack (Step 2) and directs the incoming nitro group primarily to the meta position. This is because the meta position is the least deactivated position, as the electron-withdrawing influence of the -CCl3 group is less pronounced there compared to the ortho and para positions.
Methodology 1: The Workhorse - Mixed Acid (H2SO4/HNO3) Nitration
The use of a mixture of concentrated sulfuric acid and nitric acid, commonly referred to as "mixed acid," is the most traditional and widely employed method for the nitration of aromatic compounds, including deactivated ones.[5][6]
Mechanism of Nitronium Ion Generation in Mixed Acid
Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonation converts the hydroxyl group into a good leaving group (H2O), which then departs to generate the nitronium ion.[2][7][8]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
The presence of sulfuric acid serves a dual purpose: it acts as a catalyst to generate the electrophile and also as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the formation of the nitronium ion.[9] This is crucial for the nitration of deactivated substrates where a high concentration of NO2+ is necessary to achieve a practical reaction rate.
Experimental Protocol: Mixed Acid Nitration of Trichloromethylbenzene
The following is a representative protocol for the mixed acid nitration of trichloromethylbenzene:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid (e.g., 98%). Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 65-70%) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add trichloromethylbenzene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 2-3 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product, primarily m-nitrobenzotrichloride, will precipitate as a solid or an oil.
-
Isolation and Purification: Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane). Wash the isolated product with water and then with a dilute sodium bicarbonate solution to neutralize any residual acid. The product can be further purified by recrystallization or distillation under reduced pressure.[6]
Performance and Considerations
The mixed acid method generally provides good to very good yields of the mononitrated product.[6] The primary product is the meta-isomer due to the directing effect of the -CCl3 group. However, the reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The use of a significant excess of strong acids also presents challenges in terms of waste disposal and corrosion.
Methodology 2: Fuming Nitric Acid - A More Potent Approach
For highly deactivated substrates, fuming nitric acid can be used as a more potent nitrating agent.[5] Fuming nitric acid is a solution of nitrogen dioxide (NO2) in concentrated nitric acid.
Mechanism of Nitronium Ion Generation with Fuming Nitric Acid
Fuming nitric acid contains a higher concentration of dinitrogen pentoxide (N2O5), which can undergo autoionization to generate the nitronium ion.
2HNO₃ ⇌ H₂NO₃⁺ + NO₃⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O N₂O₅ ⇌ NO₂⁺ + NO₃⁻
While fuming nitric acid can be used alone, it is often employed in conjunction with a dehydrating agent like sulfuric acid or oleum (fuming sulfuric acid) to further enhance the concentration of the nitronium ion, especially for extremely deactivated systems.[10][11]
Experimental Protocol: Nitration with Fuming Nitric Acid
A representative protocol for nitration using fuming nitric acid is as follows:
-
Preparation: In a suitable reaction vessel, cool the desired amount of fuming nitric acid (e.g., 90-98%) to a low temperature (e.g., -10°C to 0°C).[12]
-
Substrate Addition: Slowly add trichloromethylbenzene to the cooled fuming nitric acid with vigorous stirring, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at the controlled temperature for a predetermined time.
-
Work-up and Isolation: The work-up procedure is similar to the mixed acid method, involving quenching the reaction with ice, followed by separation and purification of the product.
Performance and Considerations
Nitration with fuming nitric acid is generally faster and can be carried out at lower temperatures compared to the standard mixed acid method.[10] However, fuming nitric acid is highly corrosive and toxic, and the reactions can be even more exothermic and difficult to control.[12] Therefore, this method is typically reserved for cases where the mixed acid approach proves to be too slow or inefficient.
Alternative Nitrating Systems for Deactivated Aromatics
While mixed acid and fuming nitric acid are the most common methods, research has explored alternative nitrating systems to overcome some of their limitations, such as harsh conditions and the generation of acidic waste. Some of these alternatives include:
-
Nitronium Salts: Stable nitronium salts, such as nitronium tetrafluoroborate (NO₂⁺BF₄⁻), can be used as direct sources of the nitronium ion.[13] These reagents can often effect nitration under milder conditions.
-
Nitric Acid in Acetic Anhydride: A mixture of nitric acid and acetic anhydride generates acetyl nitrate, which can act as a nitrating agent. However, this system is generally less effective for strongly deactivated substrates.[6]
-
Zeolite-Catalyzed Nitration: The use of solid acid catalysts like zeolites in conjunction with nitric acid and trifluoroacetic anhydride has shown promise for the nitration of deactivated compounds, offering potential advantages in terms of selectivity and catalyst recyclability.[14][15]
-
Ionic Liquids: The use of ionic liquids as both solvents and catalysts for nitration is an area of active research, with the potential for developing more environmentally friendly processes.[16]
Comparative Performance Data
| Nitration Method | Typical Reagents | Temperature (°C) | Reaction Time | Yield of m-nitrobenzotrichloride | Key Advantages | Key Disadvantages |
| Mixed Acid | Conc. H₂SO₄, Conc. HNO₃ | 0 - 10 | 2 - 4 hours | Good to Very Good[6] | Cost-effective, well-established | Highly exothermic, corrosive, acidic waste |
| Fuming Nitric Acid | Fuming HNO₃ (± H₂SO₄) | -10 - 5 | 1 - 3 hours | Very Good[6] | Higher reactivity for deactivated rings | Highly corrosive, toxic, difficult to control |
| Alternative Systems | e.g., NO₂⁺BF₄⁻, Zeolites | Varies | Varies | Moderate to Good | Milder conditions, potentially greener | Higher cost, less established for this substrate |
Visualizing the Mechanistic Landscape
Generation of the Nitronium Ion
Caption: Generation of the nitronium ion (NO₂⁺) electrophile from mixed acid and fuming nitric acid.
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for the electrophilic aromatic substitution of trichloromethylbenzene with the nitronium ion.
Conclusion: Selecting the Optimal Nitration Strategy
The choice of nitration method for trichloromethylbenzene is a balance between reactivity, safety, and operational considerations.
-
Mixed acid (H₂SO₄/HNO₃) remains the most practical and cost-effective method for the laboratory and industrial scale synthesis of m-nitrobenzotrichloride. Careful control of temperature and addition rates is paramount for ensuring a safe and efficient reaction.
-
Fuming nitric acid offers a more potent alternative for situations where higher reactivity is required, but its use necessitates enhanced safety precautions due to its highly corrosive and reactive nature.
-
Alternative nitrating agents represent the future of nitration chemistry, aiming for milder, more selective, and environmentally benign processes. While not yet as widely adopted for this specific transformation, their development is a critical area of research.
For researchers and drug development professionals, a thorough understanding of the underlying mechanisms of these nitration methods is essential for troubleshooting, optimization, and the rational design of synthetic routes involving deactivated aromatic compounds.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Smith, K., Gibbins, T., Millar, R. W., & Claridge, R. P. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (17), 2753-2758. [Link]
-
Gillespie, R. J., & Millen, D. J. (1949). Aromatic Nitration. Nature, 163(4146), 599-600. [Link]
- U.S. Patent No. 3,182,091. (1965). Nitrobenzotrichlorides and process for their manufacture.
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Master Organic Chemistry. [Link]
-
Nitration of Benzene. (2024). Chemistry Steps. [Link]
-
Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]
-
Benzyl Chloride, Benzal Chloride, and Benzotrichloride. (2014). In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
- CN102417457A. (2012). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- CN107056015A. (2017).
-
Making Fuming Nitric Acid: Synthesis and Reactions. (2023). YouTube. [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rushim.ru [rushim.ru]
- 6. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory | European Journal of Chemistry [eurjchem.com]
- 10. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Nitro-3-(trichloromethyl)benzene
CAS No: 709-58-0 Synonyms: 3-Nitrobenzotrichloride, m-Nitrobenzotrichloride Hazard Class: Corrosive, Toxic, Lachrymator (Potential)
Part 1: Executive Safety Directives
For Immediate Implementation
This compound is not merely a toxic organic liquid; it is a reactive precursor . The trichloromethyl group (
The Golden Rules:
-
Zero Skin Contact: Standard nitrile exam gloves are insufficient for prolonged contact. You must use chemically resistant laminates or fluoroelastomers.
-
Moisture Control: All handling must occur in a chemically inert, dry atmosphere (nitrogen/argon) or a humidity-controlled fume hood to prevent acid gas generation.
-
Respiratory Defense: The compound attacks mucous membranes. If the fume hood sash is raised above 18 inches, respiratory protection is mandatory.
Part 2: Hazard Architecture & PPE Logic
To select the right PPE, we must understand the "Why." We analyze the chemical structure to predict permeation and toxicity.
1. Chemical Threat Analysis
-
The Nitro Group (
): Facilitates rapid skin absorption. Once absorbed, it can cause methemoglobinemia (interference with oxygen transport in blood). -
The Trichloromethyl Group (
): The primary driver of corrosivity. It acts as a "masked" acid chloride.-
Reaction:
-
Implication: Your PPE must resist both chlorinated organic solvents and inorganic acids .
-
2. Glove Selection Protocol
Standard nitrile laboratory gloves degrade rapidly when exposed to chlorinated aromatics.
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Silver Shield® / 4H® (Laminate) | > 480 mins | Primary Barrier (Required) |
| Viton® (Fluoroelastomer) | > 240 mins | Excellent alternative for dexterity |
| Nitrile (Disposable, 4-6 mil) | < 5 mins | Splash Guard ONLY (Do not use alone) |
| Latex / Neoprene | Immediate Failure | DO NOT USE |
The "Double-Glove" System (Mandatory): For optimal safety and dexterity, employ the Laminate-Nitrile Sandwich :
-
Inner Layer: Silver Shield® / 4H® laminate gloves (Chemical Barrier).
-
Outer Layer: Standard Nitrile exam gloves (Mechanical protection + fit).
-
Why? Laminate gloves are baggy and slippery. The outer nitrile glove compresses the laminate for better grip and protects the expensive inner glove from tears.
-
3. Respiratory & Body Protection
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (OV/AG/P100) .
-
OV: Organic Vapor (for the benzene ring).
-
AG: Acid Gas (for the HCl hydrolysis product).
-
P100: Particulate filter (if dust/aerosol is generated).
-
-
-
Body:
-
Tyvek® or chemically resistant lab coat (polypropylene). Cotton coats absorb the chemical and hold it against the skin.
-
Chemical-resistant apron (Butyl or Neoprene) for bulk transfer (>100 mL).
-
Part 3: Operational Workflow
Diagram 1: Safe Handling & Donning Sequence
Caption: Sequential workflow for donning and doffing PPE to ensure zero-contact handling.
Step-by-Step Handling Protocol
-
Pre-Check: Verify fume hood flow. Place a chemically resistant tray (polypropylene) inside the hood to contain potential drips.
-
Atmosphere: If possible, blanket the open container with Nitrogen or Argon gas to suppress moisture entry and HCl formation.
-
Transfer: Use glass or Teflon (PTFE) pipettes/syringes. Avoid polycarbonate plastics, which may craze or dissolve.
-
Doffing (Critical):
-
Remove outer nitrile gloves and dispose of them as solid hazardous waste immediately.
-
Do not remove the inner laminate gloves yet. Wash the outside of the laminate gloves with soap and water while still wearing them.
-
Peel off laminate gloves, turning them inside out.
-
Part 4: Emergency Response & Disposal
Diagram 2: Spill Response Decision Matrix
Caption: Decision tree for distinguishing between self-remediable spills and evacuation events.
Decontamination & Disposal[1][2]
-
Waste Stream: Do not mix with general organic solvents if they are non-halogenated. Isolate in a container marked "Halogenated Organic Waste - High Hazard."
-
Quenching (Small Scale): To clean glassware, rinse with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize any generated acid, followed by acetone. Collect all rinsates as hazardous waste.
-
Destruction: The ultimate disposal method is high-temperature incineration equipped with a scrubber for HCl gas.
References
-
PubChem. (n.d.).[3] 1-Nitro-3-(trichloromethyl)benzene Compound Summary. National Library of Medicine. Retrieved from [Link][4]
-
eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Gov.uk. (2022). Benzotrichloride: Incident Management. Public Health England. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
